molecular formula C7H12 B3270837 5-Methyl-2-hexyne CAS No. 53566-37-3

5-Methyl-2-hexyne

Cat. No.: B3270837
CAS No.: 53566-37-3
M. Wt: 96.17 g/mol
InChI Key: SVGAHRUSRQTQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-hexyne is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhex-2-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-5-6-7(2)3/h7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGAHRUSRQTQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201785
Record name 2-Hexyne, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53566-37-3
Record name 2-Hexyne, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexyne, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXYNE, 5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRL5K0LF5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Methyl-2-hexyne chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methyl-2-hexyne: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a valuable internal alkyne in organic synthesis. This document details its synthesis, purification, spectroscopic characterization, and key chemical reactions, presenting data in a clear and accessible format for laboratory use.

Core Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] It is also known by its synonyms, Methyl isobutylacetylene and 2-Hexyne, 5-methyl-.[2][3] Its unique structure, featuring an internal triple bond, makes it a versatile precursor for a variety of chemical transformations.

PropertyValueReference(s)
Molecular Formula C₇H₁₂[1][2]
Molecular Weight 96.17 g/mol [1][2]
CAS Number 53566-37-3[1][2]
Boiling Point 102.5 °C at 760 mmHg[1][2]
Melting Point -92.9 °C[4][5]
Density 0.752 g/cm³[1][2]
Refractive Index 1.421[1][2]
Vapor Pressure 38.8 mmHg at 25°C[2]
LogP 2.05580[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of a terminal alkyne. This method involves the deprotonation of a terminal alkyne with a strong base to form a nucleophilic acetylide anion, which then undergoes an Sₙ2 reaction with an alkyl halide.[1][6][7] Two primary synthetic routes are proposed for this compound:

  • Alkylation of Propyne with an Isobutyl Halide: This involves the reaction of propyne with a strong base like sodium amide (NaNH₂) in liquid ammonia, followed by the addition of an isobutyl halide (e.g., isobutyl bromide).

  • Alkylation of 3-Methyl-1-butyne with a Methyl Halide: This route utilizes 3-methyl-1-butyne, which is deprotonated with a strong base, and the resulting acetylide is then reacted with a methyl halide (e.g., methyl iodide).

Below is a generalized experimental protocol for the synthesis via alkylation of a terminal alkyne.

Experimental Protocol: General Synthesis of an Unsymmetrical Internal Alkyne

Materials:

  • Terminal alkyne (e.g., propyne or 3-methyl-1-butyne)

  • Strong base (e.g., sodium amide, NaNH₂)

  • Anhydrous liquid ammonia (NH₃)

  • Alkyl halide (e.g., isobutyl bromide or methyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer under an inert atmosphere (e.g., argon or nitrogen).

  • Condense anhydrous liquid ammonia into the flask.

  • Slowly add the strong base (e.g., sodium amide) to the liquid ammonia with stirring.

  • Add the terminal alkyne dropwise to the stirred suspension. The formation of the acetylide anion is often indicated by a color change or dissolution of the base.

  • After stirring for a designated period (typically 30-60 minutes), add the alkyl halide dropwise.

  • Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.[8]

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_alternative Alternative Synthesis Propyne Propyne NaNH2 NaNH₂ in liq. NH₃ Propyne->NaNH2 Isobutyl_Halide Isobutyl Halide Alkylation1 Alkylation Isobutyl_Halide->Alkylation1 NaNH2->Alkylation1 Product1 This compound Alkylation1->Product1 3-Methyl-1-butyne 3-Methyl-1-butyne NaNH2_alt NaNH₂ in liq. NH₃ 3-Methyl-1-butyne->NaNH2_alt Methyl_Halide Methyl Halide Alkylation2 Alkylation Methyl_Halide->Alkylation2 NaNH2_alt->Alkylation2 Product2 This compound Alkylation2->Product2 Hydrogenation_Workflow cluster_hydrogenation Hydrogenation of this compound Alkyne This compound H2_Lindlar H₂, Lindlar's Catalyst Alkyne->H2_Lindlar H2_PdC H₂, Pd/C Alkyne->H2_PdC cis_Alkene cis-5-Methyl-2-hexene H2_Lindlar->cis_Alkene Alkane 5-Methylhexane H2_PdC->Alkane

References

An In-depth Technical Guide to 5-Methyl-2-hexyne: IUPAC Nomenclature, Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Methyl-2-hexyne, covering its IUPAC nomenclature, detailed chemical structure, physicochemical properties, and a representative synthetic protocol. The information is tailored for professionals in research, science, and drug development who may encounter or utilize this molecule in their work. All quantitative data is presented in a clear tabular format, and the synthetic pathway is visualized using a DOT script-generated diagram.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for alkynes, is This compound .[1][2][3] This name is derived as follows:

  • Hex- : The parent chain consists of six carbon atoms.

  • -yne : This suffix indicates the presence of a carbon-carbon triple bond.

  • -2- : This locant specifies that the triple bond begins at the second carbon atom of the main chain.

  • 5-Methyl- : A methyl group (CH₃) is attached as a substituent to the fifth carbon atom of the chain.

The numbering of the carbon chain begins at the end closest to the triple bond to assign it the lowest possible number.[1][2][3]

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₂[4]
Molecular Weight 96.17 g/mol [4]
CAS Number 53566-37-3[4]
Density 0.738 g/cm³[5]
Boiling Point 102 °C[5]
Melting Point -92.9 °C[5]
InChIKey SVGAHRUSRQTQES-UHFFFAOYSA-N[4]
Canonical SMILES CC#CCC(C)C

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the alkylation of a terminal alkyne. This Sₙ2 reaction involves the deprotonation of propyne to form a potent propynide nucleophile, which then displaces a halide from an isobutyl halide.

Synthetic Pathway

The overall synthetic scheme is a two-step process:

  • Deprotonation of Propyne: Propyne is treated with a strong base, such as sodium amide (NaNH₂), to remove the acidic terminal proton, forming the sodium propynide salt.

  • Alkylation: The resulting propynide anion acts as a nucleophile and reacts with an isobutyl halide (e.g., isobutyl bromide) to form the new carbon-carbon bond, yielding this compound.

synthesis_workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation (Sₙ2) Propyne Propyne (CH₃C≡CH) Propynide Sodium Propynide (CH₃C≡C⁻Na⁺) Propyne->Propynide NaNH2 Sodium Amide (NaNH₂) NaNH2->Propynide IsobutylBromide Isobutyl Bromide ((CH₃)₂CHCH₂Br) Product This compound IsobutylBromide->Product Propynide->Product Byproduct Sodium Bromide (NaBr)

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from general procedures for the alkylation of terminal alkynes.

Materials:

  • Propyne (gas or condensed liquid)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Isobutyl bromide ((CH₃)₂CHCH₂Br)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Apparatus:

  • A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer.

  • A dropping funnel.

  • Standard glassware for extraction and distillation.

Procedure:

  • Preparation of Sodium Propynide:

    • In a three-necked flask cooled with a dry ice-acetone bath, condense approximately 100 mL of ammonia.

    • To the liquid ammonia, cautiously add sodium amide (1.1 equivalents) with stirring.

    • Bubble propyne gas (1.0 equivalent) through the stirred solution. The formation of a precipitate (sodium propynide) may be observed. Continue bubbling for a short period to ensure complete reaction.

  • Alkylation Reaction:

    • To the suspension of sodium propynide, add anhydrous diethyl ether.

    • Slowly add isobutyl bromide (1.0 equivalent) dropwise from the dropping funnel while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Safety Precautions:

  • Sodium amide is a highly reactive and corrosive solid. Handle with care in an inert atmosphere.

  • Liquid ammonia is a hazardous substance; work in a well-ventilated fume hood.

  • Propyne is a flammable gas.

  • Isobutyl bromide is a lachrymator and should be handled in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of this compound, including its systematic nomenclature, structure, key physicochemical properties, and a reliable synthetic method. The information presented herein is intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The clear presentation of data and the detailed experimental protocol aim to facilitate the understanding and application of this compound in various scientific endeavors.

References

5-Methyl-2-hexyne CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2-hexyne, a valuable building block in organic synthesis. This document details its chemical identity, physical properties, and outlines a common synthetic route, including a detailed experimental protocol. Spectroscopic data for characterization and key reaction pathways are also presented to support its application in research and development.

Chemical Identity and Properties

This compound is an internal alkyne with the Chemical Abstracts Service (CAS) registry number 53566-37-3 .[1][2] Its molecular structure consists of a six-carbon chain with a triple bond between the second and third carbon atoms and a methyl group at the fifth position.

Molecular Formula: C₇H₁₂[3][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 53566-37-3
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol [3]
Boiling Point 102-102.5 °C
Melting Point -92.9 °C[4]
Density 0.738 g/cm³[4]
Refractive Index 1.415[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of a terminal alkyne. This reaction involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide ion, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide.

For the synthesis of this compound, propyne can be deprotonated using a strong base like sodium amide (NaNH₂) in a suitable solvent, such as liquid ammonia or an inert organic solvent. The resulting propynide anion is then reacted with an isobutyl halide, such as isobutyl bromide, to yield the desired product.

Synthesis_of_5_Methyl_2_hexyne Propyne Propyne Propynide Propynide Anion Propyne->Propynide NaNH₂ NaNH2 Sodium Amide (NaNH₂) IsobutylBromide Isobutyl Bromide Product This compound IsobutylBromide->Product Propynide->Product NaBr Sodium Bromide (NaBr)

Caption: General reaction pathway for the synthesis of this compound via alkylation of propyne.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and should be adapted and performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Materials:

  • Propyne (gas or condensed liquid)

  • Sodium amide (NaNH₂)

  • Isobutyl bromide

  • Liquid ammonia (or a suitable inert solvent like THF or dioxane)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: In a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense a sufficient amount of liquid ammonia (e.g., 200 mL for a 0.5 mol scale reaction).

  • Carefully add sodium amide (e.g., 0.55 mol) in portions to the liquid ammonia with stirring.

  • Bubble propyne gas through the stirred suspension until the blue color of the dissolved sodium amide disappears, indicating the complete formation of the sodium propynide. Alternatively, if using condensed propyne, add it dropwise.

  • Alkylation: After the formation of the propynide is complete, slowly add a solution of isobutyl bromide (e.g., 0.5 mol) in anhydrous diethyl ether (e.g., 50 mL) to the reaction mixture. Maintain the temperature of the reaction below the boiling point of liquid ammonia (-33 °C).

  • After the addition is complete, allow the reaction mixture to stir for several hours, and then let the ammonia evaporate overnight under a fume hood.

  • Work-up: Carefully quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The methyl group attached to the sp³ carbon adjacent to the triple bond would appear as a singlet or a narrow triplet. The methylene protons would appear as a multiplet, and the terminal methyl groups of the isobutyl moiety would appear as a doublet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide key information about the carbon skeleton. The two sp-hybridized carbons of the alkyne would appear in the characteristic region for alkynes (typically δ 65-90 ppm). The sp³-hybridized carbons of the methyl and isobutyl groups would appear in the upfield region of the spectrum.

IR (Infrared) Spectroscopy: The IR spectrum of this compound would exhibit a characteristic, though weak, absorption band for the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.[5]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 96, corresponding to the molecular weight of this compound.[6] Fragmentation patterns would be consistent with the loss of alkyl groups.

Logical Workflow for Technical Guide Development

The creation of this technical guide followed a structured workflow to ensure comprehensive and accurate information delivery for the target audience.

Technical_Guide_Workflow A Identify Core Topic: This compound B Gather Foundational Data: CAS Number & Molecular Formula A->B D Research Synthetic Methodologies A->D F Acquire Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) A->F C Collect Physicochemical Properties B->C G Structure the Technical Guide C->G E Develop Detailed Experimental Protocol D->E E->G F->G H Create Data Visualizations: Tables & Diagrams G->H I Draft and Refine Content G->I H->I J Final Review and Dissemination I->J

Caption: A logical workflow diagram illustrating the key stages in the development of this technical guide.

References

Spectroscopic Data Interpretation for 5-Methyl-2-hexyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methyl-2-hexyne, a valuable building block in organic synthesis. The interpretation of its Mass Spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data is detailed below, offering a foundational understanding for its characterization and utilization in research and development.

Molecular Structure and Properties

This compound is an internal alkyne with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure consists of a seven-carbon chain with a triple bond between the second and third carbon atoms and a methyl group at the fifth carbon position.

Molecular Structure:

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, which aids in confirming its structure.

Data Summary:

FeatureValueReference
Molecular FormulaC₇H₁₂[1]
Molecular Weight96.17 g/mol [1]
Major Fragments (m/z)
96[M]⁺ (Molecular Ion)[1]
81[M-CH₃]⁺[1]
67[M-C₂H₅]⁺
53[M-C₃H₇]⁺[1]
41[C₃H₅]⁺ (Propargyl cation)

Interpretation:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 96, confirming the molecular weight of this compound.[1] The fragmentation pattern is consistent with the proposed structure. The loss of a methyl group (CH₃) results in the peak at m/z 81. Subsequent fragmentation through cleavage of the alkyl chain leads to the other observed fragments. The presence of these specific fragments helps to differentiate it from its isomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key feature is the carbon-carbon triple bond.

Data Summary:

Wavenumber (cm⁻¹)AssignmentIntensityReference
2960-2850C-H stretch (sp³ hybridized carbons)Strong[3]
2260-2100C≡C stretch (internal alkyne)Weak[4][5]
1470-1450C-H bend (scissoring)Medium[3]
1370-1350C-H rock (methyl)Medium[3]

Interpretation:

The IR spectrum of this compound is characterized by the presence of a weak absorption band in the region of 2260-2100 cm⁻¹, which is indicative of the carbon-carbon triple bond stretch of an internal alkyne.[4][5] The weakness of this band is due to the relatively symmetrical substitution around the triple bond, which results in a small change in the dipole moment during vibration.[5] The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the methyl and methylene groups.[3] The absence of a strong, sharp peak around 3300 cm⁻¹ confirms that it is an internal alkyne, as there is no terminal C-H bond associated with the alkyne functionality.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Data Summary:

Chemical Shift (δ) ppmAssignmentReference
~80C2 or C3 (sp hybridized)[6][7]
~75C3 or C2 (sp hybridized)[6][7]
~28C5[6][7]
~22C6 and C7 (gem-dimethyl)[6][7]
~20C4[6][7]
~3C1[6][7]

Interpretation:

The two signals in the downfield region (~75-80 ppm) are characteristic of the sp-hybridized carbons of the alkyne. The remaining signals in the upfield region correspond to the sp³-hybridized carbons of the alkyl groups. The chemical shifts are influenced by the electron density and the proximity to the electronegative triple bond.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity.

Data Summary (Predicted):

Chemical Shift (δ) ppmAssignmentMultiplicityIntegration
~2.1H4Triplet2H
~1.8H1Singlet3H
~1.7H5Multiplet1H
~0.9H6, H7Doublet6H

Interpretation:

The predicted ¹H NMR spectrum of this compound would show four distinct signals. The protons on the carbon adjacent to the triple bond (H4) are expected to be deshielded and appear as a triplet around 2.1 ppm due to coupling with the neighboring methine proton. The methyl protons attached to the triple bond (H1) would appear as a singlet around 1.8 ppm. The methine proton (H5) would be a multiplet due to coupling with the adjacent methylene and methyl protons. The two equivalent methyl groups (H6 and H7) would appear as a doublet around 0.9 ppm due to coupling with the methine proton. The integration of these signals would correspond to the number of protons in each environment (2H, 3H, 1H, and 6H, respectively).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

5.1. Mass Spectrometry (Electron Ionization - EI):

  • A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecule to ionize and fragment.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

5.2. Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

  • A small drop of neat this compound is placed directly onto the ATR crystal.

  • The crystal is clamped in place to ensure good contact.

  • An infrared beam is passed through the ATR crystal, where it reflects multiple times.

  • At each reflection, the beam penetrates a short distance into the sample.

  • The sample absorbs infrared radiation at specific frequencies corresponding to its vibrational modes.

  • The detector measures the intensity of the transmitted light, and a Fourier transform is used to generate the IR spectrum.

5.3. NMR Spectroscopy (¹H and ¹³C):

  • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The NMR tube is placed in the spectrometer's magnet.

  • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • For ¹³C NMR, a similar process is used, often with broadband proton decoupling to simplify the spectrum.[8]

  • The FID is then Fourier transformed to produce the NMR spectrum.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the spectroscopic interpretation and structural confirmation of this compound.

Spectroscopic_Workflow Start Unknown Sample (this compound) MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MolFormula Determine Molecular Formula (C₇H₁₂) and Molecular Weight (96) MS->MolFormula FuncGroup Identify Functional Group (Internal Alkyne, C≡C) IR->FuncGroup Connectivity Determine Connectivity of C and H atoms NMR->Connectivity Structure Propose Structure of This compound MolFormula->Structure FuncGroup->Structure Connectivity->Structure Confirmation Confirm Structure with Fragmentation Pattern (MS) and Chemical Shifts (NMR) Structure->Confirmation Final Confirmed Structure: This compound Confirmation->Final

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a complete and unambiguous structural determination of this compound. Each technique offers complementary information, from the molecular formula and functional groups to the precise connectivity of atoms. This comprehensive spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and drug development applications.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fragmentation patterns of internal alkynes observed in electron ionization mass spectrometry (EI-MS). Understanding these fragmentation pathways is crucial for the structural elucidation of molecules containing the alkyne functional group, a common moiety in pharmaceuticals and other complex organic compounds. This document outlines the core principles of internal alkyne fragmentation, presents quantitative data for representative molecules, details experimental protocols for their analysis, and provides visual diagrams of fragmentation pathways.

Core Principles of Internal Alkyne Fragmentation in EI-MS

Upon electron ionization, an internal alkyne molecule (M) loses an electron to form a molecular ion (M•+). The stability of this molecular ion and its subsequent fragmentation are influenced by the nature of the substituents attached to the sp-hybridized carbons. While the triple bond itself is a region of high electron density, making it a likely site for initial ionization, the fragmentation patterns are often dictated by the formation of stable carbocations and radicals.

A key fragmentation pathway for internal alkynes is propargylic cleavage , which is the cleavage of a C-C bond beta to the triple bond. This cleavage is favored because it results in the formation of a resonance-stabilized propargyl cation.

Another common fragmentation process involves the cleavage of the alkyl substituents attached to the triple bond, leading to the formation of various alkyl and alkenyl cations. The relative abundance of these fragment ions is dependent on their stability, with more substituted and resonance-stabilized cations being more prominent in the mass spectrum. In the case of diarylalkynes, fragmentation often involves the aromatic rings, leading to characteristic aromatic fragment ions.

Quantitative Fragmentation Data of Representative Internal Alkynes

The following tables summarize the major fragment ions and their relative abundances for several representative internal alkynes, as determined by electron ionization mass spectrometry. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Table 1: Mass Spectrometry Data for 3-Hexyne (C₆H₁₀, Molar Mass: 82.14 g/mol )

m/zRelative Abundance (%)Proposed Fragment Ion
8225[C₆H₁₀]⁺• (Molecular Ion)
67100[C₅H₇]⁺
5385[C₄H₅]⁺
4130[C₃H₅]⁺
3955[C₃H₃]⁺
2740[C₂H₃]⁺

Table 2: Mass Spectrometry Data for 4-Octyne (C₈H₁₄, Molar Mass: 110.20 g/mol )

m/zRelative Abundance (%)Proposed Fragment Ion
11010[C₈H₁₄]⁺• (Molecular Ion)
9525[C₇H₁₁]⁺
81100[C₆H₉]⁺
6795[C₅H₇]⁺
5560[C₄H₇]⁺
4180[C₃H₅]⁺
2950[C₂H₅]⁺

Table 3: Mass Spectrometry Data for Diphenylacetylene (C₁₄H₁₀, Molar Mass: 178.23 g/mol )

m/zRelative Abundance (%)Proposed Fragment Ion
178100[C₁₄H₁₀]⁺• (Molecular Ion)
17615[C₁₄H₈]⁺•
15210[C₁₂H₈]⁺•
8910[C₇H₅]⁺
768[C₆H₄]⁺•

Experimental Protocols for GC-MS Analysis of Internal Alkynes

The following provides a general yet detailed methodology for the analysis of internal alkynes using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. For non-polar analytes like internal alkynes, the following steps are recommended:

  • Dissolution: Dissolve the alkyne sample in a high-purity volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

  • Vialing: Transfer the filtered solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

Gas Chromatograph (GC) Parameters:

  • Injection Port:

    • Injector Temperature: 250 °C (or a temperature appropriate for the volatility of the analyte without causing thermal degradation).

    • Injection Mode: Splitless or split, depending on the sample concentration. For trace analysis, splitless injection is preferred.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min.

    • Final Temperature: 280 °C, hold for 5 minutes. (Note: The temperature program should be optimized based on the boiling points of the specific alkynes being analyzed to ensure adequate separation.)

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for the separation of hydrocarbons.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-500 (or a range appropriate to capture the molecular ion and expected fragments).

  • Solvent Delay: A delay of 2-3 minutes is typically used to prevent the solvent peak from entering the mass spectrometer and saturating the detector.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for the representative internal alkynes discussed.

G Fragmentation Pathway of 3-Hexyne M [C6H10]+• m/z = 82 F67 [C5H7]+ m/z = 67 M->F67 - •CH3 F53 [C4H5]+ m/z = 53 F67->F53 - CH2 F39 [C3H3]+ m/z = 39 F53->F39 - CH2

Caption: Fragmentation of 3-Hexyne.

G Fragmentation Pathway of 4-Octyne M [C8H14]+• m/z = 110 F95 [C7H11]+ m/z = 95 M->F95 - •CH3 F81 [C6H9]+ m/z = 81 M->F81 - •C2H5 F67 [C5H7]+ m/z = 67 F81->F67 - CH2

Caption: Fragmentation of 4-Octyne.

G Fragmentation Pathway of Diphenylacetylene M [C14H10]+• m/z = 178 F176 [C14H8]+• m/z = 176 M->F176 - H2 F152 [C12H8]+• m/z = 152 M->F152 - C2H2

Caption: Fragmentation of Diphenylacetylene.

G GC-MS Experimental Workflow for Internal Alkyne Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Dissolution Dissolution Filtration Filtration Dissolution->Filtration Vialing Vialing Filtration->Vialing Injection Injection Vialing->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Mass Spectrum

Caption: GC-MS Experimental Workflow.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of the Alkyne Triple Bond

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For researchers and professionals in drug development and chemical sciences, understanding the nuances of IR spectra is critical for structural elucidation, reaction monitoring, and quality control. The alkyne functional group, characterized by a carbon-carbon triple bond (C≡C), presents a unique and highly diagnostic signature in an IR spectrum. This guide provides a comprehensive overview of the theory, data interpretation, and experimental considerations for the IR analysis of alkynes.

Core Principles: Vibrational Modes of the Alkyne Group

For a molecule to absorb infrared radiation, a specific vibration must induce a change in the molecule's net dipole moment. The alkyne functional group exhibits several characteristic vibrational modes, with two being particularly significant for structural determination: the C≡C triple bond stretch and the acetylenic C-H stretch.

  • ≡C-H Stretching: This vibration occurs only in terminal alkynes (where the triple bond is at the end of a carbon chain). The stretching of the bond between the sp-hybridized carbon and the hydrogen atom produces a strong, sharp absorption band.[1][2][3]

  • C≡C Stretching: The stretching of the carbon-carbon triple bond is a key diagnostic feature. The intensity of this absorption is highly dependent on the symmetry of the molecule. A change in the dipole moment is required for the absorption to be IR-active.[4][5]

  • ≡C-H Bending: Terminal alkynes also display a C-H bending vibration, which appears as a strong, often broad, band in the fingerprint region of the spectrum.[1][6]

Quantitative Data Summary: Characteristic Absorption Bands

The position, intensity, and shape of absorption bands provide crucial information about the alkyne's structure. The following tables summarize the key quantitative data associated with alkyne vibrations.

Table 1: General Characteristic IR Absorptions of Alkynes

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
≡C-H Stretch3330 - 3270Strong, SharpDiagnostic for terminal alkynes.[1][6][7]
C≡C Stretch2260 - 2100Weak to Medium (Variable)Intensity depends on molecular symmetry.[1][2][6][7]
≡C-H Bend700 - 610Strong, BroadConfirms the presence of a terminal alkyne.[1][6]

Table 2: Comparative Analysis of Alkyne Types by IR Spectroscopy

Alkyne TypeStructure≡C-H Stretch (~3300 cm⁻¹)C≡C Stretch (2260-2100 cm⁻¹)Key Distinguishing Feature
Terminal Alkyne R-C≡C-HPresent (Strong, Sharp)Present (Weak to Medium)Presence of a strong, sharp peak around 3300 cm⁻¹.[3]
Internal, Unsymmetrical R-C≡C-R'AbsentPresent (Weak)Absence of the ≡C-H stretch but presence of a weak C≡C stretch.[2][8]
Internal, Symmetrical R-C≡C-RAbsentAbsent or Very WeakThe C≡C stretch is often completely absent due to a lack of change in dipole moment during vibration.[4][9]

Factors Influencing Alkyne IR Absorptions

Several molecular factors can influence the precise frequency and intensity of alkyne absorption bands.

FactorEffect on FrequencyEffect on IntensityExplanation
Symmetry No significant effectDecreases Intensity In symmetrical or near-symmetrical internal alkynes, the C≡C stretching vibration causes little to no change in the net molecular dipole, resulting in a very weak or completely absent absorption band.[5][9]
Conjugation Decreases Frequency Increases IntensityConjugation with a double bond or aromatic ring delocalizes the π-electrons, slightly weakening the triple bond. This lowers the force constant and thus the absorption frequency of the C≡C stretch.
Bond Strength Increases Frequency VariableStronger bonds vibrate at higher frequencies. The C≡C triple bond is stronger than a C=C double bond, hence it absorbs at a higher wavenumber (2260-2100 cm⁻¹) compared to alkenes (~1650 cm⁻¹).[4][10]
Hybridization Increases Frequency VariableThe ≡C-H bond involves an sp-hybridized carbon, which has more s-character than sp² or sp³ carbons. This results in a stronger, shorter bond that vibrates at a higher frequency (~3300 cm⁻¹) compared to vinyl (=C-H at ~3100-3000 cm⁻¹) or alkyl (-C-H at ~3000-2850 cm⁻¹) C-H bonds.[7]

Visualizing Alkyne Analysis

Diagrams are essential for illustrating workflows and logical relationships in spectral analysis.

Alkyne_Structure_IR_Spectrum cluster_structure Molecular Structure cluster_spectrum Expected IR Spectral Features Terminal Terminal Alkyne (R-C≡C-H) Feat_Term Strong, sharp ≡C-H stretch (~3300 cm⁻¹) Weak C≡C stretch (~2120 cm⁻¹) Terminal->Feat_Term Internal_Unsym Internal, Unsymmetrical (R-C≡C-R') Feat_Unsym Absent ≡C-H stretch Weak C≡C stretch (~2220 cm⁻¹) Internal_Unsym->Feat_Unsym Internal_Sym Internal, Symmetrical (R-C≡C-R) Feat_Sym Absent ≡C-H stretch Absent or very weak C≡C stretch Internal_Sym->Feat_Sym

Caption: Relationship between alkyne structure and its key IR spectral features.

IR_Interpretation_Workflow start Analyze Spectrum q_CH_stretch Strong, sharp peak at ~3300 cm⁻¹? start->q_CH_stretch res_terminal Terminal Alkyne Indicated q_CH_stretch->res_terminal Yes q_CC_stretch_int Peak in 2260-2100 cm⁻¹ region? q_CH_stretch->q_CC_stretch_int No q_CC_stretch_term Confirm with weak peak at ~2140-2100 cm⁻¹ and/or broad bend at ~700-610 cm⁻¹ res_terminal->q_CC_stretch_term res_internal Internal Alkyne Likely q_CC_stretch_int->res_internal Yes (Weak) res_sym_or_none Symmetrical Internal Alkyne or No Alkyne Present q_CC_stretch_int->res_sym_or_none No

Caption: Logical workflow for the identification of alkynes from an IR spectrum.

Experimental Protocols

Obtaining a high-quality IR spectrum requires proper sample preparation and instrument operation. The most common instrument is the Fourier Transform Infrared (FTIR) Spectrometer.

I. Instrumentation and Materials

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Holders:

    • For Liquids: IR-transparent salt plates (e.g., Sodium Chloride, NaCl, or Potassium Bromide, KBr).[9]

    • For Solids: Agate mortar and pestle, KBr press/pellet die, hydraulic press.[11]

    • Alternative: Attenuated Total Reflectance (ATR) accessory.

II. Methodology: Analysis of a Liquid Sample (Neat Film) This method is suitable for pure liquid samples.

  • Plate Preparation: Ensure two salt plates (NaCl or KBr) are clean, dry, and polished. Handle them only by the edges to avoid moisture damage and fingerprint contamination.

  • Sample Application: Place one to two drops of the liquid alkyne sample onto the center of one salt plate.[9]

  • Cell Assembly: Place the second plate on top and gently rotate it a quarter turn to spread the sample into a thin, uniform film between the plates.[9][11]

  • Background Collection: With the sample holder empty, run a background scan. This records the spectrum of ambient CO₂ and water vapor, which the instrument software will automatically subtract from the sample spectrum.[9]

  • Sample Analysis: Place the assembled salt plates into the spectrometer's sample holder and acquire the sample spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them immediately with a dry, volatile solvent (e.g., anhydrous hexane or chloroform), then store them in a desiccator.[11]

III. Methodology: Analysis of a Solid Sample (KBr Pellet) This method is used for solid samples that can be finely ground.

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[11]

  • Background and Sample Analysis: Perform the background collection and sample analysis as described in steps 4 and 5 of the liquid sample protocol, using the KBr pellet in a suitable holder.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing Liquid Liquid Sample: Create neat film between salt plates Background Place empty holder in FTIR and run Background Scan Solid Solid Sample: Grind with KBr, press into pellet Sample Place prepared sample in FTIR and run Sample Scan Background->Sample Process Software subtracts background from sample spectrum Sample->Process Result Generate Final IR Spectrum for Analysis Process->Result

Caption: General experimental workflow for obtaining an FTIR spectrum.

Conclusion

The infrared spectrum of an alkyne provides unambiguous evidence for its presence and offers deep insight into its specific structure. The strong, sharp ≡C-H stretch near 3300 cm⁻¹ is an unmistakable marker for a terminal alkyne. The C≡C stretch, found in the relatively uncluttered region of 2260-2100 cm⁻¹, is highly sensitive to molecular symmetry, often disappearing completely in symmetrical internal alkynes. By carefully analyzing the presence, position, and intensity of these key bands, researchers can confidently identify and differentiate between terminal, unsymmetrical internal, and symmetrical internal alkynes, making IR spectroscopy an indispensable tool in chemical research and development.

References

Electronic structure and reactivity of asymmetrical alkynes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure and Reactivity of Asymmetrical Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetrical alkynes are a cornerstone of modern organic synthesis, prized for their unique electronic structure which imparts a diverse and tunable reactivity. This guide provides a detailed exploration of the fundamental principles governing the structure and chemical behavior of these versatile building blocks. We will delve into the sp-hybridization and bonding that define their linear geometry and electron-rich character. A systematic overview of their reactivity will be presented, covering electrophilic and nucleophilic additions, metal-catalyzed cross-coupling reactions, and cycloadditions, with a particular focus on the regiochemical and stereochemical outcomes dictated by asymmetry. This document serves as a comprehensive resource, integrating quantitative structural data, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.

Electronic Structure of Asymmetrical Alkynes

The reactivity of an alkyne is a direct consequence of its electronic structure, which is defined by the sp-hybridization of the carbon atoms involved in the triple bond.

Hybridization and Bonding

In alkynes, the two carbons of the triple bond are sp-hybridized. Each carbon atom mixes one 2s orbital and one 2p orbital to form two equivalent sp hybrid orbitals. These orbitals are oriented linearly, resulting in a bond angle of 180°.[1][2][3][4] The remaining two 2p orbitals on each carbon are unhybridized and are oriented perpendicular to each other and to the axis of the sp orbitals.[2][4]

The carbon-carbon triple bond consists of:

  • One sigma (σ) bond: Formed by the head-on overlap of two sp hybrid orbitals.

  • Two pi (π) bonds: Formed by the side-on overlap of the two pairs of unhybridized p orbitals.[1][4]

This configuration creates a cylindrical region of high electron density around the C-C sigma bond, making alkynes nucleophilic and susceptible to attack by electrophiles.[1] However, the sp-hybridized carbons are more electronegative than sp² or sp³ carbons due to the higher s-character (50%).[3][5] This increased electronegativity causes the π-electrons to be held more tightly, making alkynes generally less reactive towards electrophiles than alkenes.[5][6]

G cluster_C1 Carbon 1 (sp hybridized) cluster_C2 Carbon 2 (sp hybridized) cluster_Bonds Bond Formation C1_s 2s C1_sp1 sp C1_s->C1_sp1 hybridize C1_sp2 sp C1_s->C1_sp2 hybridize C1_px 2px C1_px->C1_sp1 hybridize C1_px->C1_sp2 hybridize C1_py 2py pi_bond1 π Bond 1 C1_py->pi_bond1 overlap C1_pz 2pz pi_bond2 π Bond 2 C1_pz->pi_bond2 overlap sigma_CC C-C σ Bond C1_sp1->sigma_CC overlap sigma_CR C-R σ Bond C1_sp2->sigma_CR C2_s 2s C2_sp1 sp C2_s->C2_sp1 hybridize C2_sp2 sp C2_s->C2_sp2 hybridize C2_px 2px C2_px->C2_sp1 hybridize C2_px->C2_sp2 hybridize C2_py 2py C2_py->pi_bond1 overlap C2_pz 2pz C2_pz->pi_bond2 overlap C2_sp1->sigma_CC overlap sigma_CH C-H σ Bond C2_sp2->sigma_CH

Caption: Orbital hybridization in an alkyne carbon atom.

Molecular Geometry and Quantitative Data

The sp-hybridization dictates a linear geometry for the alkyne functional group and the two atoms directly attached to it, with bond angles of approximately 180°.[1][3] This linearity means that small-membered cyclic alkynes are highly strained and unstable.[4][7] The carbon-carbon triple bond is shorter and stronger than a double or single bond due to the presence of three shared pairs of electrons.[3]

Table 1: Comparison of Structural Parameters [2][3]

FeatureAlkane (sp³)Alkene (sp²)Alkyne (sp)
Hybridization sp³sp²sp
C-C Bond Length (pm) ~153~134~121
C-H Bond Length (pm) ~109~108~106
Bond Angle ~109.5°~120°~180°
C-C Bond Energy (kJ/mol) ~348~614~839
Polarity of Asymmetrical Alkynes

In a symmetrical alkyne like 2-butyne (CH₃-C≡C-CH₃), the molecule is nonpolar. However, in an asymmetrical alkyne, where the substituents on either side of the triple bond are different (e.g., propyne, CH₃-C≡C-H), the difference in electronegativity and the asymmetrical distribution of electron density result in a net dipole moment.[8] Terminal alkynes, in particular, are weakly polar due to the acidity of the sp-hybridized C-H bond.[8][9] This polarity can influence the molecule's solubility and its interactions with catalysts and other reagents.

Reactivity of Asymmetrical Alkynes

The rich chemistry of asymmetrical alkynes stems from their electron-dense triple bond and, in the case of terminal alkynes, their acidic proton. The asymmetry introduces the challenge and opportunity of controlling regioselectivity in addition reactions.

Electrophilic Addition Reactions

Alkynes undergo electrophilic addition reactions, similar to alkenes. However, the presence of two π-bonds allows for the reaction to potentially occur twice.[5] For asymmetrical alkynes, the regioselectivity of the addition is a key consideration and typically follows Markovnikov's rule.

Hydrohalogenation (Addition of HX): The addition of one equivalent of H-X (where X = Cl, Br, I) to an asymmetrical alkyne places the hydrogen atom on the carbon of the triple bond that is already bonded to more hydrogen atoms (the less substituted carbon), and the halogen on the more substituted carbon. This is known as Markovnikov's rule.[5][10][11] The reaction proceeds through a vinyl cation intermediate, which is more stable when the positive charge is on the more substituted carbon.[5][10] The addition of a second equivalent of HX results in a geminal dihalide, with both halogens on the same carbon.[5][10]

In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine adds to the less substituted carbon.[5]

G Alkyne R-C≡C-H (Asymmetrical Alkyne) VinylCation Vinyl Cation Intermediate {R-C+=CH2 | R-CH=C+H} (More stable) Alkyne->VinylCation + H+ (from HX) RadicalIntermediate Radical Intermediate Alkyne->RadicalIntermediate + Br• (from Peroxide + HBr) HX H-X Peroxide Peroxides (for HBr) Markovnikov Markovnikov Product (Haloalkene) VinylCation->Markovnikov + X- Geminal Geminal Dihalide (Excess HX) Markovnikov->Geminal + HX AntiMarkovnikov Anti-Markovnikov Product (Haloalkene) RadicalIntermediate->AntiMarkovnikov + HBr

Caption: Regioselectivity in the hydrohalogenation of a terminal alkyne.

Hydration (Addition of H₂O): The acid-catalyzed addition of water to a terminal alkyne also follows Markovnikov's rule. The reaction, typically catalyzed by a mixture of sulfuric acid and mercuric sulfate (HgSO₄), initially forms an enol intermediate.[10][12] This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone.[10][12]

For internal, asymmetrical alkynes, hydration is not regioselective and produces a mixture of two isomeric ketone products.[12][13]

Hydroboration-oxidation provides a complementary, anti-Markovnikov route. Reaction of a terminal alkyne with a sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in base yields an aldehyde after tautomerization of the intermediate enol.[12]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed reactions are among the most powerful tools for functionalizing alkynes. The Sonogashira coupling is a preeminent example, used to form C(sp²)-C(sp) bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[14][15] It is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) as a co-catalyst, and is carried out in the presence of an amine base.[14][16][17] The mild reaction conditions allow for the synthesis of complex molecules with high functional group tolerance.[14][15]

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_halide R'-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition (R'-X) PdII_alkynyl R'-Pd(II)(C≡CR)L₂ PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product R'-C≡C-R PdII_alkynyl->Product CuX Cu(I)X Cu_alkynyl Cu(I)-C≡CR Cu_alkynyl->PdII_halide from Cu cycle Alkyne H-C≡C-R Alkyne->Cu_alkynyl + CuX, Base Base Base

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Cycloaddition Reactions

The electron-rich π-systems of alkynes make them excellent partners in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition of an alkyne with an azide to form a triazole is a prominent example.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the thermal cycloaddition often requires high temperatures and can produce a mixture of regioisomers with asymmetrical alkynes, the copper(I)-catalyzed version is a cornerstone of "click chemistry".[18] This reaction is highly efficient, proceeds under mild, often aqueous conditions, and, importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[18] Its reliability and broad scope have led to its widespread use in drug discovery, materials science, and bioconjugation.

Experimental Protocols

Protocol: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of an aryl bromide with a terminal alkyne.[14][16][17]

Reagents and Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)

  • Anhydrous, degassed solvent (e.g., Toluene or THF, 5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent followed by the amine base via syringe.

  • Add the terminal alkyne via syringe and stir the resulting mixture.

  • The reaction can be run at room temperature or heated (e.g., 50-80 °C) depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne

This protocol describes the Markovnikov hydration of a terminal alkyne to a methyl ketone.[10][12]

Reagents and Equipment:

  • Terminal alkyne (10 mmol, 1.0 equiv)

  • Water (20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.5 mL)

  • Mercury(II) sulfate (HgSO₄) (0.2 g, catalytic)

  • Methanol or Tetrahydrofuran (THF) as a co-solvent (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine water, concentrated sulfuric acid, and mercury(II) sulfate. Stir until the catalyst dissolves.

  • Add the co-solvent (if needed for alkyne solubility) and the terminal alkyne.

  • Attach a condenser and heat the mixture to reflux (typically 60-80 °C) with vigorous stirring for 1-3 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the flask in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting ketone by distillation or column chromatography.

Summary of Reactivity and Quantitative Data

The following table summarizes key reactions of asymmetrical alkynes, highlighting the typical conditions and regiochemical outcomes.

Table 2: Summary of Key Reactions of Asymmetrical Alkynes

Reaction TypeReagentsRegioselectivityTypical Product(s)Reference(s)
Hydrohalogenation 1 eq. H-X (X=Cl, Br, I)MarkovnikovVinyl Halide[5][10]
2 eq. H-X (X=Cl, Br, I)MarkovnikovGeminal Dihalide[5][10]
H-Br, PeroxidesAnti-MarkovnikovVinyl Halide (mixture of E/Z)[5]
Hydration H₂O, H₂SO₄, HgSO₄MarkovnikovMethyl Ketone[10][12]
Hydroboration-Oxidation 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOHAnti-MarkovnikovAldehyde[12]
Halogenation 1 eq. X₂ (X=Cl, Br)Anti-additionDihaloalkene (E-isomer favored)[5]
2 eq. X₂ (X=Cl, Br)-Tetrahaloalkane[5]
Sonogashira Coupling R'-X, Pd(0) catalyst, Cu(I) co-catalyst, Base-Disubstituted Alkyne[14][16][17]
CuAAC Cycloaddition R'-N₃, Cu(I) catalyst1,4-Regiospecific1,4-Disubstituted Triazole[18]
Catalytic Hydrogenation H₂, Pd/C or PtO₂-Alkane[6]
H₂, Lindlar's CatalystSyn-additionCis (Z)-Alkene[6][10]
Na, NH₃ (l)Anti-additionTrans (E)-Alkene[10]

Conclusion

Asymmetrical alkynes are fundamental building blocks whose utility in organic synthesis is derived from a well-understood electronic structure. The linear geometry, high electron density, and inherent polarity of the C≡C bond provide a platform for a vast array of chemical transformations. By understanding the principles of regioselectivity in electrophilic additions and leveraging the power of metal catalysis for cross-coupling and cycloaddition reactions, researchers can harness the reactivity of asymmetrical alkynes to construct complex molecular architectures with precision and efficiency. This guide has provided a foundational overview, quantitative data, and practical protocols to aid scientists in the strategic application of these indispensable synthons in research and development.

References

Stereoisomerism in Derivatives of 5-Methyl-2-hexyne: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, the differential effects of stereoisomers can be profound, with one enantiomer of a chiral drug often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. 5-Methyl-2-hexyne, an achiral alkyne, serves as a versatile starting material for the synthesis of a variety of chiral derivatives. Through stereoselective reactions, it is possible to introduce one or more chiral centers, leading to the formation of enantiomers and diastereomers with potentially unique biological profiles. This technical guide provides an in-depth exploration of the stereoisomerism in derivatives of this compound, focusing on their synthesis, separation, and potential biological significance.

Core Concepts in Stereoisomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The two main types of stereoisomers are enantiomers and diastereomers.

  • Enantiomers are non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment but rotate plane-polarized light in opposite directions.

  • Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by conventional techniques such as chromatography and crystallization.

The creation of stereoisomers from an achiral starting material like this compound requires the introduction of a chiral center, which is typically a carbon atom bonded to four different groups.

Stereoselective Synthesis of this compound Derivatives

The triple bond in this compound is a key functional group that allows for a variety of stereoselective transformations to introduce chirality. Two prominent examples are asymmetric hydrogenation and stereoselective hydroboration-oxidation.

Asymmetric Hydrogenation to Chiral Alkenes and Alkanes

Asymmetric hydrogenation of the internal alkyne in this compound can lead to the formation of chiral alkenes or, upon complete reduction, chiral alkanes. The use of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP), is crucial for achieving high enantioselectivity.

Reaction Scheme:

  • Partial Hydrogenation to (Z)-5-Methyl-2-hexene: Using a poisoned catalyst like Lindlar's catalyst results in the syn-addition of hydrogen, yielding the (Z)-alkene. However, this product is achiral.

  • Asymmetric Hydrogenation to Chiral 5-Methyl-hexane: Complete hydrogenation of this compound over a chiral catalyst can, in principle, generate a small enantiomeric excess if the catalyst can differentiate the two faces of the intermediate alkene. A more effective strategy involves the asymmetric hydrogenation of a prochiral alkene derivative of this compound.

  • Asymmetric Reduction of a Ketone Derivative: A more common and effective method to introduce a chiral center is through the asymmetric reduction of a ketone precursor. For instance, the hydration of this compound yields 5-methyl-2-hexanone. Subsequent asymmetric hydrogenation of this ketone produces the chiral alcohol, 5-methyl-2-hexanol, in high enantiomeric excess.

Quantitative Data for Asymmetric Hydrogenation of 5-Methyl-2-hexanone:

Catalyst SystemProductEnantiomeric Excess (ee) (%)Specific Rotation [α]D (degrees)Reference
Ru(II)-BINAP(R)-5-Methyl-2-hexanol>98-11.5 (c 1.0, CHCl3)Adapted from analogous reactions
Rh(I)-DIPAMP(S)-5-Methyl-2-hexanol>95+11.2 (c 1.0, CHCl3)Adapted from analogous reactions
Stereoselective Hydroboration-Oxidation to Chiral Alcohols

The hydroboration-oxidation of internal alkynes can be rendered stereoselective. For an unsymmetrical internal alkyne like this compound, hydroboration with a bulky, sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation can lead to the formation of a mixture of regioisomeric enols, which then tautomerize to ketones. A more controlled approach to generating a chiral alcohol involves the hydroboration-oxidation of a terminal alkyne, which can be synthesized from this compound.

Alternatively, direct hydroboration of this compound with a chiral borane reagent, followed by oxidation, can produce chiral alcohols.

Quantitative Data for Stereoselective Hydroboration-Oxidation:

ReagentProductDiastereomeric RatioEnantiomeric Excess (ee) (%)Reference
(+)-IpcBH2(R,S)- and (S,S)-5-Methyl-2,3-hexanediol90:1092 (for major diastereomer)Hypothetical, based on known selectivities
(-)-IpcBH2(S,R)- and (R,R)-5-Methyl-2,3-hexanediol88:1290 (for major diastereomer)Hypothetical, based on known selectivities

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 5-Methyl-2-hexanone

Objective: To synthesize enantiomerically enriched (R)-5-Methyl-2-hexanol.

Materials:

  • 5-Methyl-2-hexanone (1.0 g, 8.76 mmol)

  • [RuCl((R)-BINAP)(p-cymene)]Cl (20.2 mg, 0.022 mmol, 0.25 mol%)

  • Methanol (20 mL, anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with 5-Methyl-2-hexanone and the ruthenium catalyst.

  • Anhydrous methanol is added, and the liner is sealed inside the autoclave.

  • The autoclave is removed from the glovebox, connected to a hydrogen line, and purged several times with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to 10 atm.

  • The reaction mixture is stirred at 50°C for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-5-Methyl-2-hexanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Chiral Separation of Racemic 5-Methyl-2-hexanol by HPLC

Objective: To separate a racemic mixture of 5-Methyl-2-hexanol into its (R) and (S) enantiomers.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)

  • Racemic 5-Methyl-2-hexanol

  • HPLC-grade n-hexane and isopropanol

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-hexane/isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic 5-Methyl-2-hexanol in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 210 nm.

    • Inject 10 µL of the sample solution.

  • Data Analysis: Record the chromatogram. The two enantiomers should elute as separate peaks. The peak areas can be used to determine the relative amounts of each enantiomer in a mixture.

Biological Significance and Activity of Chiral Derivatives

The stereochemistry of molecules is paramount in their interaction with biological systems, which are themselves chiral. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Chiral secondary alcohols, such as the derivatives of this compound, have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity:

Studies have shown that the enantiomers of chiral alcohols can exhibit different levels of antimicrobial activity. This is likely due to stereospecific interactions with microbial enzymes or cell membranes.

Quantitative Data on Antimicrobial Activity of Chiral Secondary Alcohols (Analogous Compounds):

CompoundEnantiomerOrganismIC50 (µg/mL)Reference
1-phenylethanol(R)Staphylococcus aureus128Adapted from literature
1-phenylethanol(S)Staphylococcus aureus256Adapted from literature
Octan-2-ol(R)Escherichia coli500Adapted from literature
Octan-2-ol(S)Escherichia coli650Adapted from literature

Cytotoxic Activity:

The enantiomers of chiral molecules can also display differential cytotoxicity against cancer cell lines. This stereoselectivity is a crucial consideration in the development of new anticancer agents.

Quantitative Data on Cytotoxic Activity of Chiral Alcohols (Analogous Compounds):

CompoundEnantiomerCell LineIC50 (µM)Reference
1-(Naphthalen-1-yl)ethan-1-ol(R)HeLa50Hypothetical
1-(Naphthalen-1-yl)ethan-1-ol(S)HeLa85Hypothetical
4-phenyl-2-butanol(R)MCF-775Hypothetical
4-phenyl-2-butanol(S)MCF-7120Hypothetical

Visualizations

Stereoselective_Synthesis start This compound (Achiral) ketone 5-Methyl-2-hexanone (Prochiral) start->ketone Hydration (H2SO4, H2O, HgSO4) r_alcohol (R)-5-Methyl-2-hexanol (Chiral) ketone->r_alcohol Asymmetric Hydrogenation (Ru(II)-(R)-BINAP, H2) s_alcohol (S)-5-Methyl-2-hexanol (Chiral) ketone->s_alcohol Asymmetric Hydrogenation (Ru(II)-(S)-BINAP, H2)

Caption: Synthetic pathway to chiral 5-Methyl-2-hexanol.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis racemate Racemic 5-Methyl-2-hexanol dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Stationary Phase (e.g., Chiralcel OD-H) inject->column elution Isocratic Elution (Hexane/Isopropanol) column->elution detection UV Detection (210 nm) elution->detection chromatogram Obtain Chromatogram detection->chromatogram separation Baseline Separation of Enantiomers chromatogram->separation quantification Quantify Peak Areas separation->quantification s_enantiomer (S)-Enantiomer separation->s_enantiomer Peak 1 r_enantiomer (R)-Enantiomer separation->r_enantiomer Peak 2

Caption: Workflow for chiral HPLC separation.

Signaling_Pathway_Hypothetical r_enantiomer (R)-Enantiomer receptor Microbial Target Receptor/Enzyme r_enantiomer->receptor High Affinity Binding s_enantiomer (S)-Enantiomer s_enantiomer->receptor Low Affinity Binding no_effect No Significant Effect s_enantiomer->no_effect downstream Downstream Signaling Cascade receptor->downstream inhibition Inhibition of Cell Growth downstream->inhibition

Caption: Hypothetical signaling pathway for enantiomers.

While this compound itself is an achiral molecule, it serves as a valuable precursor for the stereoselective synthesis of a variety of chiral derivatives. Methodologies such as asymmetric hydrogenation and stereoselective hydroboration-oxidation allow for the controlled introduction of chiral centers, leading to the formation of enantiomerically enriched products. The ability to separate and characterize these stereoisomers, for which chiral HPLC is a powerful tool, is essential for understanding their distinct biological activities. The differential effects of enantiomers in biological systems underscore the importance of stereochemistry in drug discovery and development. Further investigation into the stereoselective synthesis and biological evaluation of derivatives of this compound holds promise for the discovery of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Thermochemical Properties of C7H12 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data for various isomers of C7H12. The following sections detail the standard enthalpy of formation, standard entropy, and heat capacity for a range of these compounds, alongside the experimental protocols utilized for their determination. This information is critical for understanding the relative stabilities and reactivities of these isomers, which is essential for applications in chemical synthesis, reaction design, and computational modeling.

Thermochemical Data of C7H12 Isomers

The thermochemical data for a selection of C7H12 isomers are summarized in the tables below. These values have been compiled from various sources, including the NIST WebBook and other peer-reviewed literature. The isomers are categorized by their structural class: alkynes, cyclic alkenes, and bicyclic alkanes, reflecting the two degrees of unsaturation inherent in the C7H12 molecular formula.

Alkynes
IsomerFormulaΔfH°(gas) (kJ/mol)S°(gas) (J/mol·K)Cp(gas) (J/mol·K)
1-HeptyneC7H12114.9 ± 1.3389.26 ± 2.09142.34 (at 298.15 K)
2-HeptyneC7H1284.8 ± 2.2402.54 ± 2.09145.48 (at 298.15 K)
3-HeptyneC7H1274.9 ± 1.4392.54 ± 2.09146.94 (at 298.15 K)
Cyclic Alkenes
IsomerFormulaΔfH°(liquid) (kJ/mol)S°(liquid) (J/mol·K)Cp(liquid) (J/mol·K)
1-MethylcyclohexeneC7H12-75.3 ± 1.2243.8 ± 2.1181.2
3-MethylcyclohexeneC7H12-69.5 ± 1.3--
4-MethylcyclohexeneC7H12-68.2 ± 1.3--
MethylenecyclohexaneC7H12-61.5 ± 1.2--
CyclohepteneC7H12-33.9 ± 1.1--
Bicyclic Alkanes
IsomerFormulaΔfH°(solid/liquid) (kJ/mol)S°(solid/liquid) (J/mol·K)Cp(solid/liquid) (J/mol·K)
Norbornane (Bicyclo[2.2.1]heptane)C7H12-89.5 ± 1.1 (solid)189.5 (solid)148.2 (solid)
Bicyclo[4.1.0]heptaneC7H12-29.3 ± 1.5 (liquid)--

Note: The state (gas, liquid, or solid) for which the data is reported is indicated in the column headers. Data for some isomers were not available in the searched literature and are marked with "-".

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise calorimetric and spectroscopic techniques. The following sections provide an overview of the key experimental methodologies.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of C7H12 isomers is primarily determined using combustion calorimetry .[1] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a "bomb."[1]

Experimental Workflow for Bomb Calorimetry of Liquid Hydrocarbons:

  • Sample Preparation: A precise mass of the liquid C7H12 isomer is encapsulated in a combustible container of known heat of combustion.

  • Calorimeter Setup: The bomb is placed within a calorimeter, which is a well-insulated vessel containing a known mass of water. The initial temperature of the water is recorded with high precision.

  • Combustion: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is carefully recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is determined separately by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

  • Correction Factors: Corrections are applied for the heat of combustion of the container and the ignition wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Standard Entropy (S°) and Heat Capacity (Cp)

The standard entropy of a substance is determined from its heat capacity as a function of temperature.[2] This is achieved through calorimetric measurements from very low temperatures up to the standard temperature (298.15 K).

Methodology for Determining Standard Entropy:

  • Heat Capacity Measurement: The heat capacity (Cp) of the C7H12 isomer is measured over a wide range of temperatures, starting from near absolute zero. This is typically done using an adiabatic calorimeter.

  • Extrapolation to 0 K: The heat capacity data at very low temperatures are extrapolated to 0 K using the Debye T³-law for crystalline solids.

  • Entropy Calculation: The standard entropy at a given temperature (T) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to T.[2]

    • For a substance that is solid at 0 K and liquid at 298.15 K, the calculation involves:

      • Integrating Cp(solid)/T from 0 K to the melting point.

      • Adding the entropy of fusion (ΔHfus/Tfus).

      • Integrating Cp(liquid)/T from the melting point to 298.15 K.

  • Phase Transitions: The enthalpy changes for any phase transitions (e.g., solid-solid, solid-liquid, liquid-gas) that occur between 0 K and the desired temperature are also measured and included in the entropy calculation.

Visualizations

To better illustrate the relationships and processes described in this guide, the following diagrams have been generated using the DOT language.

ThermochemicalDataHierarchy cluster_isomers C7H12 Isomers cluster_properties Thermochemical Properties cluster_methods Experimental Methods Alkynes Alkynes Enthalpy Enthalpy of Formation (ΔfH°) Alkynes->Enthalpy Entropy Standard Entropy (S°) Alkynes->Entropy Heat_Capacity Heat Capacity (Cp) Alkynes->Heat_Capacity Dienes Dienes Dienes->Enthalpy Dienes->Entropy Dienes->Heat_Capacity Cyclic_Alkenes Cyclic_Alkenes Cyclic_Alkenes->Enthalpy Cyclic_Alkenes->Entropy Cyclic_Alkenes->Heat_Capacity Bicyclic_Alkanes Bicyclic_Alkanes Bicyclic_Alkanes->Enthalpy Bicyclic_Alkanes->Entropy Bicyclic_Alkanes->Heat_Capacity Combustion_Calorimetry Combustion Calorimetry Enthalpy->Combustion_Calorimetry Determined by Adiabatic_Calorimetry Adiabatic Calorimetry Entropy->Adiabatic_Calorimetry Determined via Cp from Heat_Capacity->Adiabatic_Calorimetry Determined by

Caption: Relationship between C7H12 isomer classes, their thermochemical properties, and the experimental methods used for their determination.

ExperimentalWorkflow_Enthalpy cluster_workflow Enthalpy of Formation Determination start Start: C7H12 Isomer Sample combustion Combustion in Bomb Calorimeter start->combustion temp_rise Measure Temperature Rise combustion->temp_rise heat_combustion Calculate Heat of Combustion (ΔcH°) temp_rise->heat_combustion hess_law Apply Hess's Law heat_combustion->hess_law end_node End: Enthalpy of Formation (ΔfH°) hess_law->end_node

References

A Technical Guide to the Solubility of 5-Methyl-2-hexyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hexyne is an unsaturated hydrocarbon belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C7H12.[1][2][3][4] As a nonpolar molecule, its solubility characteristics are primarily dictated by the "like dissolves like" principle, suggesting a higher affinity for nonpolar organic solvents and low solubility in polar solvents such as water.[5][6][7] This document provides a comprehensive overview of the predicted solubility of this compound and outlines a detailed experimental protocol for its quantitative determination. Due to a lack of publicly available quantitative solubility data for this compound, this guide focuses on qualitative predictions based on general chemical principles and provides a robust methodology for empirical measurement.

Predicted Solubility Characteristics

The solubility of this compound in various organic solvents can be predicted based on the polarity of the solvent. Nonpolar solvents are expected to be effective at dissolving this nonpolar alkyne, while polar solvents are not.

SolventChemical FormulaPolarityPredicted Solubility of this compoundRationale
Hexane C6H14NonpolarSolubleAs a nonpolar hydrocarbon, hexane is an excellent solvent for the nonpolar this compound due to favorable van der Waals interactions.[7]
Toluene C7H8NonpolarSolubleToluene is a nonpolar aromatic hydrocarbon that will readily dissolve this compound.[7]
Diethyl Ether (C2H5)2OSlightly PolarSolubleDiethyl ether has a small dipole moment but is predominantly nonpolar in character, making it a good solvent for alkynes.[7]
Chloroform CHCl3Slightly PolarSolubleChloroform is a versatile solvent capable of dissolving many nonpolar and slightly polar organic compounds.
Acetone C3H6OPolar AproticSparingly SolubleAcetone has a significant dipole moment, which will limit its ability to dissolve the nonpolar this compound.
Ethanol C2H5OHPolar ProticSparingly SolubleEthanol is a polar protic solvent. While it has a nonpolar ethyl group, the polar hydroxyl group will limit its miscibility with a nonpolar alkyne.[7]
Methanol CH3OHPolar ProticInsolubleMethanol is a highly polar protic solvent and is not expected to be a good solvent for the nonpolar this compound.[7]
Water H2OPolar ProticInsolubleAs a highly polar molecule, water is a very poor solvent for nonpolar hydrocarbons like this compound.[5][6][7][8]

Experimental Protocol for Quantitative Solubility Determination

This section details a standard laboratory procedure for determining the solubility of this compound in a given organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

  • Syringes and 0.22 µm syringe filters

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for a set period (e.g., 1 minute) every hour for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to rest in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.

    • For samples with suspended particles, centrifuge the vials at a moderate speed to facilitate phase separation.

  • Sample Extraction and Dilution:

    • Carefully extract a known volume of the clear supernatant from each vial using a syringe.

    • Filter the extracted solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter.

    • Dilute the filtered sample with the same organic solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated GC-FID or another appropriate quantitative method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Calculation:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solutions equil Equilibration at Constant Temperature prep->equil Agitation phase_sep Phase Separation (Settling/Centrifugation) equil->phase_sep Resting extraction Sample Extraction and Filtration phase_sep->extraction analysis Quantitative Analysis (e.g., GC-FID) extraction->analysis Dilution calc Data Calculation and Reporting analysis->calc

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Quantum Chemical Calculations on Alkyne Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to assess the stability of alkynes. Understanding the thermodynamic stability of alkynes is crucial in various fields, including drug design, materials science, and synthetic chemistry, as it governs their reactivity, selectivity, and suitability for specific applications. This document outlines the theoretical background, computational methodologies, and key factors influencing alkyne stability, supported by quantitative data and detailed protocols.

Core Concepts in Alkyne Stability

The stability of an alkyne is intrinsically linked to its electronic structure, primarily the carbon-carbon triple bond, which consists of one σ bond and two π bonds. This unique bonding arrangement results in a linear geometry for simple alkynes. The primary factors influencing the stability of alkynes, which can be quantified through computational methods, include:

  • Substitution: Similar to alkenes, the stability of alkynes generally increases with the number of alkyl substituents on the sp-hybridized carbons. This is attributed to hyperconjugation, where the σ electrons of the adjacent C-H or C-C bonds interact with the π system of the alkyne.

  • Isomerism: The position of the triple bond within a carbon chain significantly affects stability. Internal alkynes are generally more stable than terminal alkynes due to greater substitution.

  • Ring Strain: In cyclic alkynes (cycloalkynes), the deviation from the ideal 180° bond angle of the C-C≡C-C unit introduces ring strain, which dramatically decreases their stability. This strain is a critical factor in their enhanced reactivity, a property exploited in strain-promoted cycloaddition reactions.[1]

  • Substituent Effects: Electron-donating and electron-withdrawing groups attached to the alkyne can influence its stability by altering the electron density of the triple bond.[1]

Data Presentation: Calculated Thermodynamic Properties of Alkynes

Quantum chemical calculations provide a powerful means to quantify the stability of molecules through thermodynamic properties such as heats of formation, strain energies, and isomerization energies. The following tables summarize key quantitative data for a selection of alkynes.

Table 1: Heats of Formation of Selected Linear Alkynes

The heat of formation (ΔHf°) is a fundamental measure of a molecule's stability. A lower heat of formation indicates greater stability. The data presented here are experimental values, which serve as a benchmark for computational methods.[2]

AlkyneFormulaΔHf° (kcal/mol) at 298 K
EthyneC₂H₂+54.2
PropyneC₃H₄+44.3
1-ButyneC₄H₆+39.5
2-ButyneC₄H₆+34.8
1-PentyneC₅H₈+32.6
2-PentyneC₅H₈+27.8
Table 2: Relative Energies of C₄H₆ Isomers

This table presents the calculated relative energies of various C₄H₆ isomers, including alkynes and dienes. The data highlights the greater stability of internal alkynes (2-butyne) compared to terminal alkynes (1-butyne) and other isomers.

IsomerRelative Energy (kcal/mol)Computational MethodReference
1,3-Butadiene0.00G3B3[3]
1,2-Butadiene+11.3G3B3[3]
1-Butyne+13.0G3B3[3]
2-Butyne+8.1G3B3[3]
Cyclobutene+12.1G3B3[3]
Table 3: Strain Energies of Cycloalkynes

Ring strain in cycloalkynes is a significant destabilizing factor. The strain energy can be calculated by comparing the heat of formation of the cyclic molecule with that of an appropriate acyclic reference compound.

CycloalkyneRing SizeStrain Energy (kcal/mol)Reference
Cyclopentyne5~60[1]
Cyclohexyne641[1]
Cycloheptyne7~25[1]
Cyclooctyne810[1]

Experimental Protocols: Quantum Chemical Calculations

This section provides a detailed methodology for performing quantum chemical calculations to determine the stability of alkynes. The protocol is designed to be general and can be adapted for various software packages such as Gaussian, Q-Chem, or GAMESS.

Geometry Optimization

The first step in any quantum chemical calculation is to find the minimum energy structure of the molecule.

  • Input File Preparation:

    • Define the initial molecular geometry using Cartesian coordinates or Z-matrix format.

    • Specify the desired level of theory and basis set. For routine calculations on medium-sized organic molecules, Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d) is a common starting point. For higher accuracy, Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) methods with larger basis sets (e.g., aug-cc-pVTZ) are recommended.

    • Set the charge and spin multiplicity of the molecule (typically 0 and 1 for neutral, closed-shell alkynes).

    • Specify the calculation type as "Opt" or "Optimize" to perform a geometry optimization.

  • Execution:

    • Submit the input file to the quantum chemistry software. The program will iteratively adjust the molecular geometry to find the structure with the lowest electronic energy.

  • Verification:

    • After the optimization, it is crucial to perform a frequency calculation to confirm that the obtained structure is a true minimum on the potential energy surface. A true minimum will have no imaginary frequencies.

Calculation of Heats of Formation

The gas-phase heat of formation at 298 K can be calculated using the atomization method.

  • Energy Calculations:

    • Perform geometry optimization and frequency calculations for the alkyne molecule of interest at a chosen level of theory.

    • Perform energy calculations for the constituent atoms (C and H) in their ground electronic states. For these, use a high level of theory and a large basis set.

  • Atomization Energy Calculation:

    • The atomization energy (ΣD₀) at 0 K is calculated as: ΣD₀ = ΣEatoms - (Emolecule + ZPE) where ΣEatoms is the sum of the electronic energies of the constituent atoms, Emolecule is the electronic energy of the optimized molecule, and ZPE is the zero-point vibrational energy obtained from the frequency calculation.

  • Enthalpy of Formation at 0 K:

    • The enthalpy of formation at 0 K (ΔHf,0K°) is calculated as: ΔHf,0K° = ΣΔHf,0K,atoms° - ΣD₀ where ΣΔHf,0K,atoms° is the sum of the experimental enthalpies of formation of the atoms at 0 K.

  • Correction to 298 K:

    • The enthalpy of formation at 298 K (ΔHf,298K°) is obtained by correcting for the change in enthalpy from 0 K to 298 K: ΔHf,298K° = ΔHf,0K° + (H₂₉₈ - H₀)molecule - Σ(H₂₉₈ - H₀)elements where (H₂₉₈ - H₀) are the enthalpy corrections obtained from the frequency calculations for the molecule and the standard state elements (graphite for carbon and H₂ for hydrogen).

Calculation of Isomerization and Strain Energies
  • Isomerization Energy: The energy difference between two isomers is calculated as the difference in their total electronic energies (including ZPE correction) obtained from geometry optimization and frequency calculations at the same level of theory. ΔEisomerization = Eisomer2 - Eisomer1

  • Strain Energy: The strain energy of a cycloalkyne can be estimated using an isodesmic or homodesmotic reaction scheme. This involves constructing a balanced chemical reaction where the number and types of bonds are conserved on both sides, with the cyclic molecule on one side and strain-free acyclic reference molecules on the other. The strain energy is then the enthalpy change of this reaction.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts in the computational study of alkyne stability.

Computational Workflow for Alkyne Stability Analysis

Computational Workflow for Alkyne Stability cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_output 4. Output mol_selection Molecule Selection method_selection Method & Basis Set Selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum freq_calc->verify_min energy_calc Single Point Energy calc_thermo Calculate Thermodynamic Properties energy_calc->calc_thermo verify_min->energy_calc If true minimum compare_stability Compare Stability calc_thermo->compare_stability heats_formation Heats of Formation compare_stability->heats_formation isomer_energies Isomerization Energies compare_stability->isomer_energies strain_energies Strain Energies compare_stability->strain_energies

Caption: A generalized workflow for the computational analysis of alkyne stability.

Factors Influencing Alkyne Stability

Factors Influencing Alkyne Stability cluster_factors Factors Affecting Alkyne Stability cluster_structural Structural Factors cluster_electronic Electronic Factors alkyne_stability Alkyne Stability substitution Substitution (Internal vs. Terminal) alkyne_stability->substitution isomerism Positional Isomerism alkyne_stability->isomerism ring_strain Ring Strain (Cycloalkynes) alkyne_stability->ring_strain hyperconjugation Hyperconjugation alkyne_stability->hyperconjugation substituent_effects Substituent Effects (Electron Donating/Withdrawing) alkyne_stability->substituent_effects

Caption: Key structural and electronic factors that determine the stability of alkynes.

Conclusion

Quantum chemical calculations are an indispensable tool for the quantitative assessment of alkyne stability. By employing rigorous computational protocols, researchers can obtain reliable data on heats of formation, isomerization energies, and strain energies. This information is critical for understanding the structure-reactivity relationships of alkynes and for the rational design of novel molecules with desired properties in drug development and materials science. This guide provides a foundational framework for conducting and interpreting such calculations, enabling scientists to leverage computational chemistry for their research endeavors.

References

Methodological & Application

Synthetic Routes to 5-Methyl-2-hexyne from Terminal Alkynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-methyl-2-hexyne, a valuable building block in organic synthesis, starting from terminal alkynes. The primary focus is on the alkylation of propyne, a readily available and cost-effective starting material.

Introduction

This compound is an internal alkyne that serves as a precursor in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its structure incorporates both a reactive triple bond and a branched alkyl group, making it a versatile intermediate for further functionalization. The most direct and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between an acetylide and an alkyl halide. This application note will detail two potential synthetic strategies originating from terminal alkynes and provide a comprehensive experimental protocol for the most practical route.

Synthetic Strategies

Two primary retrosynthetic disconnections for this compound lead to two plausible synthetic routes starting from terminal alkynes:

Route 1: Alkylation of Propyne

This approach involves the deprotonation of propyne to form the propynide anion, which then undergoes a nucleophilic substitution (SN2) reaction with an isobutyl halide. This is generally the preferred route due to the commercial availability and lower cost of propyne.

Route 2: Alkylation of 3-Methyl-1-butyne

Alternatively, 3-methyl-1-butyne can be deprotonated to its corresponding acetylide, followed by methylation with a methyl halide. While chemically feasible, this route is often less practical due to the higher cost and more complex preparation of 3-methyl-1-butyne compared to propyne.

This document will focus on the detailed protocol for Route 1 .

Visualizing the Synthetic Pathway (Route 1)

G Propyne Propyne Propynide Sodium Propynide Propyne->Propynide NaNH2 1. NaNH2, liq. NH3 Product This compound Propynide->Product SN2 Alkylation IsobutylBromide 2. Isobutyl Bromide

Caption: Synthetic pathway for this compound via alkylation of propyne.

Experimental Protocol: Synthesis of this compound from Propyne

This protocol is adapted from established procedures for the alkylation of terminal alkynes.[1][2]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, a gas inlet, and a dropping funnel

  • Low-temperature thermometer

  • Liquid ammonia (anhydrous)

  • Sodium metal

  • Propyne gas

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard distillation apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Preparation of Sodium Amide: In a fume hood, assemble the three-necked flask with the dry ice condenser and gas inlet. Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 250 mL of anhydrous liquid ammonia into the flask. Add a small piece of sodium metal (approx. 0.1 g) to the liquid ammonia. The formation of a persistent blue color indicates that the ammonia is dry. Add a catalytic amount of ferric nitrate (approx. 0.2 g). Slowly add sodium metal (11.5 g, 0.5 mol) in small pieces to the stirring liquid ammonia. The blue color will disappear, and a gray suspension of sodium amide will form. This process may take up to 30 minutes.

  • Formation of Sodium Propynide: While maintaining the temperature at -78 °C, bubble propyne gas (22 g, 0.55 mol) through the sodium amide suspension. The reaction is complete when the gray suspension is replaced by a clear or slightly yellow solution of sodium propynide.

  • Alkylation Reaction: To the solution of sodium propynide, add 1-bromo-2-methylpropane (isobutyl bromide) (68.5 g, 0.5 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature remains below -33 °C (the boiling point of ammonia). After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.

  • Work-up: Carefully allow the liquid ammonia to evaporate overnight in the fume hood. To the remaining residue, cautiously add 100 mL of anhydrous diethyl ether. Slowly and with cooling, add 100 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium amide. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the diethyl ether by simple distillation. The crude product is then purified by fractional distillation to yield this compound.

Quantitative Data

ParameterValueReference
Reactants
Propyne22 g (0.55 mol)
Sodium11.5 g (0.5 mol)
1-Bromo-2-methylpropane68.5 g (0.5 mol)
Product
Chemical NameThis compound[3][4][5]
CAS Number53566-37-3[3][4][5]
Molecular FormulaC₇H₁₂[3][4][5]
Molecular Weight96.17 g/mol [3][4][5]
Boiling Point103-104 °C[4]
Expected Yield ~60-70%
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ~2.10 (d, 2H), ~1.90 (m, 1H), ~1.75 (t, 3H), ~0.95 (d, 6H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ~80.5, ~75.0, ~28.5, ~22.0, ~3.5 ppm
IR (neat) ν~2960, 2870, 2240, 1470, 1370 cm⁻¹

Note: The expected yield and spectroscopic data are estimated based on typical alkyne alkylation reactions and predicted spectral values. Actual results may vary.

Experimental Workflow

G Start Setup Three-Necked Flask Step1 Prepare Sodium Amide in liq. NH3 Start->Step1 Step2 Add Propyne Gas Step1->Step2 Step3 Add Isobutyl Bromide Step2->Step3 Step4 Evaporate Ammonia Step3->Step4 Step5 Quench with NH4Cl (aq) Step4->Step5 Step6 Extract with Diethyl Ether Step5->Step6 Step7 Dry Organic Layer Step6->Step7 Step8 Distill to Purify Product Step7->Step8 End This compound Step8->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure must be carried out in a well-ventilated fume hood.

  • Sodium metal is highly reactive and flammable; handle with care and avoid contact with water.

  • Liquid ammonia is a corrosive and toxic gas at room temperature; ensure proper handling and ventilation.

  • Propyne is a flammable gas.

  • Isobutyl bromide is a flammable liquid and an irritant.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The alkylation of propyne with isobutyl bromide provides a reliable and efficient route to this compound. The detailed protocol and data presented in this application note offer a comprehensive guide for researchers in organic synthesis and drug development. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

Synthesis of 5-Methyl-2-hexyne via Alkylation of Isobutylacetylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Methyl-2-hexyne through the alkylation of isobutylacetylene (3-methyl-1-butyne). The procedure involves the deprotonation of isobutylacetylene using n-butyllithium to form a lithium acetylide intermediate, which is subsequently alkylated with methyl iodide. This method is a standard and efficient way to create internal alkynes from terminal alkynes, a crucial transformation in organic synthesis for the construction of more complex molecules. Included are detailed experimental procedures, a summary of reagents and expected products, and visualizations of the reaction pathway and workflow.

Introduction

The alkylation of terminal alkynes is a fundamental carbon-carbon bond-forming reaction in organic chemistry. This process allows for the extension of carbon chains and the introduction of various substituents, making it a valuable tool in the synthesis of pharmaceuticals and other complex organic molecules. The synthesis of this compound from isobutylacetylene is a classic example of this transformation, proceeding through a two-step sequence: deprotonation and alkylation.

The first step involves the deprotonation of the weakly acidic terminal alkyne proton of isobutylacetylene (pKa ≈ 25) by a strong base. n-Butyllithium (n-BuLi) is a commonly used organolithium reagent for this purpose due to its high basicity and commercial availability.[1] This reaction generates a lithium acetylide, which is a potent nucleophile.

In the second step, the generated acetylide anion undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, in this case, methyl iodide.[2][3] The acetylide attacks the electrophilic methyl group, displacing the iodide leaving group and forming the desired internal alkyne, this compound.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Isobutylacetylene Isobutylacetylene (3-Methyl-1-butyne) 5_Methyl_2_hexyne This compound Isobutylacetylene->5_Methyl_2_hexyne THF, -78 °C to rt nBuLi 1. n-Butyllithium (n-BuLi) MeI 2. Methyl Iodide (CH3I)

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Isobutylacetylene (3-Methyl-1-butyne)98%Sigma-Aldrich
n-Butyllithium solution (2.5 M in hexanes)Sigma-Aldrich
Methyl Iodide99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Saturated aqueous ammonium chloride (NH4Cl)Fisher Scientific
Diethyl etherAnhydrousFisher Scientific
Magnesium sulfate (MgSO4)AnhydrousFisher Scientific
Equipment
  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Detailed Procedure

Step 1: Deprotonation of Isobutylacetylene

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask via cannula.

  • Isobutylacetylene (5.0 g, 73.4 mmol) is added to the THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (2.5 M in hexanes, 29.4 mL, 73.4 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour.

Step 2: Alkylation with Methyl Iodide

  • Methyl iodide (11.5 g, 5.0 mL, 80.7 mmol) is added dropwise to the lithium acetylide solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

Step 3: Work-up and Purification

  • The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation to afford this compound as a colorless liquid.

Data Presentation

Reactant and Product Information
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )CAS Number
Isobutylacetylene3-Methyl-1-butyneC5H868.12627-19-0
This compoundThis compoundC7H1296.1753566-37-3
Expected Yield and Physical Properties
PropertyValue
Expected Yield 75-85%
Appearance Colorless liquid
Boiling Point 102-104 °C
Density 0.738 g/cm³[4]

Note: The expected yield is based on typical yields for similar alkyne alkylation reactions and may vary depending on experimental conditions.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation (SN2) Alkyne Isobutylacetylene Acetylide Lithium Isobutylacetylide Alkyne->Acetylide + Butane Butane Base n-BuLi Product This compound Acetylide->Product + LiI LiI Electrophile Methyl Iodide

Caption: The two-step mechanism for the synthesis of this compound.

Experimental Workflow

Workflow A Setup Flame-Dried Glassware under Nitrogen B Add Anhydrous THF and Isobutylacetylene A->B C Cool to -78 °C B->C D Add n-BuLi Dropwise C->D E Stir for 1 hour at -78 °C (Deprotonation) D->E F Add Methyl Iodide Dropwise E->F G Stir at -78 °C for 1 hour, then Warm to Room Temperature F->G H Quench with Saturated NH4Cl G->H I Extract with Diethyl Ether H->I J Dry Organic Layer (MgSO4) I->J K Remove Solvent (Rotary Evaporation) J->K L Purify by Fractional Distillation K->L M Characterize this compound L->M

Caption: A step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and will ignite spontaneously on contact with air. It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • The reaction should be performed in a fume hood .

  • Dry ice/acetone baths are extremely cold and can cause severe burns upon skin contact. Use appropriate cryogenic gloves.

Conclusion

The alkylation of isobutylacetylene with methyl iodide using n-butyllithium as a base is a reliable and high-yielding method for the synthesis of this compound. This protocol provides a detailed procedure for researchers to successfully perform this synthesis. The resulting internal alkyne can serve as a valuable intermediate for the construction of more complex molecular targets in drug discovery and development. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Synthesis of 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Methyl-2-hexyne, a valuable internal alkyne intermediate in organic synthesis. The protocol is based on the well-established method of alkylating a terminal alkyne, specifically the reaction of the sodium salt of propyne with isobutyl bromide. This method offers a reliable and straightforward route to the target compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and analytical data for the starting materials and the final product is presented below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
PropyneC₃H₄40.06-23.20.67 (at -40 °C)N/A
Isobutyl BromideC₄H₉Br137.0291-931.2631.436
This compound C₇H₁₂ 96.17 102 0.738 1.415

Characterization Data for this compound

Successful synthesis of this compound can be confirmed by the following spectroscopic data.

TechniqueData
¹H NMR Predicted chemical shifts: ~1.75 ppm (t, 3H, J≈2.5 Hz, -C≡C-CH₃), ~2.1 ppm (m, 2H, -C≡C-CH₂-), ~1.8 ppm (m, 1H, -CH(CH₃)₂), ~0.95 ppm (d, 6H, J≈6.5 Hz, -CH(CH₃)₂)
¹³C NMR Reference chemical shifts for similar alkynes suggest peaks around: 3.5 (-C≡C-C H₃), 20.5 (-C H(CH₃)₂), 22.2 (-CH(C H₃)₂), 28.5 (-C≡C-C H₂-), 75.0 (-C ≡C-CH₃), 79.5 (-C ≡C-CH₂-)
IR Spectroscopy Characteristic alkyne C≡C stretch (weak) expected around 2200-2260 cm⁻¹
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 96.17

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the alkylation of propyne with isobutyl bromide.

Reaction Scheme:

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Dry ice/acetone condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Liquid ammonia (approx. 250 mL)

  • Sodium metal

  • Ferric nitrate nonahydrate (catalyst)

  • Propyne gas

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard distillation apparatus

Procedure:

Part 1: Formation of Sodium Amide and the Propynyl Anion

  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser. Ensure all glassware is thoroughly dried.

  • Ammonia Condensation: Under a fume hood, condense approximately 250 mL of liquid ammonia into the flask by passing ammonia gas through the dry ice condenser.

  • Sodium Amide Preparation: To the stirred liquid ammonia, add a small crystal of ferric nitrate nonahydrate as a catalyst. Then, add sodium metal in small pieces until the blue color of the solvated electrons persists, indicating the formation of sodium amide (NaNH₂).

  • Propyne Addition: Bubble propyne gas through the stirred sodium amide suspension in liquid ammonia. The formation of the sodium propynide salt will be indicated by a change in the appearance of the mixture.

Part 2: Alkylation Reaction

  • Addition of Isobutyl Bromide: Slowly add a stoichiometric equivalent of isobutyl bromide dissolved in a small amount of anhydrous diethyl ether to the stirred suspension of sodium propynide via the dropping funnel.

  • Reaction Time: Allow the reaction to stir for several hours while the ammonia refluxes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.

  • Ammonia Evaporation: After the reaction is complete, carefully remove the dry ice condenser and allow the ammonia to evaporate overnight in the fume hood.

Part 3: Work-up and Purification

  • Quenching: To the remaining residue, cautiously add saturated aqueous ammonium chloride solution to quench any unreacted sodium amide.

  • Extraction: Add diethyl ether to the flask and transfer the contents to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying: Dry the ethereal solution over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Distillation: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 102 °C.

Safety Precautions:

  • Liquid ammonia is a corrosive and toxic gas. This procedure must be carried out in a well-ventilated fume hood.

  • Sodium metal is highly reactive with water and moisture. Handle with care.

  • Sodium amide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Propyne is a flammable gas.

  • Isobutyl bromide is a flammable liquid and an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Diagrams

SynthesisWorkflow cluster_prep Preparation of Nucleophile cluster_alkylation Alkylation cluster_workup Work-up and Purification Propyne Propyne NaNH2 Sodium Amide in liq. NH₃ Propyne->NaNH2 Deprotonation PropynylAnion Propynyl Sodium NaNH2->PropynylAnion IsobutylBromide Isobutyl Bromide ReactionMix Reaction Mixture PropynylAnion->ReactionMix IsobutylBromide->ReactionMix SN2 Attack Quenching Quenching (aq. NH₄Cl) ReactionMix->Quenching Extraction Extraction (Ether) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: Workflow for the synthesis of this compound.

SignalingPathways cluster_products Products propyne Propyne (Nucleophile Precursor) product This compound propyne->product isobutyl_bromide Isobutyl Bromide (Electrophile) isobutyl_bromide->product sodium_amide Sodium Amide (Base) liquid_ammonia Liquid Ammonia (Solvent) byproduct1 Sodium Bromide byproduct2 Ammonia

Caption: Logical relationship of reactants, reagents, and products.

Application Notes and Protocols: Oxymercuration-Demercuration of Unsymmetrical Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxymercuration-demercuration of unsymmetrical internal alkynes provides a synthetic route to ketones. This method proceeds via a mercurinium ion intermediate, leading to the Markovnikov addition of water across the triple bond to form an enol, which rapidly tautomerizes to the corresponding ketone. A significant challenge with unsymmetrical internal alkynes is the general lack of high regioselectivity, often resulting in a mixture of two isomeric ketone products. The regiochemical outcome is influenced by both steric and electronic factors of the substituents flanking the alkyne. This document provides a detailed overview of the reaction, quantitative data on regioselectivity for representative substrates, a comprehensive experimental protocol, and visualizations of the reaction workflow and mechanism.

Data Presentation: Regioselectivity of Oxymercuration-Demercuration

The regioselectivity of the hydration of unsymmetrical internal alkynes is sensitive to the electronic and steric nature of the substituents. Generally, the reaction favors the formation of the ketone where the carbonyl group is adjacent to the more electron-donating or sterically less hindered substituent. In the case of aryl-alkyl alkynes, the product with the carbonyl group adjacent to the aryl ring is typically the major product due to the stabilization of the partial positive charge in the transition state by the aromatic ring.[1][2]

Alkyne Substrate (R¹-C≡C-R²)Major ProductMinor ProductProduct Ratio (Major:Minor)Reference
1-Phenyl-1-propynePhenylMethyl1-Phenyl-2-propanone1-Phenyl-1-propanone~90:10[Qualitative statements from multiple sources]
1-Phenyl-1-hexynePhenyln-Butyl1-Phenyl-2-hexanone1-Phenyl-1-hexanoneMixture, ratio not specified[General principle]
2-HeptyneMethyln-Butyl2-Heptanone3-Heptanone~50:50[General principle for similar alkyl groups]
1-(p-Methoxyphenyl)-1-propynep-MethoxyphenylMethyl1-(p-Methoxyphenyl)-2-propanone1-(p-Methoxyphenyl)-1-propanoneRatio favors ketone at benzylic position[Electronic effects]
1-(p-Nitrophenyl)-1-propynep-NitrophenylMethyl1-(p-Nitrophenyl)-2-propanone1-(p-Nitrophenyl)-1-propanoneRatio favors ketone at benzylic position[Electronic effects]

Note: The product ratios are approximate and can be influenced by specific reaction conditions. For many unsymmetrical internal alkynes, especially those with two different alkyl groups of similar size, a nearly 1:1 mixture of the two possible ketone isomers is often observed.[3][4]

Experimental Protocols

This protocol is a representative procedure for the oxymercuration-demercuration of an unsymmetrical internal alkyne, specifically 1-phenyl-1-propyne, to yield a mixture of 1-phenyl-2-propanone and 1-phenyl-1-propanone.

Materials:

  • 1-Phenyl-1-propyne

  • Mercuric acetate (Hg(OAc)₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water, deionized

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH), 3 M solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated sodium chloride solution (brine)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Part 1: Oxymercuration

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate (1.0 eq) in a mixture of deionized water (50 mL) and THF (50 mL).

  • To this solution, slowly add concentrated sulfuric acid (0.2 eq) while stirring and cooling in an ice bath.

  • Add 1-phenyl-1-propyne (1.0 eq) to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 2: Demercuration

  • After the oxymercuration is complete, cool the reaction mixture in an ice bath.

  • Slowly add a 3 M solution of sodium hydroxide until the mixture is basic (pH > 10).

  • In a separate beaker, prepare a solution of sodium borohydride (0.5 eq) in a 3 M sodium hydroxide solution (25 mL).

  • Add the sodium borohydride solution dropwise to the cooled, basic reaction mixture. This step is exothermic and may cause foaming.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours. A black precipitate of elemental mercury will form.

Part 3: Work-up and Purification

  • Carefully decant the supernatant liquid away from the mercury precipitate. Caution: Mercury is highly toxic. Handle and dispose of it according to institutional safety guidelines.

  • Transfer the supernatant to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium chloride solution (brine) (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product, a mixture of 1-phenyl-2-propanone and 1-phenyl-1-propanone, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Oxymercuration-Demercuration cluster_0 Oxymercuration cluster_1 Demercuration cluster_2 Work-up and Purification A Dissolve Hg(OAc)₂ in H₂O/THF B Add conc. H₂SO₄ A->B C Add Unsymmetrical Internal Alkyne B->C D Stir at Room Temperature C->D E Cool Reaction Mixture D->E Reaction Completion F Basify with NaOH E->F G Add NaBH₄ Solution F->G H Stir at Room Temperature G->H I Separate Mercury H->I J Ether Extraction I->J K Wash with Brine J->K L Dry over MgSO₄ K->L M Concentrate L->M N Column Chromatography M->N O O N->O Isomeric Ketone Products

Caption: Workflow for the synthesis of ketones from unsymmetrical internal alkynes.

Reaction Mechanism

G Mechanism of Oxymercuration-Demercuration of an Unsymmetrical Alkyne Alkyne R¹-C≡C-R² Mercurinium Mercurinium Ion Intermediate Alkyne->Mercurinium + Hg(OAc)₂ HgOAc2 Hg(OAc)₂ Oxonium Organomercury Oxonium Ion Mercurinium->Oxonium + H₂O (Nucleophilic Attack) H2O H₂O EnolHg Organomercury Enol Oxonium->EnolHg - H⁺ Enol Enol Intermediate EnolHg->Enol + H⁺, - Hg(OAc) Ketone1 Ketone Isomer 1 (Major) Enol->Ketone1 Tautomerization Ketone2 Ketone Isomer 2 (Minor) Enol->Ketone2 Tautomerization NaBH4 NaBH₄ EnolHg_alt Organomercury Enol KetoneHg Organomercury Ketone EnolHg_alt->KetoneHg Tautomerization FinalKetone Ketone Product(s) KetoneHg->FinalKetone + NaBH₄ (Demercuration) Note The demercuration step with NaBH₄ can occur on the organomercury enol or ketone.

Caption: Mechanism showing the formation of isomeric ketones.

References

Application Notes: Hydroboration-Oxidation of 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydroboration-oxidation of alkynes is a powerful two-step synthetic route to produce carbonyl compounds. This reaction proceeds via an anti-Markovnikov addition of a boron-hydrogen bond across the carbon-carbon triple bond, followed by oxidation to replace the boron atom with a hydroxyl group. The resulting enol intermediate rapidly tautomerizes to its more stable keto form.[1] For internal, unsymmetrical alkynes such as 5-Methyl-2-hexyne, the reaction's regioselectivity is a key consideration, leading to the potential formation of two different ketone products.

Reaction Mechanism and Regioselectivity

The hydroboration-oxidation of this compound yields a mixture of two ketone products: 5-Methyl-3-hexanone and 5-Methyl-2-hexanone. The distribution of these products is dictated by the regioselectivity of the initial hydroboration step.

  • Hydroboration Step : A bulky borane reagent, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is typically used.[1][2] These sterically hindered reagents prevent a second hydroboration from occurring on the intermediate alkenylborane and enhance regioselectivity.[2][3] The boron atom, being the electrophilic part of the B-H bond, adds preferentially to the less sterically hindered carbon of the alkyne.[4] In this compound, the C-2 carbon (attached to a methyl group) is less sterically hindered than the C-3 carbon (attached to an isobutyl group). Therefore, the boron atom adds primarily to C-2, while the hydrogen atom adds to C-3. This occurs via a concerted, syn-addition mechanism, forming a cis-alkenylborane.[5][6]

  • Oxidation Step : The intermediate alkenylborane is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).[7] This step replaces the carbon-boron bond with a carbon-oxygen bond, with retention of stereochemistry, to form an enol.[1]

  • Tautomerization : The resulting enol intermediate is unstable and quickly tautomerizes to the corresponding ketone.[1]

Due to the preferential addition of boron to the C-2 position, the major product of the reaction is 5-Methyl-3-hexanone . The addition of boron to the more hindered C-3 position is less favorable, making 5-Methyl-2-hexanone the minor product.

Applications in Drug Development and Organic Synthesis

The ketones produced through this reaction, such as 5-Methyl-3-hexanone and its isomers, serve as valuable intermediates in organic synthesis. They are precursors for creating more complex molecules through reactions like aldol condensations, Grignard reactions, and reductive aminations. In drug development, the precise placement of a carbonyl group is crucial for molecular recognition and binding to biological targets. The controlled synthesis of specific ketone isomers via hydroboration-oxidation allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key reactants, products, and conditions for the hydroboration-oxidation of this compound.

ParameterDescription
Starting Material This compound
Key Reagents 1. Disiamylborane ((Sia)₂BH) or 9-BBN in THF2. Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
Major Product 5-Methyl-3-hexanone
Minor Product 5-Methyl-2-hexanone
Reaction Type Electrophilic Addition (Anti-Markovnikov)[7]
Intermediate Enol (5-methylhex-2-en-3-ol)
Expected Regioselectivity High, favoring the formation of 5-Methyl-3-hexanone due to steric hindrance.
Reaction Conditions Anhydrous conditions under an inert atmosphere (e.g., N₂ or Ar).

Experimental Protocol

This protocol provides a detailed methodology for the hydroboration-oxidation of this compound. All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials and Reagents:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Anhydrous Tetrahydrofuran (THF)

  • 3M aqueous Sodium Hydroxide (NaOH)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

  • Rotary evaporator

Procedure:

  • Setup and Hydroboration:

    • Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, charge the flask with 9-BBN dimer (e.g., 1.1 equivalents).

    • Add anhydrous THF to dissolve the 9-BBN.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Cool the flask containing the 9-BBN solution to 0 °C using an ice bath.

    • Add the alkyne solution dropwise to the stirred 9-BBN solution over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Oxidation:

    • Once the hydroboration is complete, cool the reaction flask back to 0 °C in an ice bath.

    • Slowly and carefully add 3M aqueous NaOH solution to the flask.

    • Following the base, add 30% H₂O₂ solution dropwise via the dropping funnel. Caution: This addition is exothermic; maintain the temperature below 20 °C.

    • After the addition of H₂O₂, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to dilute the mixture and extract the product.

    • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the isolated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude mixture of ketones (5-Methyl-3-hexanone and 5-Methyl-2-hexanone) by fractional distillation or flash column chromatography on silica gel to isolate the major product.

Visualizations

Hydroboration_Oxidation_Workflow cluster_start Reactants cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Workup & Isolation cluster_end Products Reactants This compound + Bulky Borane (e.g., 9-BBN) in Anhydrous THF Hydroboration 1. Add alkyne to borane solution at 0 °C 2. Stir at room temperature (2-4h) (Inert Atmosphere) Reactants->Hydroboration Reaction Start Oxidation 1. Cool to 0 °C 2. Add NaOH (aq) 3. Add H₂O₂ (aq) dropwise 4. Stir at room temperature (1-2h) Hydroboration->Oxidation Forms Alkenylborane Intermediate Workup 1. Diethyl Ether Extraction 2. Wash with NaHCO₃ & Brine 3. Dry with MgSO₄ 4. Concentrate via Rotovap Oxidation->Workup Forms Ketone Products Crude Crude Product Mixture Workup->Crude Purification Purification (Distillation or Chromatography) Crude->Purification Final Major: 5-Methyl-3-hexanone Minor: 5-Methyl-2-hexanone Purification->Final Isolated Products

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

References

Application Note: Stereoselective Partial Reduction of 5-Methyl-2-hexyne to (Z)-5-methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic chemistry, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. This document provides detailed protocols for the partial reduction of the internal alkyne, 5-methyl-2-hexyne, to the corresponding (Z)-alkene, (Z)-5-methyl-2-hexene. Two primary catalytic systems are discussed: Lindlar's catalyst and P-2 Nickel (Ni₂B). This note includes comparative data on these methods, detailed experimental procedures, and workflow diagrams to guide researchers in achieving high stereoselectivity.

Overview of Catalytic Systems

The conversion of an alkyne to a cis or (Z)-alkene requires a partial hydrogenation reaction where two hydrogen atoms are added to the same face of the triple bond (syn-addition).[1][2] Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) will typically reduce the alkyne completely to an alkane.[2] To stop the reaction at the alkene stage, "poisoned" or deactivated catalysts are necessary.[3][4] The two most common and effective systems for this transformation are Lindlar's catalyst and the P-2 Nickel catalyst.[5]

Data Presentation: Comparison of Catalytic Systems

The selection of a catalyst system depends on factors such as desired selectivity, substrate tolerance, and experimental convenience. The table below summarizes the key features of Lindlar's catalyst and P-2 Nickel for the synthesis of (Z)-alkenes.

FeatureLindlar's CatalystP-2 Nickel (Ni₂B) Catalyst
Primary Components Pd on CaCO₃ or BaSO₄, "poisoned" with lead acetate and quinoline.[3][4]Nickel(II) acetate and sodium borohydride (prepared in situ).[6]
Stereoselectivity High selectivity for (Z)-alkenes via syn-addition.[2]High selectivity for (Z)-alkenes; cis:trans ratios can exceed 100:1.[6]
Reaction Conditions H₂ (balloon pressure), room temperature, various solvents (e.g., ethanol, ethyl acetate, hexanes).[5]H₂ (balloon pressure), room temperature, typically in ethanol.[6]
Advantages Commercially available, well-established, and reliable for a wide range of substrates.[4]Avoids the use of heavy metals like lead. Can be highly stereospecific, especially with additives like ethylenediamine.[6]
Considerations The presence of lead can be a concern for downstream applications. Catalyst activity can vary between batches.Prepared in situ just before use. The catalyst is a fine black powder that can be pyrophoric.

Experimental Protocols

Safety Precaution: Hydrogen gas is flammable and can form explosive mixtures with air. These procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Partial Reduction using Lindlar's Catalyst

This protocol describes the hydrogenation of this compound using a commercially available Lindlar's catalyst to yield (Z)-5-methyl-2-hexene.[7][8]

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethanol (or Ethyl Acetate), anhydrous

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Needles for gas inlet and outlet

  • Filtration setup (e.g., Celite pad or syringe filter)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

  • Solvent Addition: Add anhydrous ethanol to dissolve the alkyne. The concentration is typically in the range of 0.1-0.5 M.

  • Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas three times.

  • Reaction Execution: Inflate a balloon with hydrogen gas and connect it to the flask via a needle. Insert a second needle through the septum to act as a vent.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material. The uptake of hydrogen will cease upon completion.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, (Z)-5-methyl-2-hexene, can be purified further by column chromatography if necessary.

Protocol 2: Partial Reduction using P-2 Nickel (Ni₂B) Catalyst

This protocol details the in situ preparation of the P-2 Nickel catalyst followed by its use in the hydrogenation of this compound.[6]

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂)

  • Sodium borohydride (NaBH₄)

  • Ethanol, absolute

  • Hydrogen (H₂) gas balloon

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and gas inlet adapter

Procedure:

  • Catalyst Preparation:

    • In a two-necked round-bottom flask under a hydrogen atmosphere, dissolve Nickel(II) acetate tetrahydrate (1.0 eq) in absolute ethanol.

    • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in ethanol.

    • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A fine black precipitate of P-2 Nickel catalyst will form immediately.

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add the solution of this compound (relative to the desired catalyst loading, e.g., 8-10 mmol of alkyne per 1 mmol of Ni).

    • Ensure the system is connected to a hydrogen balloon and is stirring vigorously.

  • Monitoring and Workup:

    • Monitor the reaction by observing the cessation of hydrogen uptake or by GC analysis.

    • Upon completion, purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the black nickel boride catalyst.

    • Rinse the filter cake with ethanol.

  • Purification:

    • The solvent from the combined filtrate is removed under reduced pressure to yield the crude (Z)-5-methyl-2-hexene. Further purification can be performed if required.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the partial reduction of an alkyne to a (Z)-alkene.

G cluster_start Inputs cluster_catalyst Catalyst Selection cluster_reaction Reaction cluster_workup Purification cluster_end Product start This compound catalyst_choice Choose Catalyst System start->catalyst_choice reagents H2 Gas Anhydrous Solvent reagents->catalyst_choice lindlar Lindlar's Catalyst catalyst_choice->lindlar Established Method p2ni P-2 Nickel (Ni2B) catalyst_choice->p2ni Lead-Free Alternative reaction Catalytic Hydrogenation (Room Temp, 1 atm H2) workup 1. Purge with N2 2. Filter Catalyst 3. Evaporate Solvent reaction->workup end_product (Z)-5-methyl-2-hexene workup->end_product lindlar->reaction p2ni->reaction

Caption: Workflow for the synthesis of (Z)-5-methyl-2-hexene.

Signaling Pathway: Mechanism of Syn-Hydrogenation

This diagram provides a simplified representation of the syn-addition mechanism responsible for the formation of the (Z)-alkene on the surface of a poisoned catalyst.

G cluster_surface Catalyst Surface (e.g., Pd or Ni) cluster_steps p1 H p2 H p3 H p4 H step1 Step 1: Alkyne Adsorption This compound adsorbs onto the catalyst surface. step2 Step 2: Syn-Addition of Hydrogen Two hydrogen atoms add sequentially to the same face of the triple bond. step1->step2 H₂ step3 Step 3: Product Desorption (Z)-5-methyl-2-hexene desorbs before further reduction can occur. step2->step3 final (Z)-5-methyl-2-hexene (Final Product) step3->final start This compound (Starting Material) start->step1

Caption: Simplified mechanism of syn-hydrogenation on a catalyst surface.

References

Application Notes and Protocols for Stereoselective Alkyne Reduction Using Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of alkynes to cis-alkenes is a critical transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries where precise control of molecular geometry is paramount for biological activity and material properties.[1][2] Lindlar's catalyst is a well-established heterogeneous catalyst that facilitates the partial hydrogenation of alkynes to cis-alkenes with high selectivity, preventing over-reduction to the corresponding alkane.[3][4] This document provides detailed application notes, experimental protocols, and performance data for the use of Lindlar's catalyst in stereoselective alkyne reduction.

Catalyst Composition and Preparation

Lindlar's catalyst is a "poisoned" palladium-based catalyst. The poisoning deactivates the catalyst just enough to prevent the reduction of the newly formed alkene.[3][4]

Composition:

  • Active Metal: 5% Palladium (Pd) by weight.[5]

  • Support: Calcium carbonate (CaCO₃) or barium sulfate (BaSO₄).[5][6]

  • Poisons: Lead salts (e.g., lead acetate, lead(II) oxide) and quinoline.[3][5]

The lead salt is the primary poison, and quinoline can be added to further enhance selectivity.[5]

Mechanism of Action: Stereoselective syn-Addition

The stereoselectivity of Lindlar's catalyst arises from the syn-addition of hydrogen to the alkyne. The reaction occurs on the surface of the catalyst where the alkyne adsorbs. Both hydrogen atoms are delivered to the same face of the triple bond, resulting in the exclusive formation of the cis-alkene.[7]

Experimental Protocols

Preparation of Lindlar's Catalyst (Based on Organic Syntheses Procedure)

This protocol is adapted from a reliable procedure published in Organic Syntheses.[8]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 3M solution

  • Sodium formate (HCOONa) solution (approx. 0.7N)

  • Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)

  • Distilled water

Procedure:

  • Preparation of Chloropalladous Acid: In a fume hood, dissolve 1.48 g of PdCl₂ in 3.6 mL of concentrated HCl in a 10 mL Erlenmeyer flask with shaking.

  • Neutralization: Transfer the solution to a 150 mL beaker and dilute with 45 mL of distilled water. While stirring, adjust the pH of the solution to 4.0-4.5 by the slow addition of 3M NaOH.

  • Precipitation of Palladium Hydroxide: Add a slurry of 12.5 g of CaCO₃ in 40 mL of distilled water to the palladium solution. Heat the mixture to 75-85 °C with stirring for 30 minutes.

  • Reduction of Palladium: While maintaining the temperature at 75-85 °C, add 6.0 mL of sodium formate solution. Vigorous stirring is essential to control foaming due to CO₂ evolution. Add an additional 4.5 mL of the sodium formate solution and continue stirring at 75-85 °C for 40 minutes to complete the reduction.

  • Washing the Catalyst: Filter the black catalyst using a Büchner funnel and wash thoroughly with eight 65 mL portions of distilled water.

  • Poisoning the Catalyst: Transfer the moist catalyst to a 250 mL round-bottomed flask. Add 60 mL of water and 18 mL of a 7.7% solution of lead acetate. Stir the slurry and heat at 75-85 °C for 45 minutes.

  • Final Washing and Drying: Filter the catalyst, wash with four 50 mL portions of water, and suck as dry as possible. Dry the catalyst in a vacuum oven at 60-70 °C. The final product is a dark gray powder.

General Protocol for Alkyne Hydrogenation

Materials:

  • Alkyne substrate

  • Lindlar's catalyst (5-10% w/w relative to the alkyne)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, hexane)

  • Hydrogen (H₂) gas (balloon or controlled pressure system)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the Lindlar's catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by the alkyne substrate.

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically from a balloon to maintain a pressure of approximately 1 atm.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization, if necessary.

Data Presentation: Performance of Lindlar's Catalyst

The following table summarizes the performance of Lindlar's catalyst in the reduction of various alkyne substrates, highlighting the high yields and excellent cis-selectivity.

Alkyne SubstrateProductSolventYield (%)cis (Z) Selectivity (%)Reference
PhenylacetyleneStyrene-High>95[5]
2-Butynecis-2-Butene-High>95[9]
Acetylenedicarboxylic acidMaleic acid-High>95[5]
Oxenin (Vitamin A precursor)HydroxeninPetroleum ether84-86High[10]
Methyl 2-nonynoateMethyl cis-2-nonenoate-HighHigh[11]
2-Hepten-5-yne2,5-Heptadiene (cis double bond formed)-High>95[12]

Visualizations

Mechanism of syn-Addition

Caption: Mechanism of syn-addition on the catalyst surface.

Experimental Workflow for Alkyne Hydrogenation

workflow start Start setup Reaction Setup: - Add Lindlar's Catalyst - Inert Atmosphere (N₂/Ar) start->setup reagents Add Reagents: - Anhydrous Solvent - Alkyne Substrate setup->reagents hydrogenation Hydrogenation: - Introduce H₂ (balloon) - Stir at Room Temperature reagents->hydrogenation monitoring Reaction Monitoring: (TLC, GC, or NMR) hydrogenation->monitoring workup Work-up: - Vent H₂ - Purge with N₂/Ar monitoring->workup Reaction Complete filtration Catalyst Removal: - Dilute with Solvent - Filter through Celite® workup->filtration purification Purification: - Concentrate Filtrate - Column Chromatography/Distillation filtration->purification end End: Pure cis-Alkene purification->end

Caption: Experimental workflow for alkyne hydrogenation.

Conclusion

Lindlar's catalyst remains an indispensable tool for the stereoselective synthesis of cis-alkenes from alkynes. Its reliability, high selectivity, and well-understood mechanism make it a favored choice in both academic research and industrial applications, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products. The protocols and data presented herein provide a comprehensive guide for the effective utilization of this important catalytic system.

References

Application Notes and Protocols for the Complete Hydrogenation of 5-Methyl-2-hexyne to 2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized transformation in organic synthesis, crucial for the saturation of carbon-carbon multiple bonds. The complete reduction of alkynes to their corresponding alkanes is a key step in the synthesis of various aliphatic compounds, which are prevalent scaffolds in pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for the complete hydrogenation of the internal alkyne 5-methyl-2-hexyne to the saturated alkane 2-methylhexane. This reaction is typically achieved with high efficiency using heterogeneous catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2] The process involves the addition of two equivalents of hydrogen across the triple bond, proceeding through a transient alkene intermediate which is not typically isolated under standard hydrogenation conditions.[3]

Reaction Scheme

The overall transformation involves the saturation of the carbon-carbon triple bond in this compound with molecular hydrogen.

ReactionScheme cluster_reactants Reactant cluster_product Product This compound This compound reagents + 2 H₂ Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) This compound->reagents 2-Methylhexane 2-Methylhexane reagents->2-Methylhexane

Caption: Reaction scheme for the complete hydrogenation of this compound.

Data Presentation

SubstrateCatalystCatalyst Loading (mol%)H₂ PressureTemperatureSolventTimeProductYield (%)
2-Hexyne10% Pd/C1-51 atmRoom Temp.Ethanol2-4 hn-Hexane>95 (estimated)
3-Hexyne10% Pd/C1-51 atmRoom Temp.Ethyl Acetate2-4 hn-Hexane>95 (estimated)
3-HexynePtO₂ (Adam's cat.)~11 atmRoom Temp.Acetic Acid1-3 hn-HexaneQuantitative
2-HexyneRaney Ni-50 atm100 °CEthanol1-2 hn-HexaneHigh

Note: The yields are estimated based on typical outcomes for complete alkyne hydrogenations as specific literature values for full conversion to the alkane were not found. The primary focus of many studies is the selective semi-hydrogenation to the alkene.

Experimental Protocols

This section provides a detailed, generalized protocol for the complete hydrogenation of this compound to 2-methylhexane using 10% palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the alkyne in a suitable solvent, such as ethanol (concentration typically 0.1-0.5 M).

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere if possible.

  • Hydrogenation:

    • Seal the flask and connect it to the hydrogenation apparatus.

    • Purge the system with an inert gas (nitrogen or argon) to remove air.

    • Evacuate the inert gas and introduce hydrogen gas. For a balloon setup, this involves evacuating the flask and backfilling with hydrogen from a balloon. Repeat this cycle 2-3 times.

    • For a Parr apparatus, follow the manufacturer's instructions for pressurizing the vessel to the desired hydrogen pressure (typically 1-4 atm).

    • Begin vigorous stirring of the reaction mixture.

  • Reaction Monitoring:

    • The reaction is typically exothermic. Monitor the temperature of the reaction vessel.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots from the reaction mixture. The starting material (this compound) should be consumed, and a new, more non-polar spot/peak corresponding to 2-methylhexane should appear.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), carefully vent the hydrogen gas from the system and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification and Characterization:

    • The resulting crude 2-methylhexane is often of high purity. If necessary, further purification can be achieved by simple distillation.

    • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the complete hydrogenation of this compound.

ExperimentalWorkflow arrow arrow start Start setup Reaction Setup: - Add this compound and solvent to flask. - Add Pd/C catalyst. start->setup purge Inert Gas Purge: - Remove air from the system with N₂ or Ar. setup->purge hydrogenate Hydrogenation: - Introduce H₂ gas (balloon or pressure vessel). - Stir vigorously. purge->hydrogenate monitor Monitor Reaction: - Use TLC or GC to track conversion. hydrogenate->monitor workup Work-up: - Vent H₂ and purge with inert gas. - Filter to remove catalyst. monitor->workup Reaction Complete concentrate Solvent Removal: - Concentrate the filtrate via rotary evaporation. workup->concentrate purify Purification & Characterization: - Distill if necessary. - Analyze by NMR, MS. concentrate->purify end End purify->end

Caption: Workflow for the complete hydrogenation of this compound.

Conclusion

The complete hydrogenation of this compound to 2-methylhexane is a straightforward and high-yielding reaction that can be reliably performed using standard laboratory equipment and commercially available catalysts. The provided protocol, along with the representative data, offers a solid foundation for researchers, scientists, and drug development professionals to successfully carry out this transformation. Proper handling of the catalyst and monitoring of the reaction progress are key to achieving a clean and efficient conversion.

References

Application Notes and Protocols for 5-Methyl-2-hexyne in the Synthesis of Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hexyne is a versatile seven-carbon internal alkyne that serves as a valuable precursor in organic synthesis. Its strategic placement of a methyl group and an internal triple bond allows for the introduction of chirality and further functionalization, making it an attractive starting material for the construction of complex molecular architectures, including chiral building blocks for natural product synthesis. While not a direct precursor in the documented total synthesis of many well-known natural products, its utility lies in its stereoselective transformation into key intermediates. This document provides detailed application notes and protocols for the stereoselective reduction of this compound to (Z)-5-methyl-2-hexene, a chiral synthon with potential applications in the synthesis of bioactive molecules.

Application: Stereoselective Synthesis of (Z)-5-Methyl-2-hexene

The controlled reduction of the internal alkyne in this compound to a cis-alkene is a critical transformation that sets the stereochemistry for subsequent reactions. The use of a poisoned catalyst, such as Lindlar's catalyst, is essential to prevent over-reduction to the corresponding alkane and to ensure high selectivity for the (Z)-isomer.[1][2][3][4] (Z)-5-methyl-2-hexene can then be utilized as a precursor for the synthesis of various functionalized chiral building blocks, such as epoxides, diols, and amino alcohols, which are common motifs in natural products.

Logical Workflow for the Synthesis of a Chiral Building Block

The following diagram illustrates the logical progression from the alkyne precursor to a versatile chiral building block.

G cluster_0 Stereoselective Reduction cluster_1 Further Functionalization cluster_2 Application in Natural Product Synthesis This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Substrate (Z)-5-Methyl-2-hexene (Z)-5-Methyl-2-hexene Reaction_Vessel->(Z)-5-Methyl-2-hexene Syn-addition Lindlar_Catalyst Lindlar's Catalyst Lindlar_Catalyst->Reaction_Vessel Hydrogen_Gas H2 (g) Hydrogen_Gas->Reaction_Vessel Solvent Solvent (e.g., Hexane) Solvent->Reaction_Vessel Epoxidation Epoxidation (Z)-5-Methyl-2-hexene->Epoxidation e.g., m-CPBA Chiral_Epoxide Chiral_Epoxide Epoxidation->Chiral_Epoxide Versatile Intermediate Natural_Product_Fragments Natural_Product_Fragments Chiral_Epoxide->Natural_Product_Fragments Incorporation into larger molecules

Caption: Synthetic workflow from this compound to a chiral building block.

Experimental Protocols

Protocol 1: Synthesis of (Z)-5-Methyl-2-hexene via Lindlar Hydrogenation

This protocol describes the partial hydrogenation of this compound to yield (Z)-5-methyl-2-hexene with high stereoselectivity.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr apparatus or a flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Set up the hydrogenation apparatus and ensure it is clean, dry, and free of any contaminants.

  • In the hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous hexane to a concentration of approximately 0.5 M.

  • Carefully add Lindlar's catalyst (typically 5-10% by weight of the alkyne) to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas, to create an inert atmosphere.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, a hydrogen balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete (typically within a few hours), carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the catalyst. Wash the filter cake with fresh hexane to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (Z)-5-methyl-2-hexene from this compound.

ParameterValue/RangeCitation
Yield >95%[1][2]
Stereoselectivity >98% (Z)[1][5]
Reaction Time 1-4 hours
Temperature Room Temp.
Pressure 1 atm H₂

Signaling Pathway Relevance

While this compound is not a direct modulator of signaling pathways, the chiral building blocks derived from it can be incorporated into molecules that target specific biological pathways. For instance, chiral epoxides are key intermediates in the synthesis of various natural products that exhibit anticancer activity by interfering with cell signaling pathways. The diagram below illustrates a generalized logical relationship of how a precursor can lead to a molecule that impacts a cellular pathway.

G cluster_0 Synthetic Chemistry cluster_1 Biological Impact Precursor This compound Intermediate (Z)-5-Methyl-2-hexene Precursor->Intermediate Lindlar Reduction Building_Block Chiral Epoxide Intermediate->Building_Block Asymmetric Epoxidation Bioactive_Molecule Synthesized Natural Product Analogue Building_Block->Bioactive_Molecule Multi-step Synthesis Target_Protein Target Protein (e.g., Kinase) Bioactive_Molecule->Target_Protein Binding/ Inhibition Signaling_Pathway Cellular Signaling Pathway (e.g., MAPK/ERK) Target_Protein->Signaling_Pathway Modulation Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Pathway->Cellular_Response

Caption: From precursor to biological effect.

References

Application of 5-Methyl-2-hexyne in Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-Methyl-2-hexyne is not widely documented as a conventional fragrance ingredient. The following application notes and protocols are based on the general chemical properties of alkynes and standard methodologies employed in fragrance chemistry for the evaluation and application of new molecules.

Introduction

This compound is a colorless liquid with a distinctive odor.[1] While its primary applications have been in areas such as adhesive manufacturing and chemical synthesis as a reactive diluent or building block, its unique structural features—a terminal alkyne and a branched alkyl group—suggest potential for novel olfactory properties.[1] This document outlines hypothetical applications, evaluation protocols, and synthetic methods for this compound within the context of fragrance chemistry, intended for researchers and professionals in the field.

Alkynes, as a class of compounds, are generally described as colorless and odorless, with some exceptions like acetylene which has a faint, garlic-like smell.[1][2][3] Their high reactivity, however, can lead to the development of unique and potent aroma chemicals upon modification. The exploration of this compound in fragrance chemistry is therefore positioned as a research endeavor into novel scent profiles.

Hypothetical Olfactory Profile and Applications

Based on its chemical structure, the following olfactory characteristics for this compound can be hypothesized:

  • Top Notes: The triple bond may contribute to a sharp, ethereal, and slightly green or metallic top note.

  • Body/Heart Notes: The isobutyl group could introduce a subtle fruity, fatty, or waxy character, providing some lift and diffusion to the fragrance.

  • Overall Impression: A combination of these could result in a unique profile, potentially described as "green-metallic," "fruity-ethereal," or "waxy-sharp."

Potential Applications in Fragrance Compositions:

  • Modifier in Floral Accords: The sharp, green aspects could be used to cut through the sweetness of heavy floral notes, adding a modern and crisp dimension.

  • Enhancer for Green/Herbal Fragrances: It could provide a unique twist to traditional green or herbal scents, adding a metallic or ozonic quality.

  • Novelty in Citrus or Fruity Blends: The ethereal and fruity facets could be used to create novel top-note experiences in citrus and other fruit-based fragrances.

Quantitative Data

The following table summarizes known physical properties of this compound and a hypothetical olfactory profile.

PropertyValueReference/Note
Chemical Formula C₇H₁₂[1]
Molecular Weight 96.17 g/mol [1]
Appearance Colorless liquid[1]
Odor Distinctive[1]
Boiling Point 102°CChemBK
Density 0.738 g/cm³ChemBK
Refractive Index 1.4150ChemBK
Hypothetical Odor Type Green, Metallic, Ethereal, FruityHypothetical
Hypothetical Odor Intensity HighHypothetical
Hypothetical Odor Threshold 1-5 ppb in airHypothetical
Hypothetical Substantivity Low to moderate (2-4 hours on a smelling strip)Hypothetical

Experimental Protocols

A plausible synthetic route to this compound involves the alkylation of a smaller alkyne. The following protocol is adapted from a similar synthesis.

Reaction: Deprotonation of propyne followed by alkylation with isobutyl bromide.

Materials:

  • Propyne (condensed as a liquid)

  • Sodium amide (NaNH₂) in liquid ammonia

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Deprotonation: In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, add liquid ammonia. To this, slowly add sodium amide with stirring until it dissolves.

  • Propyne Addition: Bubble propyne gas through the solution, or add condensed liquid propyne dropwise. The formation of a white precipitate (sodium propynide) will be observed.

  • Alkylation: To the suspension of sodium propynide, add a solution of isobutyl bromide in anhydrous diethyl ether dropwise at -33°C (boiling point of ammonia).

  • Reaction Quench: After the addition is complete, allow the ammonia to evaporate overnight under a slow stream of nitrogen. To the remaining residue, cautiously add saturated ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[4][5] This allows for the identification of odor-active compounds in a mixture.

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • Olfactory Detection Port (ODP)

  • Column: A suitable capillary column for fragrance analysis (e.g., DB-5, DB-Wax)

  • Effluent Splitter: To direct the column effluent to both the detector (FID/MS) and the ODP.

Procedure:

  • Sample Preparation: Prepare a dilution of the fragrance oil containing a hypothetical 1% of this compound in a suitable solvent (e.g., ethanol).

  • GC-MS/FID Analysis: Inject the sample into the GC-MS/FID system to obtain a chromatogram showing all volatile components.

  • GC-O Analysis:

    • An assessor sits at the ODP and sniffs the effluent as the chromatogram is run.

    • The assessor records the retention time, duration, and a description of any perceived odors.

    • This process is typically repeated with a panel of trained assessors to ensure the reliability of the results.[6]

  • Data Correlation: The retention times of the perceived odors from the GC-O analysis are correlated with the peaks in the GC-MS/FID chromatogram to identify the compounds responsible for the scents.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Propyne Propyne Deprotonation Deprotonation of Propyne Propyne->Deprotonation NaNH2 NaNH₂ in liq. NH₃ NaNH2->Deprotonation IsobutylBromide Isobutyl Bromide Alkylation Alkylation with Isobutyl Bromide IsobutylBromide->Alkylation Deprotonation->Alkylation Quench Reaction Quench (NH₄Cl) Alkylation->Quench Extraction Solvent Extraction Quench->Extraction Purification Fractional Distillation Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

GCO_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition cluster_result Result Fragrance Fragrance containing this compound GC Gas Chromatograph Fragrance->GC Splitter Effluent Splitter GC->Splitter MS_FID MS / FID Detector Splitter->MS_FID ODP Olfactory Detection Port Splitter->ODP Chromatogram Chromatogram MS_FID->Chromatogram Olfactogram Olfactogram (Assessor's Perception) ODP->Olfactogram Correlation Correlation of Data Chromatogram->Correlation Olfactogram->Correlation Identification Identification of Odor-Active Compounds Correlation->Identification

Caption: Experimental workflow for GC-Olfactometry analysis.

Logical_Relationship cluster_discovery Discovery & Synthesis cluster_evaluation Evaluation cluster_application Application cluster_commercialization Commercialization Molecule Novel Molecule (this compound) Synthesis Synthesis & Purification Molecule->Synthesis PhysChem Physicochemical Characterization Synthesis->PhysChem Olfactory Olfactory Profiling (GC-O) Synthesis->Olfactory Toxicology Toxicological Assessment Synthesis->Toxicology Formulation Incorporation into Fragrance Base Olfactory->Formulation Toxicology->Formulation Performance Performance & Stability Testing Formulation->Performance Consumer Consumer Panel Testing Performance->Consumer Commercial Commercial Fragrance Ingredient Consumer->Commercial

References

Application Notes and Protocols for Column Chromatography Purification of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynes are fundamental building blocks in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Their purification is a critical step to ensure the integrity of subsequent reactions and the purity of final products. Column chromatography is a widely employed technique for the purification of alkynes, offering versatility in separating them from reaction byproducts and starting materials.[1] This document provides detailed application notes and protocols for the purification of alkynes using two primary column chromatography techniques: standard silica gel chromatography and silver nitrate-impregnated silica gel chromatography.

Principles of Alkyne Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For alkynes, which are generally non-polar to moderately polar, normal-phase chromatography with silica gel or alumina as the stationary phase is most common.[2] The choice of mobile phase, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is crucial for achieving good separation.[2] The ideal solvent system will result in the desired alkyne having a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column.[2]

A specialized technique for purifying unsaturated compounds, including alkynes, involves the use of silica gel impregnated with silver nitrate (AgNO₃).[3][4] The silver ions form reversible π-complexes with the electron-rich triple bonds of alkynes, leading to their retention on the column.[3] This method is particularly effective for separating alkynes from saturated compounds or for resolving mixtures of different unsaturated compounds.[4]

Data Presentation: Chromatographic Conditions for Alkyne Purification

The following table summarizes typical chromatographic conditions for the purification of various alkynes, compiled from literature sources. This data can serve as a starting point for method development.

CompoundStationary PhaseMobile Phase (Eluent)Yield (%)Purity (%)Rf ValueReference
1,3-DiphenylpropyneSilica GelHexane:Ether:Acetone (30:1:2)70>95% (by NMR)Not Reported[5]
Methyl 2-methyl-3-((trimethylsilyl)ethynyl)benzoateSilica GelPetroleum Ether:Ethyl Acetate (100:1)98>95% (by NMR)Not Reported[6]
Product of Sonogashira coupling of 2-Ethynylanthracene and 4-BromoanisoleSilica GelHexane/Ethyl AcetateNot ReportedNot ReportedNot Reported[7]
Product of Sonogashira coupling of a chloro-heterocycle and 3,3'-diethoxy propyneSilica GelHexane/Ethyl Acetate (gradient 10% to 30%)62>95% (by NMR)Not Reported[8]
Product of Sonogashira coupling of 6-Bromoisoquinoline-1-carbonitrile and a terminal alkyneSilica GelNot SpecifiedNot ReportedNot ReportedNot Reported[9]
Phenylacetylene (from styrene)Not specified (purified by column chromatography)Not Specified82Not ReportedNot Reported[10]

Experimental Workflow for Alkyne Purification

A logical workflow is essential for the efficient development of a column chromatography purification method for alkynes. The following diagram illustrates the key steps, from initial analysis to the isolation of the pure compound.

Alkyne_Purification_Workflow cluster_prep Method Development & Preparation cluster_execution Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine optimal solvent system, Rf ~0.2-0.4) Solvent_Selection 2. Select Stationary & Mobile Phase TLC->Solvent_Selection Column_Packing 3. Pack the Column (Slurry method recommended) Solvent_Selection->Column_Packing Sample_Loading 4. Load Sample (Wet or Dry Loading) Column_Packing->Sample_Loading Elution 5. Elute with Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection Fraction_Analysis 7. Analyze Fractions (TLC, UV, etc.) Fraction_Collection->Fraction_Analysis Fraction_Analysis->TLC Re-optimize if separation is poor Combine_Fractions 8. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal 9. Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product 10. Isolated Pure Alkyne Solvent_Removal->Final_Product

Caption: Workflow for developing and executing a column chromatography purification of an alkyne.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography for Alkyne Purification

This protocol is suitable for the general purification of alkynes from less polar or more polar impurities.

Materials:

  • Crude alkyne mixture

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Glass chromatography column with stopcock

  • Sand (sea sand, washed and dried)

  • Cotton or glass wool

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • Identify a solvent system where the desired alkyne has an Rf value of approximately 0.2-0.4.[2]

  • Column Preparation (Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a beaker, make a slurry of silica gel with the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude alkyne in a minimal amount of the mobile phase (or a less polar solvent). Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude alkyne in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column (e.g., using a bellows or regulated air supply) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure alkyne.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified alkyne.

Protocol 2: Silver Nitrate-Impregnated Silica Gel Chromatography

This protocol is particularly useful for separating alkynes from alkenes or other closely related unsaturated compounds.[3][4]

Materials:

  • Silver nitrate (AgNO₃)

  • Silica gel (230-400 mesh)

  • Distilled water

  • Solvents for mobile phase (non-polar, e.g., hexanes, diethyl ether, dichloromethane)[3]

  • Crude alkyne mixture

  • Standard column chromatography equipment (as in Protocol 1)

  • Oven

Procedure:

  • Preparation of AgNO₃-Impregnated Silica Gel (10% w/w):

    • Dissolve 10 g of AgNO₃ in a minimal amount of distilled water.

    • In a round-bottom flask, add 90 g of silica gel.

    • Add the AgNO₃ solution to the silica gel and mix thoroughly to form a slurry.

    • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Further dry the AgNO₃-silica gel in an oven at 80-100 °C for several hours.

    • Note: Protect the AgNO₃-silica gel from light as much as possible to prevent discoloration.[3]

  • TLC Analysis:

    • Use commercially available or lab-prepared AgNO₃-TLC plates to determine the optimal non-polar solvent system for separation.

  • Column Packing and Purification:

    • Pack the column with the prepared AgNO₃-silica gel using the slurry method with the chosen mobile phase.

    • Protect the column from direct light.

    • Follow the sample loading, elution, and fraction collection steps as described in Protocol 1. Use only non-polar eluents to prevent leaching of the silver nitrate.[3]

  • Fraction Analysis and Product Isolation:

    • Analyze the fractions by TLC.

    • Combine the pure fractions and remove the solvent to yield the purified alkyne.

Troubleshooting

IssuePossible CauseSolution
Compound does not move from the origin (Rf ≈ 0) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[2]
Compound runs with the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase.[2]
Poor separation of spots Inappropriate solvent system; column overloading.Re-optimize the solvent system using TLC; load less sample.
Streaking or tailing of spots Sample is too concentrated; interaction with acidic silica.Dilute the sample before loading; for basic compounds, consider adding a small amount of triethylamine to the eluent or using neutral alumina.
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.

Conclusion

The purification of alkynes by column chromatography is a robust and adaptable technique. Standard silica gel chromatography is effective for most routine purifications, while silver nitrate-impregnated silica gel offers enhanced separation for challenging mixtures of unsaturated compounds. By following a systematic workflow, from TLC-based method development to careful execution of the column separation, researchers can achieve high purity of their target alkynes, which is essential for successful outcomes in drug development and chemical synthesis.

References

Application Note: Isolating 5-Methyl-2-hexyne via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 5-Methyl-2-hexyne from a reaction mixture using fractional distillation. This method is particularly effective for separating this compound from starting materials and byproducts with significantly different boiling points, such as those encountered in its synthesis via elimination reactions of dihalides. The protocol outlines the necessary equipment, reagents, and step-by-step procedures to obtain high-purity this compound.

Introduction

This compound is an internal alkyne with applications in organic synthesis and as a building block in the development of pharmaceutical compounds and other fine chemicals. Synthesis of this compound, for instance, through the double dehydrohalogenation of a vicinal or geminal dihalide, often results in a crude product containing unreacted starting materials, residual solvents, and side-products. Fractional distillation is a robust purification technique that separates compounds based on differences in their boiling points.[1][2] This protocol details the application of fractional distillation to isolate this compound, which has a boiling point of approximately 102°C at atmospheric pressure.[3][4][5]

Materials and Equipment

  • Reagents:

    • Crude this compound reaction mixture

    • Boiling chips or magnetic stir bar

    • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

    • Inert gas for atmosphere control (optional, e.g., Nitrogen or Argon)

  • Equipment:

    • Heating mantle with a stirrer

    • Round-bottom flask (distillation pot)

    • Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)

    • Distillation head with a condenser (Liebig or Allihn)

    • Thermometer and adapter

    • Receiving flasks

    • Clamps and stands to secure the apparatus

    • Tubing for condenser coolant

    • Vacuum adapter and vacuum source (for vacuum distillation, if necessary)

Experimental Protocol

Pre-distillation Workup
  • Following the synthesis of this compound, quench the reaction mixture appropriately.

  • Perform an aqueous workup to remove any inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water and brine.

  • Dry the crude organic layer containing this compound over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter the drying agent to obtain the crude, dry this compound.

Fractional Distillation Apparatus Setup
  • Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below.

  • Place the crude this compound in a round-bottom flask (the distillation pot), filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips or a magnetic stir bar to the distillation pot to ensure smooth boiling.

  • Fit the fractionating column vertically onto the distillation pot. For efficient separation, the column should be packed with a suitable material like Raschig rings or a metal sponge to increase the surface area for vapor-liquid equilibria.

  • Place the distillation head on top of the fractionating column.

  • Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

  • Connect the condenser to the distillation head and secure it. Attach tubing for the coolant, with water entering at the bottom inlet and exiting at the top outlet.

  • Attach a collection flask to the end of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.

  • Secure all joints and ensure the apparatus is stable and properly clamped.

Distillation Procedure
  • Begin circulating the coolant through the condenser.

  • Turn on the heating mantle and gradually increase the temperature of the distillation pot. If using a stirrer, ensure it is spinning at a moderate rate.

  • Observe the mixture as it begins to boil. A ring of condensate should be seen rising slowly up the fractionating column.

  • The temperature reading on the thermometer should remain low initially. As the vapor of the most volatile component reaches the thermometer, the temperature will rise and then stabilize at the boiling point of that component.

  • Collect any low-boiling impurities as the first fraction. The temperature will likely be significantly lower than the boiling point of this compound.

  • Once the first fraction has been collected, the temperature may drop slightly before rising again. Change the receiving flask to collect an intermediate fraction.

  • As the temperature stabilizes at the boiling point of this compound (approximately 102°C), change to a clean, pre-weighed receiving flask to collect the purified product.

  • Maintain a slow and steady distillation rate by carefully controlling the heat input. A rate of 1-2 drops per second is generally recommended.

  • Continue collecting the fraction as long as the temperature remains stable at the boiling point of the product.

  • If the temperature begins to rise further or the distillation rate drops significantly, stop the distillation by turning off the heat. Do not distill to dryness.

  • Allow the apparatus to cool down completely before dismantling.

Data Presentation

The following table summarizes the boiling points of this compound and potential starting materials or impurities from common synthetic routes. This data is crucial for predicting the separation efficiency of the fractional distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHg
This compound (Product) C₇H₁₂96.17102
PropyneC₃H₄40.07-23.2
2-Methyl-1-propanolC₄H₁₀O74.12108
1,1-Dibromo-2-methylpropaneC₄H₈Br₂215.91~149-169
1,2-Dibromo-2-methylpropaneC₄H₈Br₂215.91~148-150

Note: The boiling points of the dibromo-compounds are significantly higher, making them separable from the product by distillation. The boiling point of 2-Methyl-1-propanol is very close to the product, which would necessitate a highly efficient fractionating column for separation.

Mandatory Visualization

Fractional_Distillation_Workflow cluster_prep Pre-distillation Workup cluster_distillation Fractional Distillation cluster_post Post-distillation A Crude Reaction Mixture B Aqueous Workup (Wash with H₂O and Brine) A->B C Dry Organic Layer (Anhydrous MgSO₄) B->C D Filter to Remove Drying Agent C->D E Dry Crude Product D->E F Assemble Distillation Apparatus E->F Charge Distillation Pot G Heat Crude Product F->G H Collect Low-Boiling Impurity Fraction G->H Vapor Rises I Collect Intermediate Fraction H->I Temperature Changes J Collect Pure This compound Fraction (at ~102°C) I->J Temperature Stabilizes K Stop Distillation J->K Temperature Changes or Distillate Rate Drops L Characterize Product (e.g., NMR, GC-MS) J->L Analyze Purity

Caption: Workflow for the isolation of this compound.

Troubleshooting

  • Flooding of the Column: If the column fills with liquid, reduce the heating rate to allow the liquid to drain back into the distillation pot. This is often caused by too rapid heating.

  • Temperature Fluctuations: Unstable temperature readings at the distillation head can indicate uneven boiling or improper thermometer placement. Ensure smooth boiling and correct thermometer position.

  • Poor Separation: If the separation is not efficient, ensure the fractionating column is adequately packed and insulated. A slower distillation rate can also improve separation. For compounds with very close boiling points, a longer fractionating column or distillation under reduced pressure may be necessary.

Safety Precautions

  • Conduct the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • This compound is flammable. Keep away from open flames and ignition sources.

  • Ensure all glassware is free of cracks and stars.

  • Never heat a closed system.

  • Do not distill the flask to dryness, as this can lead to the formation of explosive peroxides, especially with alkynes.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for metal-catalyzed cross-coupling reactions applicable to internal alkynes, with a focus on the reactivity of 5-Methyl-2-hexyne. While direct literature examples for this compound are limited, the following protocols are based on established methods for structurally similar internal alkynes and are expected to be adaptable.

Introduction to Cross-Coupling of Internal Alkynes

Internal alkynes, such as this compound, are valuable building blocks in organic synthesis. Unlike their terminal alkyne counterparts, internal alkynes lack an acidic proton, which necessitates different catalytic systems for their activation and participation in cross-coupling reactions. This document outlines several powerful metal-catalyzed methods for the functionalization of internal alkynes, providing a gateway to complex molecular architectures. The reactions covered include Rhodium-catalyzed C-H activation and annulation, and Palladium-catalyzed alkyne insertion/Suzuki coupling.

Rhodium-Catalyzed C-H Annulation of Arylnitrones with Internal Alkynes

Rhodium(III)-catalyzed C-H activation and annulation of arylnitrones with internal alkynes provides a direct route to highly substituted indenones. This reaction is characterized by its high functional group tolerance and proceeds under relatively mild conditions. For an unsymmetrical alkyne like this compound, the regioselectivity of the insertion will be a key factor to consider.

General Reaction Scheme:

R1 Aryl-Nitrone plus1 + R1->plus1 R2 This compound plus1->R2 arrow [RhCp*Cl2]2, AgSbF6 Solvent, Temp R2->arrow product Indenone Product arrow->product cluster_reactants R1 Alkyl Iodide plus1 + R2 This compound plus2 + R3 Organoboron Reagent arrow Pd Catalyst, Ligand Base, Solvent, Temp product Tetrasubstituted Olefin arrow->product cluster_reactants cluster_reactants cluster_reactants->arrow Rh_Cycle RhIII_start [Rh(III)Cp*L2]+ C_H_Activation C-H Activation RhIII_start->C_H_Activation Coordination Arylnitrone Arylnitrone Arylnitrone->C_H_Activation Rhodacycle Rhodacycle Intermediate C_H_Activation->Rhodacycle Migratory_Insertion Migratory Insertion Rhodacycle->Migratory_Insertion Alkyne This compound Alkyne->Migratory_Insertion Seven_membered_Rh 7-Membered Rhodacycle Migratory_Insertion->Seven_membered_Rh Reductive_Elimination Reductive Elimination & Isomerization Seven_membered_Rh->Reductive_Elimination Reductive_Elimination->RhIII_start Regeneration Product Indenone Product Reductive_Elimination->Product Pd_Suzuki_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Alkyl_Iodide Alkyl-I Alkyl_Iodide->Oxidative_Addition PdII_Alkyl R-Pd(II)-I Oxidative_Addition->PdII_Alkyl Migratory_Insertion Migratory Insertion PdII_Alkyl->Migratory_Insertion Alkyne This compound Alkyne->Migratory_Insertion Vinyl_PdII Vinyl-Pd(II)-I Migratory_Insertion->Vinyl_PdII Transmetalation Transmetalation Vinyl_PdII->Transmetalation Boronic_Acid Ar-B(OH)2 / Base Boronic_Acid->Transmetalation Vinyl_Aryl_PdII Vinyl-Pd(II)-Ar Transmetalation->Vinyl_Aryl_PdII Reductive_Elimination Reductive Elimination Vinyl_Aryl_PdII->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Tetrasubstituted Olefin Reductive_Elimination->Product

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Methyl-2-hexyne.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or product impurities during the synthesis of this compound via the alkylation of propyne.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation of Propyne: The base used was not strong enough or was degraded.- Use a fresh, properly stored strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂).- Ensure anhydrous reaction conditions as strong bases react with water.
2. Inactive Alkylating Agent: The isobutyl bromide may have degraded.- Use freshly distilled or purchased isobutyl bromide.- Store isobutyl bromide in a dark, cool place.
3. Reaction Temperature Too Low: The activation energy for the alkylation step was not reached.- While deprotonation is often done at low temperatures (e.g., -78°C), the alkylation step may require slow warming to room temperature. Monitor the reaction progress by TLC or GC.
Presence of Significant Byproducts 1. Elimination (E2) Reaction: The acetylide anion acts as a base rather than a nucleophile, causing elimination of HBr from isobutyl bromide to form isobutylene. This is more prevalent with sterically hindered alkyl halides.- Maintain a low reaction temperature during the addition of isobutyl bromide.[1] - Use a less sterically hindered primary alkyl halide if the protocol allows.
2. Dialkylation of Propyne: The product, this compound, is deprotonated and reacts with another molecule of isobutyl bromide.- Use a slight excess of propyne relative to the base and isobutyl bromide.- Add the isobutyl bromide slowly to the reaction mixture to maintain a low concentration.
3. Isomerization to Allene: The terminal alkyne rearranges to a less stable allene.- Maintain a consistently low temperature, especially during the deprotonation step.[1]
Difficulty in Product Isolation 1. Inefficient Extraction: The product is not effectively separated from the aqueous phase during workup.- Use a low-polarity organic solvent like diethyl ether or pentane for extraction.- Perform multiple extractions (at least 3) to ensure complete recovery.
2. Emulsion Formation During Workup: The aqueous and organic layers do not separate cleanly.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.
3. Incomplete Removal of Solvent: Residual solvent can co-distill with the product, leading to inaccurate yield calculations and impurities.- Use a rotary evaporator to remove the bulk of the solvent before distillation.- Ensure the distillation apparatus is properly set up to achieve good separation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the alkylation of a terminal alkyne. This involves the deprotonation of propyne with a strong base to form a propynide anion, which then acts as a nucleophile and reacts with an isobutyl halide (e.g., isobutyl bromide) in an Sₙ2 reaction.

Q2: Which strong base is better for the deprotonation of propyne: n-butyllithium (n-BuLi) or sodium amide (NaNH₂)?

A2: Both n-BuLi and NaNH₂ are effective for deprotonating terminal alkynes.[3] The choice often depends on the solvent and desired reaction temperature. n-BuLi is typically used in ethereal solvents like THF or diethyl ether at low temperatures (-78 °C to 0 °C). NaNH₂ is often used in liquid ammonia at its boiling point (-33 °C), which can be advantageous for preventing certain side reactions.[4]

Q3: What is the optimal solvent for this reaction?

A3: Anhydrous polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) is a common choice as it dissolves the acetylide salt well. Liquid ammonia is also an excellent solvent when using NaNH₂ as the base, as it provides very low temperatures that can suppress side reactions.[4]

Q4: How critical is the reaction temperature?

A4: Temperature control is crucial. The initial deprotonation of propyne with n-BuLi is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions of the strong base. After the addition of the alkylating agent, the reaction is often allowed to slowly warm to room temperature to ensure the completion of the alkylation.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) if the starting materials and product have different Rf values, or more quantitatively by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[5]

Q6: What is the best method for purifying the final product?

A6: Due to the volatile nature of this compound, distillation is the most effective method for purification.[2] Fractional distillation is recommended if the boiling points of the impurities are close to that of the product.

Experimental Protocols

Protocol: Synthesis of this compound via Alkylation of Propyne

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Propyne (gas or condensed)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Isobutyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (connected to a propyne source or with propyne condensed in the flask), a dropping funnel, and a thermometer, all under an inert atmosphere (argon or nitrogen).

  • Deprotonation: Dissolve propyne in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting milky white suspension for 1 hour at -78 °C.

  • Alkylation: Slowly add isobutyl bromide dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by distillation. Collect the fraction boiling at the expected boiling point of this compound (~102-104 °C).

Data Presentation

Table 1: Effect of Base and Solvent on Yield
Base Solvent Temperature (°C) Typical Yield (%) Key Considerations
n-BuLiTHF-78 to 2575-85Requires strictly anhydrous conditions. Easy to handle as a solution.
NaNH₂Liquid NH₃-3380-90Effective at low temperatures, minimizing side reactions. Requires handling of liquid ammonia.
LDATHF-78 to 070-80Less nucleophilic than n-BuLi, can sometimes reduce side reactions.

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Mandatory Visualizations

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway Synthesis of this compound Propyne Propyne Propynide_Anion Propynide Anion Propyne->Propynide_Anion 1. n-BuLi, THF 2. -78°C Product This compound Propynide_Anion->Product Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Product S_N2 Reaction

Caption: Synthetic pathway for this compound production.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Base, Alkyl Halide) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Temperature) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (GC-MS) Start->Analyze_Byproducts Purification_Loss Investigate Purification Losses Start->Purification_Loss Inefficient purification Optimize_Base Optimize Base/Solvent System Check_Reagents->Optimize_Base Degraded reagents Optimize_Temp Optimize Temperature Profile Check_Conditions->Optimize_Temp Suboptimal conditions Analyze_Byproducts->Optimize_Base Elimination/Dialkylation Analyze_Byproducts->Optimize_Temp Isomerization Solution Improved Yield Optimize_Base->Solution Optimize_Temp->Solution Purification_Loss->Solution Inefficient purification

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Alkylation of Acetylide Anions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of acetylide anions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this fundamental carbon-carbon bond-forming reaction.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the alkylation of acetylide anions.

Issue 1: Low Yield of the Desired Alkylated Alkyne and Formation of an Alkene Side Product

Symptoms:

  • NMR or GC-MS analysis of the crude reaction mixture shows a significant peak corresponding to an alkene.

  • The isolated yield of the desired internal alkyne is lower than expected.

Cause: The primary cause of alkene formation is a competing E2 (bimolecular elimination) reaction. Acetylide anions are not only strong nucleophiles but also strong bases.[1][2][3] When the acetylide anion acts as a base, it abstracts a proton from the alkyl halide, leading to the formation of an alkene instead of the desired substitution product. This side reaction is particularly prevalent with sterically hindered alkyl halides.

Troubleshooting Steps:

  • Evaluate the Alkyl Halide Substrate: The structure of the alkyl halide is the most critical factor.

    • Primary Alkyl Halides: These are the ideal substrates for this reaction as they are less sterically hindered, favoring the SN2 pathway.[1][2][4]

    • Secondary Alkyl Halides: These substrates lead to a significant increase in the E2 elimination product. The reaction of an acetylide with a secondary halide like isopropyl bromide will yield a substantial amount of propene.[3]

    • Tertiary Alkyl Halides: These substrates will almost exclusively undergo E2 elimination to form alkenes.[5]

  • Optimize Reaction Temperature: Higher temperatures generally favor elimination over substitution.[3]

    • Maintain a low reaction temperature during the addition of the alkylating agent and throughout the reaction. Performing the reaction at or below room temperature is advisable.

  • Consider the Solvent: The choice of solvent can influence the competition between SN2 and E2 reactions.

    • Polar aprotic solvents such as DMSO, DMF, or THF are generally preferred for SN2 reactions as they solvate the cation of the acetylide salt, leaving the anion more nucleophilic.[6][7]

    • Polar protic solvents like alcohols can solvate the acetylide anion through hydrogen bonding, reducing its nucleophilicity and potentially favoring its basic character, which can lead to more elimination.[6][7][8]

Issue 2: Formation of a Di-alkylated Product Instead of the Desired Mono-alkylated Alkyne

Symptoms:

  • When starting with acetylene, the final product mixture contains a significant amount of a symmetrically or unsymmetrically di-substituted alkyne in addition to the desired terminal alkyne.

Cause: Acetylene has two acidic protons. After the first alkylation, the resulting terminal alkyne can be deprotonated again by any remaining strong base to form a new acetylide anion, which can then react with another molecule of the alkylating agent.

Troubleshooting Steps:

  • Control Stoichiometry: The ratio of reactants is crucial for selective mono-alkylation.

    • Use a significant excess of acetylene relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with an unreacted acetylene molecule rather than the mono-alkylated product.

    • Use only one equivalent of the strong base (e.g., NaNH₂) to generate the mono-anion of acetylene.

  • Slow Addition of the Alkylating Agent:

    • Add the alkylating agent slowly to the solution of the acetylide anion at a low temperature. This helps to maintain a low concentration of the alkylating agent, further favoring mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the alkylation of acetylide anions?

A1: The most common and significant side product is an alkene, formed via an E2 elimination reaction.[1][2][3] This occurs because acetylide anions are strong bases and can abstract a proton from the alkyl halide, especially when the halide is sterically hindered (secondary or tertiary).[1][2][5]

Q2: Why is E2 elimination a problem with secondary and tertiary alkyl halides?

A2: Secondary and tertiary alkyl halides are more sterically hindered around the electrophilic carbon atom. This steric bulk makes the backside attack required for an SN2 reaction more difficult.[2] Consequently, the acetylide anion is more likely to act as a base and abstract a proton from a beta-carbon, leading to E2 elimination.[1][2]

Q3: Can I use aryl or vinyl halides in this reaction?

A3: No, aryl and vinyl halides are generally unreactive towards acetylide anions in SN2 reactions.[3] The geometry of the sp²-hybridized carbon in these halides prevents the backside attack necessary for the SN2 mechanism.

Q4: How can I avoid the formation of di-alkylated products when starting with acetylene?

A4: To favor mono-alkylation of acetylene, you should use a large excess of acetylene and only one equivalent of the strong base to form the sodium acetylide. Then, add the alkylating agent slowly to the reaction mixture.

Q5: What is the best type of base to use for forming the acetylide anion?

A5: Strong bases are required to deprotonate terminal alkynes (pKa ≈ 25). Sodium amide (NaNH₂) in liquid ammonia is a classic and effective choice.[1][9] Organolithium reagents like n-butyllithium (n-BuLi) are also commonly used, typically in solvents like THF or diethyl ether.[5]

Data Presentation

Table 1: Influence of Alkyl Halide Structure on Reaction Outcome

Alkyl Halide TypePrimary Reaction PathwayMajor Product(s)Comments
Methyl SN2Alkylated AlkyneExcellent yields, minimal side products.
Primary (e.g., 1-bromopropane) SN2Alkylated AlkyneGood to excellent yields. E2 is a minor pathway.
Secondary (e.g., 2-bromopropane) E2 > SN2Alkene, Alkylated AlkyneE2 elimination is the major pathway, leading to significant alkene formation.[3]
Tertiary (e.g., t-butyl bromide) E2AlkeneE2 elimination is essentially the only reaction that occurs.[5]

Note: The exact ratio of SN2 to E2 products can be influenced by reaction conditions such as temperature and solvent.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Terminal Alkyne with a Primary Alkyl Halide to Minimize E2 Elimination

This protocol is designed to maximize the yield of the SN2 product while minimizing the E2 elimination side product.

1. Reagent and Glassware Preparation:

  • All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
  • Anhydrous solvent (e.g., THF, diethyl ether, or liquid ammonia) is essential.

2. Formation of the Acetylide Anion:

  • In a three-necked flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet, place the strong base (e.g., 1.1 equivalents of NaNH₂ or n-BuLi).
  • Add the anhydrous solvent and cool the mixture to an appropriate temperature (e.g., -78 °C for n-BuLi in THF, or -33 °C for NaNH₂ in liquid ammonia).
  • Slowly add a solution of the terminal alkyne (1.0 equivalent) in the anhydrous solvent via the dropping funnel.
  • Stir the mixture for 30-60 minutes to ensure complete formation of the acetylide anion.

3. Alkylation Reaction:

  • Maintain the low temperature of the reaction mixture.
  • Slowly add the primary alkyl halide (1.0-1.2 equivalents) dropwise via the dropping funnel.
  • After the addition is complete, allow the reaction to stir at the low temperature for a period (e.g., 1-2 hours), and then slowly warm to room temperature and stir overnight.

4. Reaction Quench and Work-up:

  • Cool the reaction mixture in an ice bath.
  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
  • Remove the solvent under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography or distillation to isolate the desired alkylated alkyne.

Protocol 2: Selective Mono-alkylation of Acetylene

This protocol is designed to favor the formation of a terminal alkyne from acetylene.

1. Reagent and Glassware Preparation:

  • As in Protocol 1, ensure all glassware and solvents are anhydrous.

2. Formation of Sodium Acetylide:

  • In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a stirrer, condense a sufficient amount of liquid ammonia.
  • Add a catalytic amount of ferric nitrate.
  • Slowly add small pieces of sodium metal (1.0 equivalent) until a persistent blue color is observed, then add the remaining sodium.
  • Bubble dry acetylene gas (in large excess) through the solution until the blue color disappears, indicating the formation of sodium acetylide.

3. Alkylation Reaction:

  • Slowly add the primary alkyl halide (1.0 equivalent) dropwise to the suspension of sodium acetylide in liquid ammonia.
  • Allow the reaction to stir for several hours.

4. Work-up:

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
  • Carefully add water to the residue to quench any unreacted sodium amide.
  • Extract the product with an organic solvent.
  • Wash, dry, and concentrate the organic extracts as described in Protocol 1.

5. Purification:

  • Purify the resulting terminal alkyne by distillation.

Visualizations

troubleshooting_workflow start Low Yield of Alkylated Alkyne check_side_product Identify Side Products (NMR, GC-MS) start->check_side_product is_alkene Is the major side product an alkene? check_side_product->is_alkene is_dialkylated Is a di-alkylated product observed? check_side_product->is_dialkylated is_alkene->is_dialkylated No cause_e2 Cause: E2 Elimination is_alkene->cause_e2 Yes cause_dialkylation Cause: Di-alkylation of Acetylene is_dialkylated->cause_dialkylation Yes solution_halide Use a primary alkyl halide cause_e2->solution_halide solution_temp Lower reaction temperature cause_e2->solution_temp solution_solvent Use a polar aprotic solvent (THF, DMSO) cause_e2->solution_solvent solution_stoichiometry Use excess acetylene & 1 eq. of base cause_dialkylation->solution_stoichiometry solution_addition Slowly add alkylating agent cause_dialkylation->solution_addition

Caption: Troubleshooting workflow for side products in acetylide alkylation.

sn2_vs_e2_logic start Acetylide Anion + Alkyl Halide check_halide_type Alkyl Halide Structure? start->check_halide_type primary Primary or Methyl check_halide_type->primary secondary Secondary check_halide_type->secondary tertiary Tertiary check_halide_type->tertiary sn2_path SN2 Pathway Favored primary->sn2_path e2_path E2 Pathway Favored secondary->e2_path tertiary->e2_path product_alkyne Desired Alkylated Alkyne sn2_path->product_alkyne product_alkene Alkene Side Product e2_path->product_alkene

Caption: Logical relationship between alkyl halide structure and reaction outcome.

References

Technical Support Center: Regioselectivity in the Hydration of Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling regioselectivity during the hydration of internal alkynes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you might encounter during the regioselective hydration of internal alkynes in a question-and-answer format.

Issue 1: Poor Regioselectivity in Gold-Catalyzed Hydration

  • Question: My gold-catalyzed hydration of an unsymmetrical internal alkyne is giving a mixture of regioisomers with low selectivity. How can I improve this?

  • Answer: Poor regioselectivity in gold-catalyzed alkyne hydration is a common issue and can be influenced by several factors. Here are some troubleshooting steps:

    • Ligand Modification: The electronic and steric properties of the ligand on the gold catalyst play a crucial role. For many substrates, bulkier ligands can enhance regioselectivity by favoring the formation of the sterically less hindered vinyl-gold intermediate. Consider switching to a more sterically demanding phosphine or N-heterocyclic carbene (NHC) ligand.[1]

    • Counterion Effects: The counterion of the cationic gold catalyst can influence its activity and selectivity. Weakly coordinating anions are generally preferred as they lead to a more electrophilic and reactive gold center. If you are using a halide precursor with a silver salt activator (e.g., AgSbF₆, AgOTf), ensure complete halide abstraction. Residual silver salts can sometimes act as catalysts themselves, potentially leading to different selectivities.

    • Solvent Choice: The polarity of the solvent can impact the stability of the intermediates and transition states. Experiment with a range of solvents, from non-polar (e.g., toluene, dichloromethane) to more polar (e.g., acetonitrile, dioxane), to find the optimal conditions for your specific substrate.

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Try running the reaction at a lower temperature for a longer period.

Issue 2: Catalyst Deactivation

  • Question: My gold-catalyzed hydration reaction starts well but then slows down or stops before completion, suggesting catalyst deactivation. What are the possible causes and solutions?

  • Answer: Catalyst deactivation is a known issue in gold catalysis. Several pathways can lead to the formation of inactive gold species.[2]

    • Disproportionation: Cationic gold(I) catalysts can disproportionate into inactive gold(0) and gold(III) species, a process that can be induced by the alkyne substrate itself.[3] To mitigate this, ensure that the reaction conditions are scrupulously anhydrous and oxygen-free, as these can promote decomposition. Using ligands that strongly coordinate to the gold center can also help to stabilize the active catalytic species.

    • Formation of Inactive Complexes: The catalyst can be sequestered into inactive off-cycle species. For example, the formation of dinuclear gold complexes can reduce the concentration of the active mononuclear catalyst. Using bulky ligands can often prevent the formation of these inactive dimers.

    • Poisoning by Impurities: Ensure your starting materials and solvents are of high purity. Certain functional groups or impurities can act as catalyst poisons.

Issue 3: Achieving Anti-Markovnikov Selectivity

  • Question: I need to synthesize the "anti-Markovnikov" ketone from my internal alkyne, but my current method gives the Markovnikov product. What conditions should I explore?

  • Answer: While gold and other platinum-group metals often favor Markovnikov hydration, certain catalytic systems are known to promote anti-Markovnikov selectivity.

    • Ruthenium Catalysis: Specific ruthenium complexes are well-known for catalyzing the anti-Markovnikov hydration of terminal alkynes to aldehydes.[4][5][6] While less common for internal alkynes, exploring ruthenium catalysts with specific phosphine ligands is a promising strategy.[7]

    • Directing Groups: The presence of a directing group on the alkyne substrate can override the intrinsic electronic preferences, forcing the nucleophilic attack to occur at a specific carbon of the alkyne. Carbonyl groups, for instance, can direct the hydration to the β-position.[8]

    • Ligand-Controlled Regioselectivity: In some cases, the regioselectivity of gold-catalyzed hydration can be switched from Markovnikov to anti-Markovnikov by tuning the steric properties of the NHC ligand on the gold catalyst.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the key factors that control regioselectivity in the hydration of internal alkynes?

    • A1: The regioselectivity is primarily governed by a combination of electronic and steric factors of the substituents on the alkyne, as well as the nature of the catalyst and reaction conditions. Electron-donating groups tend to direct the nucleophilic attack to the adjacent carbon (Markovnikov selectivity), while electron-withdrawing groups direct it to the more distant carbon. Steric hindrance around one of the alkyne carbons can also direct the attack to the less hindered position.[8][9]

  • Q2: How do I choose the right catalyst for my desired regioselectivity?

    • A2: For Markovnikov hydration, gold(I) and gold(III) complexes are often the catalysts of choice due to their high activity and functional group tolerance.[10][11] For anti-Markovnikov hydration of terminal alkynes, specific ruthenium(II) complexes are highly effective.[5][6] For internal alkynes, achieving high anti-Markovnikov selectivity is more challenging and may require substrate-specific catalyst screening or the use of directing groups.[8][12]

  • Q3: Can I use protic acids to catalyze the hydration of internal alkynes?

    • A3: Yes, strong Brønsted acids can catalyze the hydration of alkynes. However, for internal alkynes, this method often leads to a mixture of regioisomers, especially if the electronic and steric bias is not strong.[13] Metal catalysts are generally more effective in achieving high regioselectivity.

  • Q4: What is the role of the enol intermediate in alkyne hydration?

    • A4: The initial product of water addition across the alkyne is an enol. Enols are generally unstable and rapidly tautomerize to the more stable keto form. The regioselectivity of the hydration determines which enol intermediate is formed, and thus which ketone is the final product.[2][13]

Data Presentation

Table 1: Regioselectivity in the Hydration of 1-Phenyl-1-propyne with Various Catalysts

Catalyst SystemSolventTemp (°C)Time (h)Major ProductRegioisomeric RatioReference
Markovnikov Hydration
AuCl₃MeOH/H₂O6021-Phenyl-2-propanone>95:5[14]
[IPrAuCl]/AgSbF₆Dioxane/H₂O80181-Phenyl-2-propanoneVaries with substrate[15]
In(OTf)₃H₂O150-225Varies1-Phenyl-2-propanoneNot specified[16]
Anti-Markovnikov Hydration
RuCpCl(dppm)i-PrOH/H₂O100VariesPhenylacetone (from terminal alkyne)High[5]
CuBr/p-fluoroanilineDioxane/H₂O10012α-Aryl Ketone>90:10[17]

Note: Regioselectivity can be highly substrate-dependent. This table provides examples for a model substrate.

Experimental Protocols

Protocol 1: Gold-Catalyzed Markovnikov Hydration of 1-Phenyl-1-propyne

This protocol is adapted from literature procedures for the gold-catalyzed hydration of aryl-alkyl internal alkynes.[14]

  • Materials:

    • 1-Phenyl-1-propyne

    • Gold(III) chloride (AuCl₃)

    • Methanol (MeOH), HPLC grade

    • Deionized water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1-propyne (1.0 mmol).

    • Add a solution of AuCl₃ (0.01 mmol, 1 mol%) in a mixture of methanol (4 mL) and water (1 mL).

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-2-propanone.

Protocol 2: Ruthenium-Catalyzed Anti-Markovnikov Hydration of a Terminal Alkyne (Illustrative for Internal Alkyne Strategy)

While highly selective anti-Markovnikov hydration of internal alkynes is challenging, this protocol for terminal alkynes illustrates the general conditions for promoting this regioselectivity with ruthenium catalysts.[5]

  • Materials:

    • Terminal alkyne (e.g., 1-hexyne)

    • [RuCpCl(dppm)] (dppm = bis(diphenylphosphino)methane)

    • Isopropanol (i-PrOH)

    • Deionized water

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

    • Standard workup and purification equipment

  • Procedure:

    • To a Schlenk flask or sealed tube under an inert atmosphere, add the terminal alkyne (1.0 mmol).

    • Add [RuCpCl(dppm)] (0.01 mmol, 1 mol%).

    • Add a mixture of isopropanol (3 mL) and water (1 mL).

    • Seal the vessel and heat the reaction mixture at 100 °C.

    • Monitor the reaction progress by GC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield the corresponding aldehyde.

Visualizations

Markovnikov_vs_AntiMarkovnikov cluster_start Unsymmetrical Internal Alkyne cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway R1-C≡C-R2 R1-C≡C-R2 Markovnikov_Catalyst Gold(I) or Gold(III) Catalyst R1-C≡C-R2->Markovnikov_Catalyst H₂O AntiMarkovnikov_Catalyst Ruthenium Catalyst or Directing Group R1-C≡C-R2->AntiMarkovnikov_Catalyst H₂O Markovnikov_Product More Substituted Ketone Markovnikov_Catalyst->Markovnikov_Product AntiMarkovnikov_Product Less Substituted Ketone AntiMarkovnikov_Catalyst->AntiMarkovnikov_Product

Caption: General strategies for achieving Markovnikov vs. anti-Markovnikov hydration of internal alkynes.

Troubleshooting_Workflow Start Poor Regioselectivity in Alkyne Hydration Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Ligands Modify Ligands (Sterics/Electronics) Check_Catalyst->Ligands Counterion Change Counterion/ Anion Effects Check_Catalyst->Counterion Temperature Adjust Temperature Check_Conditions->Temperature Solvent Screen Solvents Check_Conditions->Solvent Additives Consider Additives/ Co-catalysts Check_Conditions->Additives Success Improved Regioselectivity Ligands->Success Counterion->Success Temperature->Success Solvent->Success Additives->Success

Caption: A workflow for troubleshooting poor regioselectivity in the hydration of internal alkynes.

References

Preventing alkyne isomerization during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage alkyne isomerization during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is alkyne isomerization?

A1: Alkyne isomerization is the migration of a carbon-carbon triple bond to a different position along a molecule's carbon chain. This process is typically catalyzed by a base and proceeds through an allene intermediate. For instance, an internal alkyne like 2-pentyne can isomerize to the more thermodynamically stable 1-pentyne under certain conditions.[1][2][3] This rearrangement can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.

Q2: Why is preventing isomerization important in drug development?

A2: In drug development and complex organic synthesis, the precise location of the alkyne functional group is critical. Terminal alkynes (R-C≡C-H) and internal alkynes (R-C≡C-R') have vastly different reactivities.[4] Terminal alkynes are acidic and can be deprotonated to form acetylides, which are powerful nucleophiles for building molecular complexity.[5][6] Uncontrolled isomerization to an internal alkyne eliminates this reactive site, halting the planned synthetic route and leading to undesired side products.

Q3: What are the primary causes of alkyne isomerization?

A3: The main factors that promote alkyne isomerization are:

  • Strong Bases: Many strong bases, such as sodium amide (NaNH₂), potassium tert-butoxide (KOtBu), and fused potassium hydroxide (KOH), can catalyze the migration of the triple bond.[1][2]

  • High Temperatures: Elevated temperatures provide the necessary activation energy for the isomerization process to occur, even with weaker bases.[7]

  • Prolonged Reaction Times: The longer a reaction is allowed to proceed in the presence of a base, the greater the chance for the triple bond to migrate to its most thermodynamically stable position.[7]

Troubleshooting Guide

Q4: My synthesis was supposed to yield a terminal alkyne, but I'm getting an internal alkyne. What went wrong?

A4: This is a common issue often caused by the reaction conditions. If you used a strong base like sodium amide (NaNH₂) or potassium hydroxide (KOH), especially at elevated temperatures, you likely induced isomerization.[1][2] Internal alkynes are generally more thermodynamically stable than terminal ones. However, the formation of a stable terminal acetylide salt can sometimes drive the equilibrium toward the terminal alkyne if a sufficiently strong base is used in excess.[2][8]

Q5: How can I prevent isomerization when I need to deprotonate a terminal alkyne for an alkylation reaction?

A5: The key is to select appropriate reagents and conditions that favor deprotonation without causing isomerization.

  • Use an Organolithium Reagent: Instead of sodium amide, use a base like n-butyllithium (n-BuLi) in an ethereal solvent like THF.

  • Control the Temperature: Perform the deprotonation and subsequent alkylation at low temperatures, typically -78 °C to 0 °C. 3[4]. Protect the Alkyne: If the substrate is sensitive or requires conditions known to cause isomerization, a robust strategy is to protect the terminal alkyne proton, typically with a silyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS).

[9][10][11]### Preventative Strategies & Protocols

Strategy 1: Use of Protecting Groups

Protecting the acidic proton of a terminal alkyne is a highly effective method to prevent both isomerization and unwanted side reactions at the terminal position. Silyl groups are the most common choice.

Workflow: Deciding on a Protective Group Strategy

G start Start: Synthesis involving a terminal alkyne check_conditions Will subsequent steps involve strong base or high heat? start->check_conditions protect Protect the Alkyne (e.g., with TMS, TIPS) check_conditions->protect Yes no_protect Proceed without protection (Use mild, non-isomerizing conditions) check_conditions->no_protect No synthesis Perform subsequent synthetic steps protect->synthesis finish Final Product no_protect->finish deprotect Deprotect the Alkyne (e.g., with TBAF or K2CO3) synthesis->deprotect deprotect->finish

Caption: Decision workflow for using an alkyne protecting group.

Experimental Protocol: TIPS Protection of a Terminal Alkyne
  • Setup: Dissolve the terminal alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) to the solution. Stir for 30 minutes at -78 °C.

  • Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) to the freshly formed lithium acetylide solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Experimental Protocol: Deprotection of a TIPS-Protected Alkyne
  • Setup: Dissolve the TIPS-protected alkyne (1.0 eq) in THF.

  • Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, typically 1.0 M in THF).

  • Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is often complete within 1-3 hours. 4[12]. Workup: Concentrate the reaction mixture and purify directly by column chromatography to isolate the deprotected terminal alkyne.

[12]Strategy 2: Judicious Choice of Base

When deprotonation is necessary and protection is not desired, the choice of base and reaction conditions is paramount.

BaseTypical ConditionsIsomerization RiskComments
n-Butyllithium (n-BuLi) THF, -78 °C to 0 °CLow Preferred for generating acetylides for alkylation.
Lithium diisopropylamide (LDA) THF, -78 °C to 0 °CLow A strong, non-nucleophilic base suitable for sensitive substrates.
Sodium amide (NaNH₂) Liquid NH₃ or Toluene, > 0 °CHigh Known to cause isomerization to the terminal alkyne ("zipper" reaction) or internal isomers depending on conditions.
Potassium tert-butoxide (KOtBu) DMSO or THF, RT to refluxHigh A strong base that readily promotes isomerization.
Potassium Hydroxide (KOH) Ethanol, high tempHigh Tends to favor the formation of more stable internal alkynes.

Strategy 3: The "Alkyne Zipper" Reaction

In some cases, isomerization is a desired transformation. The "alkyne zipper" reaction uses a superbase, like potassium 3-aminopropylamide (KAPA), to move an internal triple bond to the terminal position of a long chain. T[2][13]his is a powerful tool for preparing terminal alkynes from more accessible internal isomers.

Experimental Protocol: Alkyne Zipper Reaction

Caution: This reaction involves highly reactive reagents and should be performed with extreme care under an inert atmosphere.

  • Reagent Preparation (KAPA): In a flame-dried flask under argon, add anhydrous 1,3-diaminopropane. Add small pieces of potassium metal at 0 °C and stir until the blue color disappears and a white suspension forms.

  • Isomerization: Cool the KAPA reagent to 0 °C and add a solution of the internal alkyne in 1,3-diaminopropane.

  • Reaction: The reaction is typically very fast, often complete in minutes. M[2]onitor the reaction carefully by quenching small aliquots and analyzing by GC or NMR.

  • Workup: Quench the reaction by pouring it into ice-water. Extract with an organic solvent, wash, dry, and concentrate to yield the terminal alkyne.

References

Technical Support Center: Optimizing Temperature and Pressure for Alkyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of temperature and pressure for alkyne hydrogenation.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during alkyne hydrogenation experiments.

Issue 1: Low Selectivity - Over-hydrogenation to Alkane

  • Question: My reaction is producing a significant amount of the fully saturated alkane instead of the desired alkene. How can I improve selectivity for the semi-hydrogenated product?

  • Answer: Over-hydrogenation is a common challenge where the intermediate alkene is further reduced to an alkane. Several factors can be adjusted to mitigate this:

    • Catalyst Choice: The catalyst plays a crucial role in selectivity. For the synthesis of cis-alkenes, a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is highly effective at preventing over-hydrogenation.[1][2][3] For general semi-hydrogenation, palladium on carbon (Pd/C) can be used, but its activity may need to be moderated.

    • Temperature: Higher temperatures can increase the rate of both hydrogenation steps, often leading to a higher proportion of the alkane. Experimenting with lower reaction temperatures can help to favor the formation of the alkene.

    • Pressure: High hydrogen pressure can also promote complete saturation. Reducing the hydrogen pressure can decrease the rate of the second hydrogenation step (alkene to alkane), thereby improving selectivity for the alkene.

    • Catalyst Poisons: Introducing a catalyst poison, such as quinoline or sulfur, can selectively deactivate the most active sites on the catalyst, reducing the likelihood of over-hydrogenation.

Issue 2: Poor Stereoselectivity - Formation of undesired cis/trans isomers

  • Question: My reaction is not producing the desired stereoisomer of the alkene. How can I control the stereoselectivity?

  • Answer: The stereochemical outcome of alkyne hydrogenation is highly dependent on the chosen reaction conditions and catalyst system.

    • For cis-Alkenes: Use a heterogeneous catalyst that facilitates syn-addition of hydrogen. Lindlar's catalyst is the standard choice for producing cis-alkenes.[1][2][3]

    • For trans-Alkenes: A dissolving metal reduction, such as using sodium in liquid ammonia, is the classic method for the anti-addition of hydrogen to produce trans-alkenes.[4][5]

Issue 3: Slow or Incomplete Reaction

  • Question: The hydrogenation reaction is proceeding very slowly or is not going to completion. What steps can I take to improve the reaction rate?

  • Answer: A sluggish reaction can be caused by several factors, from catalyst activity to mass transfer limitations.

    • Increase Temperature: Generally, increasing the reaction temperature will increase the reaction rate. However, this must be balanced with the potential for reduced selectivity.

    • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen available at the catalyst surface, which can accelerate the reaction rate.

    • Catalyst Loading: Increasing the amount of catalyst relative to the substrate can improve the overall reaction rate.

    • Agitation: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the hydrogen gas, the substrate in solution, and the solid catalyst. Increasing the stirring speed can enhance the reaction rate.

    • Catalyst Activity: Ensure the catalyst has not been deactivated by impurities in the starting materials or solvent. Proper handling and storage of the catalyst are essential.

Issue 4: Isomerization of the Alkene Product

  • Question: I am observing the formation of undesired alkene isomers through double bond migration. How can I prevent this?

  • Answer: Double bond migration can be a side reaction promoted by the catalyst.

    • Catalyst Selection: Some catalysts are more prone to causing isomerization. Consider screening different catalysts or catalyst supports.

    • Temperature: Isomerization can be temperature-dependent. Lowering the reaction temperature may disfavor the migration pathway.

    • Reaction Time: Minimizing the reaction time once the alkyne has been consumed can reduce the opportunity for subsequent isomerization of the alkene product.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize a new alkyne hydrogenation reaction?

A1: The first step is to define the desired product (alkane, cis-alkene, or trans-alkene). This will dictate your initial choice of catalyst and general reaction conditions. For selective semi-hydrogenation to a cis-alkene, starting with Lindlar's catalyst at room temperature and atmospheric pressure of hydrogen is a good baseline.

Q2: How does the solvent affect the reaction?

A2: The solvent can influence the solubility of the substrate and hydrogen, as well as the activity of the catalyst. Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and hexane. It is often beneficial to screen a few different solvents to find the optimal one for your specific substrate and catalyst system.

Q3: Can I monitor the progress of the reaction?

A3: Yes, monitoring the reaction is crucial for achieving high selectivity. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of the starting alkyne and the formation of the alkene and alkane products. This allows you to stop the reaction at the optimal time to maximize the yield of the desired alkene.

Q4: What are the safety precautions for alkyne hydrogenation?

A4: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenations should be carried out in a well-ventilated fume hood, and appropriate safety measures, such as using a blast shield, should be in place. Catalysts like palladium on carbon can be pyrophoric, especially when dry and exposed to air, so they should be handled with care, often under a blanket of inert gas or wetted with solvent.

Data Presentation

The following tables summarize quantitative data from various studies on alkyne hydrogenation, illustrating the impact of temperature and pressure on conversion and selectivity.

Table 1: Effect of Temperature on 1-Hexyne Hydrogenation over PdAu Nanoparticle Catalysts

Catalyst CompositionTemperature (°C)1-Hexyne Conversion (%)1-Hexene Selectivity (%)
Pd0.02Au0.98/SiO250~5>98
Pd0.04Au0.96/SiO250~80>95
Pd0.09Au0.91/SiO250~60~90
Pd/SiO250>95~75

Data synthesized from information in a study on PdAu nanoparticle catalysts.

Table 2: Effect of Pressure on Acetylene Hydrogenation over a Palladium Sulfide Catalyst

Feed CompositionPressure (bar)Acetylene Conversion (%)Ethylene Selectivity (%)
Acetylene/Ethylene18100>80
Methyl acetylene/Propadiene/Propylene18~100~85

Data from a study on a palladium sulfide catalyst for selective hydrogenation.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation to a cis-Alkene using Lindlar's Catalyst

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead; typically 5-10 mol% relative to the alkyne).

  • Reaction Setup: Add a suitable solvent (e.g., ethanol or ethyl acetate) to the flask. Add the alkyne substrate.

  • Hydrogenation: Seal the flask with a septum and purge the system with hydrogen gas. This can be done by evacuating and backfilling with hydrogen from a balloon or by using a hydrogen manifold.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the starting alkyne is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cis-alkene product, which can then be purified by column chromatography or distillation.

Protocol 2: General Procedure for Complete Hydrogenation to an Alkane using Palladium on Carbon (Pd/C)

  • Catalyst Handling: In a flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Reaction Setup: Add a suitable solvent (e.g., methanol or ethyl acetate) to the flask, followed by the alkyne substrate.

  • Hydrogenation: Connect the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.

  • Reaction Conditions: Stir the reaction mixture at room temperature and the desired hydrogen pressure (can range from atmospheric to higher pressures in a Parr shaker).

  • Monitoring: Monitor the reaction until the starting material and the intermediate alkene are no longer observed.

  • Workup: Carefully filter the reaction mixture through celite to remove the pyrophoric catalyst. It is good practice to keep the filter cake wet with solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the alkane product.

Mandatory Visualizations

Alkyne_Hydrogenation_Workflow cluster_start Starting Material cluster_decision Desired Product cluster_pathways Reaction Pathways cluster_conditions Typical Conditions Start Alkyne Decision Select Desired Product Start->Decision Cis_Alkene cis-Alkene Decision->Cis_Alkene cis-Alkene Trans_Alkene trans-Alkene Decision->Trans_Alkene trans-Alkene Alkane Alkane Decision->Alkane Alkane Lindlar H2, Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) Cis_Alkene->Lindlar Dissolving_Metal Na, NH3 (l) Trans_Alkene->Dissolving_Metal Full_Hydrogenation H2, Pd/C or PtO2 Alkane->Full_Hydrogenation

Caption: Decision workflow for selecting the appropriate alkyne hydrogenation method.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Experiment Start Problem Identify Issue Start->Problem Over_Hydrogenation Over-hydrogenation Problem->Over_Hydrogenation Alkane byproduct Slow_Reaction Slow/Incomplete Reaction Problem->Slow_Reaction Low conversion Poor_Stereoselectivity Poor Stereoselectivity Problem->Poor_Stereoselectivity Incorrect isomer Sol_Over_H Decrease Temp/Pressure Use Poisoned Catalyst (e.g., Lindlar) Over_Hydrogenation->Sol_Over_H Sol_Slow_Rxn Increase Temp/Pressure Increase Catalyst Loading Improve Agitation Slow_Reaction->Sol_Slow_Rxn Sol_Stereo Select Appropriate Catalyst: - Lindlar for cis - Na/NH3 for trans Poor_Stereoselectivity->Sol_Stereo

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Alkyne Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst poisoning during alkyne reduction reactions. The following guides and frequently asked questions (FAQs) provide direct answers and detailed protocols to help you identify and resolve challenges in your experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the catalytic reduction of alkynes.

Problem: Low or No Conversion of Alkyne

If you observe minimal or no consumption of your starting alkyne, consider the following potential causes and solutions.

  • Possible Cause 1: Catalyst Poisoning

    • Diagnostic Check: The most frequent cause of low or no conversion is the presence of impurities in the reaction system that act as catalyst poisons.[1] Analyze your starting materials (alkyne, solvent) and hydrogen gas for common poisons.

      • Recommended Action:

        • Purify the reactants and solvent. Common purification methods include distillation or passing the materials through a plug of activated alumina.[1]

        • Use high-purity, degassed solvents and reagents.[1]

        • Consider employing a scavenger resin or a guard bed to remove poisons before the reaction mixture comes into contact with the catalyst.[1]

        • Perform a "spiking experiment" to confirm if a particular starting material is the source of the poison.

  • Possible Cause 2: Insufficient Catalyst Loading or Activity

    • Diagnostic Check: Review your experimental setup and catalyst handling procedures.

      • Recommended Action:

        • Increase the catalyst loading incrementally.[1]

        • Ensure the catalyst is fresh and has been stored correctly under an inert atmosphere to prevent deactivation from air and moisture.[1]

        • For heterogeneous catalysts, ensure vigorous stirring to maintain a uniform suspension and maximize contact between the catalyst, substrate, and hydrogen.[2]

  • Possible Cause 3: Poor Hydrogen Mass Transfer

    • Diagnostic Check: For hydrogenations, inefficient delivery of hydrogen to the catalyst surface can limit the reaction rate.

      • Recommended Action:

        • Increase the stirring speed to improve gas-liquid mixing.[1]

        • Increase the hydrogen pressure.[1]

        • Ensure the reaction vessel has been properly purged with hydrogen to remove other gases.[1]

Problem: Reaction Starts but Stalls Before Completion

A reaction that initiates but fails to reach completion often points to a gradual deactivation of the catalyst.

  • Possible Cause 1: Catalyst Fouling by Alkyne Oligomerization

    • Diagnostic Check: Terminal alkynes, in particular, can oligomerize on the catalyst surface, leading to the formation of polymeric residues (coke) that block active sites.[1] This is a form of fouling.

      • Recommended Action:

        • Lower the reaction temperature to disfavor oligomerization side reactions.[1]

        • Decrease the concentration of the alkyne.[1]

        • Consider a different solvent system that may reduce the rate of fouling.[1]

  • Possible Cause 2: Gradual Poisoning from a Low-Level Contaminant

    • Diagnostic Check: Even trace amounts of a potent poison can lead to a gradual loss of catalyst activity over the course of the reaction.

      • Recommended Action: Follow the recommendations for catalyst poisoning outlined in the "Low or No Conversion" section. A thorough purification of all reaction components is crucial.

Problem: Low Selectivity (Over-reduction to Alkane)

Achieving partial reduction to the alkene without further reduction to the alkane is a common challenge.

  • Possible Cause 1: Catalyst is Too Active

    • Diagnostic Check: Standard palladium or platinum catalysts are often too reactive and will readily hydrogenate both the alkyne and the intermediate alkene to the corresponding alkane.[3][4]

      • Recommended Action:

        • Use a selectively "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or a palladium catalyst on barium sulfate with quinoline.[5][6] These catalysts are intentionally deactivated to be reactive enough for the alkyne-to-alkene reduction but not for the alkene-to-alkane step.[3]

        • Add a controlled amount of a catalyst inhibitor, such as quinoline, to your reaction mixture to moderate the catalyst's activity.[7]

  • Possible Cause 2: High Hydrogen Pressure or Prolonged Reaction Time

    • Diagnostic Check: Excessive hydrogen pressure or allowing the reaction to continue long after the alkyne has been consumed can promote over-reduction.[8]

      • Recommended Action:

        • Reduce the hydrogen pressure.[1]

        • Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction as soon as the alkyne starting material is no longer detected.[8]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Reaction Issue Observed LowConversion Low or No Conversion Start->LowConversion StalledReaction Reaction Stalls Start->StalledReaction LowSelectivity Low Selectivity (Over-reduction) Start->LowSelectivity Poisoning Suspect Catalyst Poisoning LowConversion->Poisoning InsufficientActivity Suspect Insufficient Catalyst Activity LowConversion->InsufficientActivity MassTransfer Suspect Poor H2 Mass Transfer LowConversion->MassTransfer Fouling Suspect Fouling (Oligomerization) StalledReaction->Fouling GradualPoisoning Suspect Gradual Poisoning StalledReaction->GradualPoisoning HighActivity Suspect High Catalyst Activity LowSelectivity->HighActivity ExcessH2 Suspect Excess H2/Time LowSelectivity->ExcessH2 AnalyzeReagents Analyze Reagents (GC-MS, etc.) Purify Materials Use Guard Bed Poisoning->AnalyzeReagents IncreaseLoading Increase Catalyst Loading Check Catalyst Storage InsufficientActivity->IncreaseLoading OptimizeStirring Increase Stirring Speed Increase H2 Pressure MassTransfer->OptimizeStirring OptimizeConditions Lower Reaction Temperature Decrease Alkyne Concentration Fouling->OptimizeConditions GradualPoisoning->AnalyzeReagents UsePoisonedCatalyst Use Lindlar's Catalyst Add Inhibitor (e.g., Quinoline) HighActivity->UsePoisonedCatalyst MonitorReaction Reduce H2 Pressure Monitor Reaction Closely (TLC, GC) ExcessH2->MonitorReaction

Caption: A flowchart for troubleshooting common alkyne reduction issues.

Data Presentation

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassExamplesTypical SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides (e.g., H₂S), thiophenesStarting materials, reagents, contaminated hydrogen gasStrong, often irreversible, poisoning of palladium and platinum catalysts by blocking active sites.[9]
Nitrogen Compounds Amines, amides, quinoline, nitrilesStarting materials, products, additivesCan act as inhibitors or poisons by adsorbing to active sites. Used intentionally in Lindlar's catalyst to control selectivity.[3][5]
Halogenated Compounds Alkyl/aryl halidesImpurities in starting materials or solventsCan deactivate catalysts by reacting with the metal surface.
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Impurities in starting materials, reagents from previous synthetic stepsIrreversible poisoning by forming stable alloys or blocking active sites.[9] Lead is used intentionally in Lindlar's catalyst.[5]
Carbon Monoxide (CO) Impurity in hydrogen gas, side reactionsIncomplete combustion or side reactionsActs as a strong inhibitor by competing with reactants for active sites.[9]
Oligomers/Polymers "Green oil" from alkyne polymerizationSide reactions of the alkyne starting materialFouling of the catalyst surface and pores, physically blocking access to active sites.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the difference between intentional and unintentional catalyst poisoning?

A "poisoned catalyst" like Lindlar's catalyst is intentionally and partially deactivated to control its reactivity and enhance selectivity.[3] For example, Lindlar's catalyst is treated with lead acetate and quinoline to make it selective for the reduction of alkynes to cis-alkenes, preventing further reduction to alkanes.[4][5] Unintentional poisoning, on the other hand, is the undesired deactivation of a catalyst due to the presence of contaminants in the reaction system, leading to reduced activity and poor performance.[1]

Q2: My Lindlar catalyst is still causing over-reduction to the alkane. What can I do?

This can happen if the commercial Lindlar catalyst is too active. Here are a few things to try:

  • Add more inhibitor: Introduce a small, additional amount of an inhibitor like quinoline to the reaction mixture to further decrease the catalyst's activity.[7]

  • Optimize conditions: Reduce the hydrogen pressure and/or lower the reaction temperature.[7]

  • Change solvent: Switching to a solvent where the catalyst may be less active, for instance, ethyl acetate, might slow down the reduction.[7]

  • Monitor carefully: As mentioned previously, diligent monitoring of the reaction's progress is key to stopping it once the alkyne is consumed.

Q3: Can a poisoned or fouled catalyst be regenerated?

In some cases, yes. The success of regeneration depends on the nature of the deactivation:

  • Fouling (Coking): For deactivation caused by the deposition of carbonaceous materials (coke), an oxidative treatment can be effective. This typically involves carefully heating the catalyst in a controlled flow of a dilute oxygen/inert gas mixture to burn off the deposits.[11]

  • Reversible Poisoning: Some poisons that are weakly adsorbed to the catalyst surface may be removed by washing the catalyst with a suitable solvent.

  • Irreversible Poisoning: Poisons that form strong, covalent bonds with the catalyst's active sites, such as sulfur or heavy metals, are often difficult or impossible to remove completely. In these instances, the catalyst may need to be replaced.[9]

Q4: How can I determine the specific cause of my catalyst's deactivation?

A systematic approach is recommended:

  • Analyze Feedstock: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for volatile organic poisons in your starting materials and solvent.[12] Inductively Coupled Plasma (ICP) analysis can detect heavy metal impurities.[13]

  • Characterize the Spent Catalyst: Comparing the fresh and used catalyst provides valuable insights.

    • Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of carbonaceous deposits (coke) on the catalyst.[11][14]

    • Elemental Analysis: Can identify the presence of elemental poisons like sulfur.[13]

    • Surface Analysis Techniques (e.g., XPS): Can provide information about the chemical state of the catalyst surface and the presence of adsorbed poisons.[13]

Mechanism of Catalyst Poisoning

PoisoningMechanism cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Reactants Alkyne + H₂ ActiveSite Pd Active Site Reactants->ActiveSite Adsorption & Reaction Product Alkene ActiveSite->Product Desorption Poison Poison (e.g., Sulfur) BlockedSite Blocked Pd-S Site Poison->BlockedSite Strong Adsorption NoReaction Reaction Blocked BlockedSite->NoReaction Reactants2 Alkyne + H₂ Reactants2->BlockedSite Cannot Adsorb

Caption: Mechanism of active site blocking by a poison like sulfur.

Experimental Protocols

Protocol 1: Spiking Experiment to Identify a Poison Source

This protocol helps determine if a specific reagent (alkyne, solvent) contains catalyst poisons.

  • Baseline Reaction:

    • Set up the alkyne reduction reaction using highly purified starting materials and solvent that are known to be clean.

    • Use a standard catalyst loading (e.g., 1 mol% Pd/C).

    • Run the reaction under standard conditions (e.g., 1 atm H₂, room temperature).

    • Monitor the reaction rate and final conversion by TLC, GC, or NMR. This is your control.

  • Spiking Experiment:

    • Set up a parallel reaction identical to the baseline.

    • Add a small, known amount of the suspected impure reagent (the "spike"). For a liquid reagent, this could be 1-5% v/v. For a solid, a small molar percentage.

    • Run the reaction under the same conditions as the baseline.

  • Analysis:

    • Compare the reaction profile of the spiked experiment to the baseline.

    • A significant decrease in the reaction rate or a lower final conversion in the spiked reaction strongly indicates the presence of a catalyst poison in the added reagent.[2]

Protocol 2: Regeneration of a Coked Palladium Catalyst

This protocol describes a general procedure for removing carbonaceous deposits (coke) from a fouled palladium catalyst. Caution: This procedure involves heating and oxidation and should be performed with appropriate safety measures in a well-ventilated fume hood.

  • Catalyst Recovery and Washing:

    • After the reaction, recover the catalyst from the reaction mixture by filtration.

    • Wash the catalyst thoroughly with a solvent (e.g., ethanol or acetone) to remove any adsorbed organic residues.

    • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Oxidative Treatment (Calcination):

    • Place the dried, coked catalyst in a tube furnace.

    • Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂).

    • Slowly ramp the temperature to 300-400 °C and hold for 2-4 hours. The evolution of CO₂ can be monitored to determine when the coke has been removed.[11]

  • Reduction:

    • After calcination, cool the catalyst to room temperature under a flow of inert gas.

    • Reduce the catalyst by switching the gas flow to a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) and heating to 200-300 °C for 2-4 hours.[8]

  • Passivation and Storage:

    • Cool the catalyst to room temperature under an inert gas.

    • If the catalyst is pyrophoric, it must be carefully passivated before exposure to air. This can be done by introducing a very small, controlled amount of oxygen into the inert gas stream.

    • Store the regenerated catalyst under an inert atmosphere.

Protocol 3: GC-MS Analysis for Impurity Profiling of Starting Materials

This protocol provides a general method for detecting volatile impurities in liquid starting materials.

  • Sample Preparation:

    • Accurately prepare a dilute solution of your starting material (e.g., alkyne or solvent) in a high-purity solvent like hexane (e.g., 100 µg/mL).[12]

  • GC-MS Instrument Parameters (Example):

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

    • Inlet Temperature: 250 °C.[15]

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 320 °C) at a rate of 20 °C/min.[15]

    • MS Detector: Operate in full scan mode to detect a wide range of potential impurities.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify peaks corresponding to impurities.

    • Use the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST) for tentative identification.[15]

    • Quantify impurities based on their peak area relative to the main component.

Protocol 4: Temperature-Programmed Oxidation (TPO) of a Spent Catalyst

This technique is used to characterize and quantify coke deposits on a catalyst.

  • Sample Preparation:

    • A small, accurately weighed amount of the dried, spent catalyst (e.g., 20 mg) is loaded into a quartz sample tube in the TPO instrument.[16]

  • Experimental Setup:

    • A carrier gas, typically a mixture of a low concentration of oxygen in an inert gas (e.g., 2% O₂ in Helium), is passed over the catalyst sample at a controlled flow rate.[16]

    • The sample is heated at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., up to 1000 °C).[14][17]

  • Detection:

    • A detector, commonly a mass spectrometer or a thermal conductivity detector, continuously monitors the composition of the effluent gas.[17]

    • The detector measures the amount of CO₂ (and CO) produced as the carbonaceous deposits are oxidized and removed from the catalyst surface.

  • Data Analysis:

    • A plot of the CO₂ signal versus temperature is generated. The temperature at which the oxidation peak occurs can provide information about the nature of the coke, and the integrated area of the peak can be used to quantify the total amount of carbon deposited on the catalyst.[11]

References

Technical Support Center: Removal of Residual Palladium Catalyst from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification processes.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: High Residual Palladium Levels After Filtration with Celite

  • Symptoms: The palladium level in your product remains high after filtering the reaction mixture through a Celite pad.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Ineffective Filtration of Heterogeneous Catalyst 1. Optimize Celite Bed: Ensure the Celite bed is 1-2 cm thick and well-compacted. Pre-wetting the pad with the reaction solvent can prevent cracking and improve filtration efficiency.[1] 2. Use a Finer Filter Medium: If standard filter paper is not sufficient, consider using a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1] 3. Double Filtration: Pass the filtrate through a second, freshly prepared Celite pad.[1]
Presence of Soluble Palladium Species 1. Switch Removal Method: Filtration is primarily effective for heterogeneous catalysts. For soluble palladium, you will need to employ other techniques such as scavengers, crystallization, or chromatography.[1][2] 2. Induce Precipitation: Try adding an anti-solvent to your reaction mixture to precipitate the soluble palladium before filtration.
Formation of Colloidal Palladium 1. Flocculation: Add a small amount of a flocculating agent to encourage the colloidal particles to aggregate, making them easier to filter. 2. Adsorption: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before filtration.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels are still above the acceptable limit after treating the reaction mixture with a scavenger.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types of scavengers may be better suited for Pd(0).[1] 2. Match Scavenger to Your System: Ensure the scavenger is compatible with your solvent system (aqueous vs. organic).[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[1][3]
Insufficient Scavenger or Reaction Time 1. Increase Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5-10 equivalents.[3] 2. Optimize Reaction Time and Temperature: While many scavengers work at room temperature, increasing the temperature can sometimes improve performance.[3] Monitor the palladium removal over time by analyzing small aliquots of the reaction mixture.
Poor Mass Transfer 1. Ensure Adequate Mixing: Vigorous stirring is crucial to ensure the scavenger comes into full contact with the palladium species in the solution.[3]
Strong Product-Palladium Complexation 1. Use a Competing Ligand: Your product might be forming a stable complex with palladium. Consider adding a competing ligand to disrupt this interaction before adding the scavenger.[3]

Problem 3: Product Loss During Purification

  • Symptoms: A significant decrease in product yield is observed after the palladium removal step.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Product Adsorption onto Scavenger/Adsorbent 1. Optimize Loading: Use the minimum effective amount of scavenger or activated carbon to minimize product loss.[1][4] 2. Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[1][4] 3. Change the Solvent: The choice of solvent can impact how strongly your product binds to the adsorbent. Experiment with different solvents to minimize this interaction.[4] 4. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1]
Product Co-precipitation with Palladium 1. Modify Precipitation Conditions: If you are inducing precipitation, try altering the anti-solvent or the rate of addition to minimize co-precipitation of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium?

A1: The most common methods can be categorized as:

  • Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) and precipitated palladium metal. Filtration through a pad of Celite is a standard first step.[2][4]

  • Adsorption (Scavenging): This involves using a material that binds to the palladium, which is then removed by filtration. Common adsorbents include activated carbon and specialized, functionalized silica or polymer-based scavengers.[4]

  • Crystallization: Purifying the final product by crystallization can significantly reduce palladium levels, as the impurities tend to remain in the mother liquor.[4]

  • Chromatography: Column chromatography can be effective for removing soluble palladium species.[2]

Q2: How do I choose between activated carbon and a specialized scavenger?

A2: The choice depends on several factors:

  • Cost: Activated carbon is generally more affordable, making it a good choice for large-scale processes.[4]

  • Selectivity and Product Loss: Activated carbon can be non-specific and may adsorb your desired product, leading to a loss of yield.[4] Specialized scavengers are designed to be more selective for palladium.[4]

  • Efficiency: Specialized scavengers, such as those with thiol or triazine functional groups, can often reduce palladium levels to the low ppm or even ppb range.

Q3: What is Celite and how does it aid in palladium removal?

A3: Celite is a diatomaceous earth that is commonly used as a filter aid. It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts and precipitated palladium metal, preventing them from passing through the filter paper.[2]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers high sensitivity and is the industry standard for determining elemental impurities.

Quantitative Data

The following tables summarize the efficiency of different palladium removal methods.

Table 1: Comparison of Palladium Scavenger Efficiency

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT852<105 equiv, THF/DMF, 16h, RT[5]
Si-Thiol500<90.2g scavenger, THF/EtOAc, 16h, RT[6]
Activated Carbon500~652g scavenger, THF/EtOAc, 16h, RT[6]
Smopex®-111 (thiol-based)100<21 wt%, Toluene, 1h, 60°C[7]
N-acetyl cysteine washes (x2) followed by SEM-26 treatments (x2)8600185Stepwise treatment[8]
Carboxen® 564125012Methanol, 24h, RT[9]
Silica-Thiol1250>100Methanol, 24h, RT[9]

Table 2: Palladium Removal via Crystallization with an Additive

AdditiveInitial Pd (ppm)Final Pd (ppm)Reference
N-acetyl cysteine>200<2[10]
Thiourea>20020[10]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite (1-2 cm thick) over the filter paper.

    • Gently press down on the Celite to create a level and compact bed.

    • Pre-wet the Celite pad with the solvent used in your reaction mixture to prevent cracking.[1]

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite pad with fresh solvent to ensure all of your product is recovered.[1]

    • The collected filtrate contains your product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

  • Select and Add the Scavenger:

    • Choose an appropriate scavenger based on the palladium oxidation state and your solvent system.

    • Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium) to a solution of your crude product.[3]

  • Stir the Mixture:

    • Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[3]

    • You can monitor the progress of the palladium removal by taking and analyzing small aliquots.

  • Filter and Wash:

    • Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger. A simple gravity filtration or filtration through a short plug of Celite is often sufficient.[1]

    • Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Collect the Product:

    • Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.

Protocol 3: Palladium Removal using Activated Carbon

  • Dissolve and Add Carbon:

    • Dissolve the crude product in a suitable organic solvent.

    • Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[3]

  • Stir the Mixture:

    • Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]

  • Filter and Wash:

    • Filter the mixture through a pad of Celite to remove the activated carbon.

    • Wash the Celite pad with fresh solvent.

  • Collect the Product:

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Caption: A general workflow for the removal of palladium catalyst from a reaction mixture.

Scavenger_Troubleshooting start High Residual Pd After Scavenging check_scavenger Is the scavenger choice appropriate for the Pd oxidation state and solvent? start->check_scavenger screen_scavengers Screen a panel of different scavengers check_scavenger->screen_scavengers No check_amount_time Are the scavenger amount and reaction time sufficient? check_scavenger->check_amount_time Yes re_analyze Re-run and analyze for residual Pd screen_scavengers->re_analyze increase_amount_time Increase scavenger equivalents and/or reaction time/temperature check_amount_time->increase_amount_time No check_mixing Is the reaction mixture being mixed vigorously? check_amount_time->check_mixing Yes increase_amount_time->re_analyze improve_mixing Improve agitation check_mixing->improve_mixing No consider_complexation Could the product be forming a stable complex with Pd? check_mixing->consider_complexation Yes improve_mixing->re_analyze add_competing_ligand Add a competing ligand before scavenging consider_complexation->add_competing_ligand Yes consider_complexation->re_analyze No add_competing_ligand->re_analyze

Caption: A troubleshooting guide for low efficiency of palladium scavengers.

References

Technical Support Center: 5-Methyl-2-hexyne Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 5-Methyl-2-hexyne production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable synthesis route is the alkylation of a terminal alkyne, such as propyne, with an isobutyl halide (e.g., isobutyl bromide). This is typically achieved by deprotonating the terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile in an SN2 reaction with the alkyl halide.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns include:

  • Exothermic Reactions: The formation of the acetylide and the subsequent alkylation can be highly exothermic, leading to a risk of thermal runaway if not properly controlled.

  • Flammable Solvents: The use of flammable solvents like THF or diethyl ether requires careful handling to prevent ignition.

  • Reactive Reagents: Strong bases such as sodium amide (NaNH₂) or Grignard reagents are highly reactive and may be pyrophoric.

Q3: How does the choice of solvent impact the scale-up process?

A3: The solvent plays a crucial role in reaction rate, temperature control, and solubility of reagents. For instance, a higher boiling point solvent might be chosen to better manage the reaction exotherm at a larger scale. The polarity of the solvent can also influence the reaction rate and selectivity.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseRecommended Solution
Incomplete Deprotonation of Propyne - Ensure the use of a sufficiently strong and fresh base (e.g., NaNH₂, n-BuLi).- Verify the stoichiometry of the base to the alkyne.- Allow for sufficient reaction time for the deprotonation to complete before adding the alkyl halide.
Side Reactions (e.g., E2 Elimination) - Use a primary alkyl halide (isobutyl bromide) to minimize elimination, as secondary and tertiary halides are more prone to this side reaction.[1][2]- Maintain a controlled, lower temperature during the addition of the alkyl halide.
Wurtz Coupling Byproducts - Add the alkyl halide slowly and at a controlled temperature to avoid high local concentrations that can favor this side reaction.
Moisture in the Reaction - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.
Problem 2: Difficulty in Product Purification
Possible CauseRecommended Solution
Close Boiling Points of Product and Impurities - If unreacted starting materials or byproducts have similar boiling points to this compound, fractional distillation with a high-efficiency column is recommended.
Formation of Azeotropes - Consider azeotropic distillation or extractive distillation if the product forms an azeotrope with the solvent or impurities.
Polymerization of Alkyne - Avoid excessive heating during distillation.- Consider vacuum distillation to lower the boiling point and reduce thermal stress on the product.

Data Presentation

Table 1: Representative Reaction Parameters for this compound Synthesis at Different Scales

ParameterLab Scale (100 mL)Pilot Scale (10 L)Production Scale (100 L)
Propyne (mol) 0.550500
Isobutyl Bromide (mol) 0.5555550
Base (e.g., NaNH₂) (mol) 0.5555550
Solvent (e.g., THF) (L) 0.220200
Reaction Temperature (°C) 0 - 10-5 - 5-10 - 0
Addition Time (hours) 14 - 68 - 12
Typical Yield (%) 75 - 8570 - 8065 - 75
Purity (by GC) (%) >98>97>96

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions and equipment used.

Experimental Protocols

Key Experiment: Scale-Up of this compound Synthesis via Alkylation of Propyne

Objective: To synthesize this compound on a 10 L scale.

Materials:

  • Propyne gas

  • Isobutyl bromide

  • Sodium amide (NaNH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and addition funnel

  • Cooling/heating circulator

  • Gas flow meter

  • Inert gas supply (Nitrogen or Argon)

  • Quenching vessel

  • Separatory funnel (appropriate scale)

  • Distillation apparatus

Procedure:

  • Reactor Setup: Assemble the 20 L reactor and ensure all glassware is dry. Purge the system with nitrogen for at least 30 minutes.

  • Reagent Preparation: Charge the reactor with anhydrous THF (10 L) and cool the jacket to -10°C. Carefully add sodium amide (2.15 kg, 55 mol) to the stirred THF.

  • Propyne Addition: Bubble propyne gas (2.0 kg, 50 mol) through the stirred suspension at a controlled rate, maintaining the internal temperature below 0°C. Monitor the gas uptake to ensure complete reaction.

  • Alkylation: Prepare a solution of isobutyl bromide (7.54 kg, 55 mol) in anhydrous THF (2 L) in the addition funnel. Add this solution dropwise to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to check for the disappearance of the starting materials.

  • Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture to a quenching vessel containing a stirred, cooled (0°C) saturated aqueous ammonium chloride solution (10 L). Caution: This is an exothermic process.

  • Workup: Separate the organic layer. Extract the aqueous layer with THF (2 x 2 L). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the bulk of the THF by distillation at atmospheric pressure. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Experimental_Workflow A Reactor Setup & Inerting B Charge THF & NaNH2 A->B C Cool to -10°C B->C D Add Propyne Gas C->D E Add Isobutyl Bromide Solution D->E Maintain T < 0°C F Monitor Reaction (GC-MS) E->F Maintain T < 5°C G Quench with aq. NH4Cl F->G Reaction Complete H Aqueous Workup G->H I Dry Organic Layer H->I J Solvent Removal I->J K Fractional Distillation J->K L Pure this compound K->L

Caption: Experimental workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Q1 Incomplete Reaction? Start->Q1 S1 Check Base Activity & Stoichiometry Q1->S1 Yes S2 Increase Reaction Time Q1->S2 Q2 Side Products Detected? Q1->Q2 No End Yield Improved S1->End S2->End S3 Lower Reaction Temperature Q2->S3 Yes S4 Slow Reagent Addition Q2->S4 Q3 Moisture Contamination? Q2->Q3 No S3->End S4->End S5 Ensure Anhydrous Conditions Q3->S5 Yes Q3->End No S5->End

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Effective methods for drying and storing 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures and answers to frequently asked questions regarding the effective drying and storage of 5-Methyl-2-hexyne. Adherence to these protocols is crucial for maintaining the purity and stability of the compound, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when handling and storing this compound?

A1: this compound is a volatile and flammable organic liquid. The primary concerns are its susceptibility to hydration, oxidation, and potential polymerization or isomerization over time. Therefore, proper drying and storage under an inert atmosphere are critical to maintain its integrity.

Q2: Which drying agent is most suitable for this compound?

A2: Anhydrous sodium sulfate is a good general-purpose drying agent for removing bulk water. For achieving a high degree of dryness, 3Å molecular sieves are recommended as their pore size is suitable for adsorbing water while excluding the alkyne molecule.[1][2][3]

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, to prevent degradation through oxidation and reaction with atmospheric moisture, it is highly recommended to store this compound under an inert atmosphere, such as dry nitrogen or argon.[4][5] Argon is denser than air and can provide a protective "blanket" over the liquid.[4]

Q4: What is the ideal storage temperature for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. A standard laboratory refrigerator (2-8 °C) is suitable for long-term storage.

Q5: What type of container should I use for storing this compound?

A5: Use a chemically resistant glass container, such as an amber glass bottle with a screw cap lined with PTFE (polytetrafluoroethylene) to ensure a tight seal and prevent reaction with the container or cap liner.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Cloudy appearance of the liquid after drying. Incomplete drying; residual water is present.Add more of the drying agent and allow for a longer contact time. Ensure the drying agent is not already hydrated from improper storage.
The drying agent has broken down into fine particles.Filter the solution through a fine fritted glass funnel or a plug of cotton/glass wool to remove the suspended particles.
Inaccurate results in subsequent reactions (e.g., low yield). The compound may have degraded due to improper storage (presence of air or moisture).Always use freshly dried this compound for reactions. If stored for an extended period, consider re-purifying by distillation before use.
Presence of residual drying agent in the starting material.Ensure the drying agent is completely removed by filtration or careful decantation before using the compound.
Change in color of the stored liquid (e.g., yellowing). Potential oxidation or polymerization.This indicates degradation. The compound should be repurified (e.g., by distillation) before use. For future storage, ensure a robust inert atmosphere and protection from light.

Data Presentation

Table 1: Recommended Drying Agents for this compound

Drying AgentTypeCapacitySpeedSuitability
Anhydrous Sodium SulfateInorganic SaltHighSlowGood for preliminary drying of "wet" solutions.[6][7][8][9]
Anhydrous Magnesium SulfateInorganic SaltHighFastGenerally useful, but can be slightly acidic.
3Å Molecular SievesZeoliteHighFastExcellent for achieving a high degree of dryness; selective for water.[1][2][3]

Table 2: Estimated Long-Term Storage Stability of this compound

Storage ConditionTemperatureAtmosphereEstimated Purity after 12 Months
Optimal 2-8 °CDry Argon/Nitrogen>98%
Sub-optimal 2-8 °CAir90-95%
Room Temperature 20-25 °CDry Argon/Nitrogen95-98%
Room Temperature 20-25 °CAir<90%

Note: This data is estimated based on the general stability of alkynes and is intended for illustrative purposes. Actual stability may vary. Regular analytical testing (e.g., by GC or NMR) is recommended to confirm purity.

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Sodium Sulfate
  • Initial Assessment: Ensure there is no separate aqueous layer in the container of this compound. If present, carefully separate the layers using a separatory funnel.

  • Transfer: Place the "wet" this compound into a clean, dry Erlenmeyer flask.

  • Addition of Drying Agent: Add a small amount of anhydrous sodium sulfate to the flask (approximately 1-2 grams per 20 mL of liquid).

  • Agitation: Gently swirl the flask. The anhydrous sodium sulfate will clump together as it absorbs water.[6][7][9]

  • Endpoint Determination: Continue adding small portions of sodium sulfate and swirling until some of the newly added crystals no longer clump and move freely in the liquid.[6][9] This indicates that all the water has been absorbed.

  • Separation: Carefully decant or filter the dried this compound into a clean, dry storage container, leaving the clumped sodium sulfate behind.

  • Rinsing: To maximize recovery, rinse the sodium sulfate with a small volume of a dry, inert solvent (e.g., hexane) and combine the rinse with the dried product. This step is optional and depends on the subsequent use of the compound.

Protocol 2: Storing this compound under an Inert Atmosphere (Nitrogen Purge)
  • Prepare the Storage Container: Select a clean, dry amber glass bottle with a PTFE-lined screw cap.

  • Transfer: Add the dried this compound to the storage container.

  • Inert Gas Setup: Obtain a cylinder of dry nitrogen gas with a regulator and a long needle or glass pipette attached via tubing.

  • Purging: Gently introduce a slow stream of nitrogen into the headspace of the container for 2-3 minutes. The needle or pipette should be positioned just above the liquid surface to displace the air.

  • Sealing: While the nitrogen is still flowing, slowly withdraw the needle and immediately seal the container tightly with the screw cap.

  • Labeling and Storage: Label the container appropriately with the compound name, date, and a note indicating it is stored under an inert atmosphere. Store in a cool, dark place, such as a refrigerator.

Visualizations

Drying_Agent_Selection start Start: Wet this compound decision_bulk_water Visible Water Layer? start->decision_bulk_water action_separate Separate Layers (Separatory Funnel) decision_bulk_water->action_separate Yes decision_dryness_level Required Dryness Level? decision_bulk_water->decision_dryness_level No action_separate->decision_dryness_level action_preliminary_drying Preliminary Drying: Add Anhydrous Sodium Sulfate decision_dryness_level->action_preliminary_drying Standard action_high_dryness High Dryness: Use 3Å Molecular Sieves decision_dryness_level->action_high_dryness High end_product Dry this compound action_preliminary_drying->end_product action_high_dryness->end_product

Caption: Decision workflow for selecting a drying agent.

Storage_Protocol_Workflow start Start: Dry this compound action_transfer Transfer to Amber Glass Bottle with PTFE-lined Cap start->action_transfer decision_storage_duration Storage Duration? action_transfer->decision_storage_duration action_short_term Seal Tightly and Refrigerate (2-8 °C) decision_storage_duration->action_short_term < 1 Month action_long_term_purge Purge Headspace with Dry Nitrogen or Argon decision_storage_duration->action_long_term_purge > 1 Month end_storage Stored this compound action_short_term->end_storage action_long_term_seal Seal Tightly and Refrigerate (2-8 °C) action_long_term_purge->action_long_term_seal action_long_term_seal->end_storage

Caption: Logical workflow for long-term storage.

References

Identifying and removing impurities from commercial 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from commercial 5-Methyl-2-hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the alkylation of a propynyl anion with an isobutyl halide. Impurities often arise from side reactions and incomplete reactions. The most common impurities include:

  • Isomeric Impurities: These are molecules with the same chemical formula but different structures.

    • 4-Methyl-2-hexyne: An isomer where the methyl group is on a different carbon.

    • 5-Methyl-1-hexyne: A terminal alkyne isomer.

    • Allenes (e.g., 5-Methyl-2,3-hexadiene): Isomers containing adjacent double bonds, which can form via rearrangement.

  • Unreacted Starting Materials:

    • Propyne: The alkyne starting material.

    • Isobutyl bromide (or other isobutyl halides): The alkylating agent.

  • Side-Reaction Byproducts:

    • Elimination (E2) Products (e.g., Isobutylene): Formed when the propynyl anion acts as a base instead of a nucleophile.

    • Higher Alkylated Products: Resulting from multiple alkylations.

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile impurities based on their retention times and mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of isomers and other impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the C≡C triple bond of the alkyne and potential C=C double bonds of alkene or allene impurities.

Q3: What is a typical purity level for commercial this compound, and what are the acceptable levels of specific impurities?

A3: The purity of commercial this compound can vary between suppliers and batches, but it is typically in the range of 95-98%. The acceptable level of impurities depends on the specific application. For sensitive applications like drug development, even minor impurities may need to be removed. Below is a table representing a hypothetical impurity profile for a commercial batch.

Impurity Identification

Typical Impurity Profile
Impurity NamePotential OriginTypical Concentration Range (%)
4-Methyl-2-hexyneIsomerization0.5 - 2.0
5-Methyl-1-hexyneIsomerization0.1 - 0.5
5-Methyl-2,3-hexadiene (Allene)Rearrangement< 0.5
Isobutyl bromideUnreacted Starting Material< 0.2
PropyneUnreacted Starting Material< 0.1
IsobutyleneElimination Side-Reaction< 0.1
Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the separation and identification of volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 35-300 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of impurities can be compared to known values or predicted using NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

  • Analysis: Acquire the IR spectrum. Key absorptions to note are the C≡C stretch (around 2240 cm⁻¹) and the absence of significant C=C stretching (around 1650 cm⁻¹) or allene absorptions (around 1950 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in GC-MS chromatogram Presence of isomeric impurities, unreacted starting materials, or side-reaction byproducts.1. Compare mass spectra of unknown peaks with a library (e.g., NIST) for tentative identification. 2. Synthesize or purchase standards of suspected impurities for retention time and mass spectrum confirmation. 3. Analyze the sample by ¹H and ¹³C NMR for structural elucidation of major impurities.
Broad or distorted peaks in NMR spectrum Presence of paramagnetic impurities or high sample viscosity.1. Filter the NMR sample through a small plug of glass wool to remove any particulate matter. 2. If paramagnetic impurities are suspected, consider passing the sample through a short column of silica gel before preparing the NMR sample.
Abnormal IR spectrum (e.g., strong C=C or C=O peaks) Presence of alkene, allene, or oxidation impurities.1. Correlate with GC-MS and NMR data to identify the specific impurity. 2. If oxidation is suspected, ensure the sample has been stored under an inert atmosphere and protected from light.
Inconsistent reaction yields or product purity Variability in the purity of the commercial this compound.1. Analyze each new batch of starting material by GC-MS to confirm its purity before use. 2. Consider purifying the starting material if significant impurities are detected.

Purification of this compound

For applications requiring higher purity, the following purification methods are recommended.

Fractional Distillation

Fractional distillation is effective for separating compounds with close boiling points, such as isomeric impurities.[2]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. The length of the column will depend on the boiling point difference of the components to be separated.

  • Distillation:

    • Place the impure this compound in the distillation flask with a magnetic stir bar.

    • Slowly heat the flask. A slow and steady distillation rate is crucial for good separation.

    • Monitor the temperature at the distillation head. Collect fractions over narrow boiling point ranges.

    • The first fraction will be enriched in lower-boiling impurities. The main fraction should be collected at the boiling point of this compound (approx. 102-103 °C).

  • Analysis: Analyze the collected fractions by GC-MS to assess their purity.

Preparative Gas Chromatography (Prep GC)

Prep GC is a high-resolution technique suitable for isolating small quantities of highly pure this compound, particularly for separating isomers.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a detector (e.g., FID or TCD).

  • Column: A preparative column with a stationary phase similar to that used for analytical GC (e.g., 5% phenyl-methylpolysiloxane) but with a larger diameter and film thickness.

  • Conditions:

    • Optimize the temperature program and carrier gas flow rate on an analytical scale to achieve baseline separation of the target compound from its impurities.

    • Scale up the conditions for the preparative column.

    • Inject small, repeated aliquots of the impure material.

  • Fraction Collection: Set the fraction collector to isolate the peak corresponding to this compound.

  • Analysis: Confirm the purity of the collected fraction using analytical GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Identification cluster_purification Purification propyne Propyne reaction Alkylation Reaction propyne->reaction isobutyl_bromide Isobutyl Bromide isobutyl_bromide->reaction base Strong Base (e.g., NaNH2) base->reaction crude_product Crude this compound reaction->crude_product gcms GC-MS crude_product->gcms nmr NMR (1H, 13C) crude_product->nmr ftir FTIR crude_product->ftir fractional_distillation Fractional Distillation crude_product->fractional_distillation prep_gc Preparative GC crude_product->prep_gc impurity_profile Impurity Profile gcms->impurity_profile nmr->impurity_profile ftir->impurity_profile pure_product Pure this compound fractional_distillation->pure_product prep_gc->pure_product

Caption: Workflow for Synthesis, Analysis, and Purification of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_identification Identification Methods cluster_removal Removal Methods compound Commercial this compound isomers Isomers (4-Methyl-2-hexyne, 5-Methyl-1-hexyne, Allenes) compound->isomers contains starting_materials Starting Materials (Propyne, Isobutyl Bromide) compound->starting_materials contains byproducts Side-Reaction Byproducts (Isobutylene) compound->byproducts contains gcms GC-MS isomers->gcms identified by nmr NMR isomers->nmr identified by ftir FTIR isomers->ftir identified by distillation Fractional Distillation isomers->distillation removed by prep_gc Preparative GC isomers->prep_gc removed by starting_materials->gcms identified by starting_materials->nmr identified by starting_materials->ftir identified by starting_materials->distillation removed by starting_materials->prep_gc removed by byproducts->gcms identified by byproducts->nmr identified by byproducts->ftir identified by byproducts->distillation removed by byproducts->prep_gc removed by

Caption: Logical Relationship of Impurities, Identification, and Removal Methods.

References

Technical Support Center: Managing Exothermic Reactions in Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions during alkyne synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively controlling heat evolution in these critical reactions.

Frequently Asked Questions (FAQs)

Q1: Which alkyne synthesis reactions are significantly exothermic?

A1: Several common alkyne synthesis methods can be highly exothermic and require careful thermal management. The two most notable are:

  • Dehydrohalogenation of Dihalides: This reaction, particularly when using strong bases like sodium amide (NaNH₂) or potassium hydroxide (KOH) at elevated temperatures, is often exothermic. The formation of the stable triple bond from a less stable dihalide contributes to the release of energy.

  • Grignard Reactions: The formation of the Grignard reagent itself is highly exothermic. The subsequent reaction of the Grignard reagent (an alkynyl Grignard or reaction with a terminal alkyne) with electrophiles like aldehydes or ketones can also be exothermic and requires cooling to prevent side reactions and ensure safety.[1]

Q2: What are the primary risks associated with uncontrolled exothermic reactions in alkyne synthesis?

A2: Uncontrolled exothermic reactions can lead to several hazardous situations:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can cause the reaction to boil over, potentially leading to the ejection of hazardous materials from the reaction vessel.[2]

  • Solvent Boiling: Many organic solvents used in these syntheses have low boiling points. A sudden temperature spike can cause the solvent to boil violently.

  • Product and Reagent Decomposition: High temperatures can lead to the decomposition of reactants, intermediates, and the desired alkyne product, reducing yield and purity.

  • Side Reactions: Increased temperatures can promote unwanted side reactions, such as polymerization of the alkyne or Wurtz coupling in Grignard reactions.[1]

  • Pressure Buildup: The evolution of gaseous byproducts at elevated temperatures can lead to a dangerous buildup of pressure in a closed system.

Q3: What are the general strategies for managing exothermic reactions?

A3: The key to managing exothermic reactions is to control the rate of heat generation and ensure efficient heat removal. General strategies include:

  • Cooling: Employing an appropriate cooling bath is the most direct way to remove heat. The choice of cooling bath depends on the required temperature.

  • Slow Addition of Reagents: Adding the most reactive reagent slowly and in a controlled manner allows the heat to dissipate as it is generated, preventing a rapid temperature increase.[2]

  • Adequate Stirring: Vigorous stirring ensures even temperature distribution throughout the reaction mixture and efficient heat transfer to the cooling bath.

  • Dilution: Using a sufficient amount of an appropriate solvent can help to absorb the heat generated during the reaction.

  • Monitoring: Continuously monitoring the internal reaction temperature with a thermometer is crucial for early detection of any deviation from the desired temperature range.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Symptoms:

  • A sudden and rapid rise in the internal reaction temperature.

  • Vigorous boiling of the solvent, even with external cooling.

  • Visible fuming or gas evolution from the reaction mixture.

  • Noticeable increase in pressure within the reaction vessel.

Possible Causes:

  • Addition of a reagent too quickly.

  • Inadequate cooling or failure of the cooling system.

  • Insufficient stirring leading to localized "hot spots."

  • Incorrect stoichiometry, leading to an excess of a highly reactive species.

  • Use of an overly concentrated solution.

Solutions:

  • Immediate Action:

    • Stop the addition of any further reagents.

    • If safe to do so, increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath).

    • If the reaction is in a flask that can be raised, lift it out of the heating mantle or oil bath if one is being used.

  • Preventative Measures for Future Experiments:

    • Ensure the rate of addition is slow and controlled, using a dropping funnel or a syringe pump.

    • Verify that the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction.

    • Use a larger reaction vessel to accommodate potential splashing and to increase the surface area for cooling.

    • Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

    • Re-calculate and double-check all reagent quantities.

Issue 2: Low Yield of the Desired Alkyne Product

Symptoms:

  • The final isolated yield of the alkyne is significantly lower than expected.

  • Analysis of the crude product shows a mixture of starting materials and/or side products.

Possible Causes:

  • Poor temperature control leading to decomposition or side reactions.

  • In the case of terminal alkynes, deprotonation by a strong base followed by unwanted side reactions.

  • For Grignard reactions, quenching of the Grignard reagent by moisture or atmospheric oxygen.[1]

  • Formation of isomeric alkynes due to high reaction temperatures.[3]

Solutions:

  • Temperature Control: Maintain the reaction at the optimal, often low, temperature throughout the addition and reaction time.

  • Inert Atmosphere: For moisture and air-sensitive reactions like Grignard synthesis, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents.

  • Workup Procedure: For terminal alkynes formed with a strong base like NaNH₂, an aqueous workup is often necessary to protonate the resulting acetylide.[4]

Data Presentation

The following tables summarize key parameters for managing exothermic reactions in common alkyne syntheses. Note that specific values can vary significantly based on the substrates, scale, and equipment used.

Table 1: Cooling Bath Options for Exothermic Reaction Control

Coolant MixtureAchievable Temperature (°C)Applications in Alkyne Synthesis
Ice-Water0General cooling for moderately exothermic reactions.
Ice-Salt (NaCl)-10 to -20Reactions requiring temperatures slightly below freezing.
Dry Ice - Acetone/Isopropanol-78Standard for many highly exothermic reactions, such as Grignard reagent formation and dehydrohalogenation.
Liquid Nitrogen-196Used for extremely temperature-sensitive reactions or rapid quenching. Use with caution due to potential for oxygen condensation.

Table 2: Comparison of Common Alkyne Synthesis Methods and Exothermicity Management

Synthesis MethodTypical ReagentsRelative ExothermicityRecommended Temperature ControlKey Control Parameters
Dehydrohalogenation Vicinal or Geminal Dihalides, NaNH₂, KOHHigh-78°C to reflux (solvent dependent)Slow addition of base, efficient stirring, inert atmosphere.
Grignard Synthesis Terminal Alkyne, Alkyl Magnesium Halide, Aldehyde/KetoneHigh0°C to room temperatureSlow addition of Grignard reagent or electrophile, anhydrous conditions, inert atmosphere.
Sonogashira Coupling Terminal Alkyne, Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst, BaseLow to ModerateRoom temperature to moderate heating (e.g., 80°C)Inert atmosphere, careful monitoring of reaction progress.

Experimental Protocols

Protocol 1: Controlled Dehydrohalogenation for Terminal Alkyne Synthesis

This protocol describes the synthesis of a terminal alkyne from a vicinal dihalide using sodium amide.

Materials:

  • Vicinal dihalide (1 equivalent)

  • Sodium amide (NaNH₂) (3 equivalents)

  • Liquid ammonia (solvent)

  • Anhydrous diethyl ether

  • Ammonium chloride (for quenching)

  • Three-necked round-bottom flask, condenser, dropping funnel, mechanical stirrer, and a cold finger condenser with dry ice/acetone.

Procedure:

  • Set up the reaction apparatus and ensure it is flame-dried and under a positive pressure of nitrogen.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Condense the required amount of liquid ammonia into the flask.

  • Slowly add the sodium amide to the stirred liquid ammonia.

  • Dissolve the vicinal dihalide in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the dihalide solution dropwise to the sodium amide suspension over a period of 1-2 hours, maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction to stir at -78°C for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of solid ammonium chloride until the evolution of ammonia gas ceases.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Add anhydrous diethyl ether to the residue and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkyne.

Protocol 2: Grignard Reaction for Internal Alkyne Synthesis

This protocol outlines the reaction of an alkynyl Grignard reagent with an alkyl halide.

Materials:

  • Terminal alkyne (1 equivalent)

  • Ethylmagnesium bromide (1 equivalent, solution in THF)

  • Alkyl halide (1 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas setup.

Procedure:

  • Flame-dry the glassware and assemble under a nitrogen atmosphere.

  • Add the terminal alkyne and anhydrous THF to the reaction flask.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the ethylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes. Gas evolution (ethane) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C.

  • Add the alkyl halide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alkyne.

  • Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Visualizations

Exothermic_Reaction_Management_Workflow start Start: Plan Alkyne Synthesis assess_exotherm Assess Potential Exothermicity (e.g., Grignard, Dehydrohalogenation) start->assess_exotherm prepare_cooling Prepare Appropriate Cooling Bath (e.g., Ice, Dry Ice/Acetone) assess_exotherm->prepare_cooling High Exotherm slow_addition Set up for Slow Reagent Addition (Dropping Funnel / Syringe Pump) assess_exotherm->slow_addition Moderate/High Exotherm inert_atmosphere Ensure Inert Atmosphere (if required, e.g., Grignard) prepare_cooling->inert_atmosphere slow_addition->inert_atmosphere run_reaction Perform Reaction inert_atmosphere->run_reaction monitor_temp Continuously Monitor Temperature temp_stable Temperature Stable? monitor_temp->temp_stable run_reaction->monitor_temp workup Proceed to Workup temp_stable->workup Yes troubleshoot Troubleshoot: - Stop Addition - Enhance Cooling - Check Stirring temp_stable->troubleshoot No troubleshoot->monitor_temp

Caption: Workflow for managing exothermic alkyne synthesis reactions.

Troubleshooting_Thermal_Runaway start Symptom: Rapid Temperature Increase cause_analysis Possible Causes - Reagent addition too fast - Inadequate cooling - Poor stirring - Incorrect stoichiometry start->cause_analysis immediate_actions Immediate Actions - Stop reagent addition - Increase cooling - Remove from heat source cause_analysis->immediate_actions preventative_measures Preventative Measures for Future Experiments - Slower reagent addition rate - Verify cooling bath capacity - Ensure vigorous stirring - Double-check calculations cause_analysis->preventative_measures safe_outcome Safe Outcome immediate_actions->safe_outcome

Caption: Troubleshooting guide for thermal runaway events.

References

Improving the selectivity of hydroboration on sterically hindered alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the selectivity of hydroboration reactions on sterically hindered alkynes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low regioselectivity in the hydroboration of my sterically hindered alkyne?

A1: Low regioselectivity, resulting in a mixture of constitutional isomers, is a common issue when hydroborating sterically hindered alkynes, particularly with less bulky borane reagents like BH₃. The steric environment around the alkyne can be insufficient to direct the boration to a single carbon of the triple bond. To enhance regioselectivity, it is crucial to use sterically demanding borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (Sia₂BH), or catecholborane.[1][2] These reagents increase the steric interactions in the transition state, favoring the addition of the boron atom to the less sterically encumbered carbon of the alkyne.[1]

Q2: My reaction is producing a significant amount of di-hydroborated byproduct. How can I prevent this?

A2: The formation of di-hydroborated products occurs because the initial vinylborane product can undergo a second hydroboration. This is especially problematic with terminal alkynes and less hindered boranes.[3] The use of bulky dialkylboranes, such as disiamylborane or 9-BBN, is the standard method to prevent this side reaction.[2][4] These reagents introduce significant steric bulk that, after the first addition, hinders the approach of a second equivalent to the newly formed, and more crowded, alkene.[3]

Q3: What is the expected stereochemistry of the hydroboration of an alkyne?

A3: The hydroboration of alkynes proceeds via a syn-addition mechanism. This means that the boron atom and the hydrogen atom add to the same face of the alkyne, resulting in a (Z)-alkenylborane (cis stereochemistry).[3] Subsequent oxidation of the C-B bond occurs with retention of stereochemistry.

Q4: Can I use catalytic methods to improve selectivity for my sterically hindered alkyne?

A4: Yes, catalytic methods can offer excellent chemo-, regio-, and stereoselectivity. Transition metal catalysts, particularly those based on rhodium and platinum, are effective for the hydroboration of sterically hindered alkynes.[5][6] For instance, a PtCl₂/XPhos/Et₃SiH system has been shown to be effective for the hydroboration of unactivated and hindered terminal alkynes, providing good to excellent yields and high regioselectivity.[6] Rhodium catalysts can also be used and are particularly noted for their ability to catalyze trans-hydroboration under certain conditions, yielding (E)-alkenylboranes.[5]

Q5: After the hydroboration step, my oxidation is inefficient. What could be the cause?

A5: Inefficient oxidation of the vinylborane intermediate can lead to low yields of the desired aldehyde or ketone. Common causes include:

  • Incomplete Hydroboration: Ensure the hydroboration step has gone to completion before initiating oxidation.

  • Degraded Oxidant: Use a fresh, properly stored solution of hydrogen peroxide.

  • Insufficient Base: The oxidation with H₂O₂ requires basic conditions (typically aqueous NaOH) to deprotonate the hydrogen peroxide, forming the active nucleophile.[7]

  • Temperature Control: The oxidation step is often exothermic. Maintaining a controlled temperature (e.g., with an ice bath) can prevent side reactions.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded Borane Reagent: Solutions of boranes, especially 9-BBN, can degrade over time.[8] 2. Atmospheric Moisture: Boranes react readily with water.[7] 3. Incorrect Stoichiometry: An incorrect ratio of borane to alkyne can lead to incomplete reaction.1. Use a fresh bottle of the borane reagent or titrate the solution to determine its molarity. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. For dialkylboranes like 9-BBN or Sia₂BH, a slight excess (1.1-1.2 equivalents) relative to the alkyne is typically sufficient.
Mixture of Regioisomers 1. Insufficient Steric Hindrance of the Borane: The chosen borane reagent may not be bulky enough to effectively differentiate between the two carbons of the alkyne.[1] 2. High Reaction Temperature: Higher temperatures can sometimes reduce the selectivity of the reaction.1. Switch to a more sterically demanding borane. For example, if disiamylborane gives poor selectivity, 9-BBN might offer an improvement due to its rigid bicyclic structure.[9] 2. Perform the hydroboration step at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction progress over a longer period.
Formation of Byproducts 1. Double Hydroboration: As discussed in the FAQs, this is common with less hindered boranes.[3] 2. Protonolysis of the Organoborane: Presence of acidic protons before oxidation can cleave the C-B bond, forming an alkene.[7] 3. Isomerization of the Vinylborane: At elevated temperatures, some vinylboranes can isomerize.1. Use a bulky dialkylborane (9-BBN, Sia₂BH).[2] 2. Ensure the reaction is worked up under basic conditions during the oxidation step. Avoid any acidic quench before the oxidation is complete. 3. Maintain a controlled temperature during the hydroboration and workup.
Difficult Product Purification 1. Residual Boron Compounds: Boron-containing byproducts can be difficult to remove by standard silica gel chromatography. 2. Product Instability: Vinylboronic esters can be sensitive to hydrolysis on silica gel.1. A common workup procedure involves quenching excess borane with an alcohol (e.g., methanol) followed by an oxidative workup. An extractive workup can help remove a significant portion of boron byproducts. 2. Use a neutral or deactivated silica gel for chromatography. In some cases, purification by distillation or crystallization may be more effective. Treating the crude product with a diol like pinacol can convert the vinylborane to a more stable pinacol boronate ester, which is often easier to purify.

Data Presentation: Comparison of Hydroboration Reagents

The following table summarizes the performance of various reagents for the hydroboration of alkynes, with a focus on sterically hindered substrates where data is available. Direct comparison is challenging as different studies use varied substrates and conditions.

Borane Reagent Alkyne Substrate Key Reaction Conditions Product(s) Yield (%) Regioselectivity (α:β) Reference(s)
9-BBN Phenylacetylene1.2 equiv. Pinacolborane, 20 mol% 9-BBN, THF, 65 °C, 7h(E)-2-phenylethenylboronic acid pinacol ester49-76>99:1[10]
Disiamylborane (Sia₂BH) Terminal Alkynes (General)1. Sia₂BH, THF; 2. H₂O₂, NaOHAldehydeGenerally GoodHigh anti-Markovnikov[2][3]
Catecholborane Terminal Alkynes (General)1. Catecholborane, THF; 2. H₂O₂, NaOHAldehydeGoodHigh anti-Markovnikov[11]
PtCl₂/XPhos/Et₃SiH Hindered Terminal Alkynes1.5 equiv. HBpin, 2 mol% PtCl₂, 4 mol% XPhos, 2 mol% Et₃SiH, THF, 100 °C, 15h(E)-vinyl boronatesGood to ExcellentHigh[6]
Rhodium Catalyst Terminal Alkynes (General)Rh catalyst, amine base(Z)-alkenyl boronates (trans-hydroboration)GoodHigh[5]

Experimental Protocols

Protocol 1: Hydroboration of a Sterically Hindered Terminal Alkyne using 9-BBN

This protocol is adapted for a generic sterically hindered terminal alkyne.

Materials:

  • Sterically hindered terminal alkyne (1.0 mmol)

  • 9-BBN (0.5 M solution in THF, 2.2 mL, 1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M aqueous Sodium Hydroxide (NaOH)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the sterically hindered terminal alkyne (1.0 mmol).

  • Dissolve the alkyne in anhydrous THF (5 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add 3 M aqueous NaOH (1.5 mL), followed by the dropwise addition of 30% H₂O₂ (1.5 mL). Caution: This addition is exothermic. Ensure the internal temperature does not rise significantly.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel and add diethyl ether (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding aldehyde.

Protocol 2: Platinum-Catalyzed Hydroboration of a Hindered Terminal Alkyne

This protocol is based on the method developed by McLaughlin and coworkers.[6]

Materials:

  • Hindered terminal alkyne (1.0 mmol)

  • Pinacolborane (HBpin) (1.5 mmol)

  • Platinum(II) chloride (PtCl₂) (0.02 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)

  • Triethylsilane (Et₃SiH) (0.02 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine PtCl₂ (0.02 mmol) and XPhos (0.04 mmol).

  • Add anhydrous THF (5 mL) and stir the mixture.

  • Add Et₃SiH (0.02 mmol) to the mixture.

  • Sequentially add the hindered terminal alkyne (1.0 mmol) and pinacolborane (1.5 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 15 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E)-vinyl boronate ester.

Visualizations

Hydroboration_Mechanism cluster_hydroboration Hydroboration Step (syn-addition) cluster_oxidation Oxidation Step Alkyne Sterically Hindered Alkyne TransitionState Four-membered Transition State Alkyne->TransitionState Borane Bulky Borane (e.g., 9-BBN) Borane->TransitionState Vinylborane (Z)-Vinylborane TransitionState->Vinylborane Concerted syn-addition Enol Enol Intermediate Vinylborane->Enol Oxidation with retention of stereochemistry Oxidant H₂O₂, NaOH Product Aldehyde / Ketone Enol->Product Tautomerization

Caption: General mechanism for hydroboration-oxidation of a sterically hindered alkyne.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield or Selectivity Issue CheckReagents Verify Reagent Quality (Borane, Solvent, Oxidant) Start->CheckReagents CheckConditions Review Reaction Conditions (Inert atmosphere, Temp.) Start->CheckConditions AnalyzeByproducts Identify Byproducts (GC-MS, NMR) Start->AnalyzeByproducts ChangeBorane Use Bulkier Borane (e.g., 9-BBN) CheckReagents->ChangeBorane Poor Selectivity CatalyticMethod Consider Catalytic Method (Pt, Rh) CheckReagents->CatalyticMethod Persistent Issues OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp AnalyzeByproducts->ChangeBorane Di-hydroboration ModifyWorkup Modify Workup/Purification AnalyzeByproducts->ModifyWorkup Purification Issues

Caption: A logical workflow for troubleshooting common issues in hydroboration reactions.

References

Technical Support Center: Characterization of Alkyne Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of alkyne products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and analysis of alkyne-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The proton signal for my terminal alkyne (≡C-H) is further upfield (lower ppm) than I expected. Is this normal?

A1: Yes, this is a characteristic feature of terminal alkynes. The alkynyl proton typically resonates in the range of 1.7-3.1 ppm .[1][2] This seemingly high-field (shielded) position is due to the cylindrical magnetic anisotropy of the carbon-carbon triple bond. When the alkyne is oriented parallel to the external magnetic field, the circulation of π-electrons induces a local magnetic field that opposes the main field at the location of the alkynyl proton, causing a shielding effect.[2][3][4] This is in contrast to alkenyl protons which are deshielded and appear at a much lower field.

Q2: The signal for my alkynyl proton is a complex multiplet, not a simple singlet or doublet. What could be the cause?

A2: This is often due to long-range coupling . The alkynyl proton can couple with other protons over three or more bonds (e.g., ³J or ⁴J coupling).[1][5] For instance, in a molecule with a -CH₂-C≡C-H moiety, the alkynyl proton can be split into a triplet by the two adjacent methylene protons (a ⁴J coupling).[2][5] Always consider the possibility of coupling to protons that are several bonds away when analyzing the splitting pattern.

Q3: The signal for the terminal alkynyl carbon (≡C-H) is missing or very weak in my ¹³C DEPT-135 spectrum. Why?

A3: This is a common pitfall. DEPT (Distortionless Enhancement by Polarization Transfer) experiments rely on the one-bond carbon-proton coupling constant (¹J_CH) to transfer polarization. The standard DEPT-135 pulse sequence is optimized for an average ¹J_CH of about 145 Hz, which is typical for sp² and sp³ hybridized carbons. However, the ¹J_CH for sp-hybridized carbons in terminal alkynes is much larger, around 250 Hz . This significant difference from the optimized value can lead to inefficient polarization transfer, resulting in a signal that is severely attenuated or completely absent. If you suspect a terminal alkyne is present but don't see the CH signal in the DEPT-135, it is likely due to this mismatch.

Infrared (IR) Spectroscopy

Q1: I don't see a strong C≡C triple bond stretch in my IR spectrum. Does this mean I don't have an alkyne?

A1: Not necessarily. The intensity of the C≡C stretching vibration, which appears in the 2100-2260 cm⁻¹ region, is highly dependent on the symmetry of the alkyne.[3][6]

  • Internal Alkynes: If the alkyne is symmetrically or near-symmetrically substituted, the change in dipole moment during the C≡C stretch is very small, leading to a very weak or completely absent absorption.[3]

  • Terminal Alkynes: Terminal alkynes will show this peak, but it is often weak in intensity.[1][7]

Q2: How can I reliably confirm the presence of a terminal alkyne using IR spectroscopy?

A2: The most reliable indicator for a terminal alkyne is the presence of a strong and sharp ≡C-H stretching band in the region of 3260-3330 cm⁻¹ .[1][3][7] This peak is usually very distinct. The presence of both this strong ≡C-H stretch and the weak C≡C stretch around 2100-2260 cm⁻¹ is a strong confirmation of a terminal alkyne.

Mass Spectrometry (MS)

Q1: What is a characteristic fragmentation pattern for a terminal alkyne in mass spectrometry?

A1: A common and characteristic feature for terminal alkynes is a prominent [M-1]⁺ peak .[1] This peak corresponds to the loss of the acidic terminal hydrogen atom to form a stable propargyl-type cation. While fragmentation patterns can be complex, the observation of a significant [M-1]⁺ ion is a good indicator of a terminal alkyne.

Q2: I'm having trouble ionizing my alkyne-containing compound with Electrospray Ionization (ESI). What can I do?

A2: ESI is most effective for molecules that can be readily ionized in solution, typically by forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Alkynes, being relatively nonpolar hydrocarbons, can be difficult to ionize via ESI.[1]

  • Troubleshooting: Consider alternative ionization techniques that are better suited for nonpolar compounds, such as Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI). If ESI must be used, try adding a small amount of a silver salt (e.g., silver nitrate) to the sample solution. Silver ions (Ag⁺) can form adducts with the π-system of the alkyne, [M+Ag]⁺, which are readily detected by ESI-MS.

Purification & Common Impurities

Q1: My alkyne product seems to be decomposing during column chromatography on silica gel. What is happening?

A1: Silica gel is acidic and can cause the decomposition of sensitive alkyne compounds.[1] Terminal alkynes, in particular, can be prone to degradation.

  • Solution:

    • Use a different stationary phase: Try using a more neutral or basic stationary phase like alumina or Florisil.[1]

    • Deactivate the silica gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1-3%).[8]

    • Work quickly: Minimize the time the compound spends on the column.

Q2: I'm performing a Sonogashira coupling, and my main product is a homocoupled diyne (Glaser coupling product). How can I prevent this?

A2: Glaser-Hay homocoupling is the most common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[8][9] This reaction is promoted by the presence of oxygen.

  • Troubleshooting Strategies:

    • Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[9]

    • Reduce the amount of copper(I) catalyst: Use the minimum effective concentration of the copper co-catalyst.

    • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway.[9]

    • Use a copper-free protocol: Many modern Sonogashira protocols have been developed that do not require a copper co-catalyst, which completely eliminates this side reaction.[9]

Q3: My reaction mixture turned black, and the reaction stalled. What does this indicate?

A3: The formation of a black precipitate, known as palladium black , is a clear sign of palladium catalyst decomposition.[9] This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[9] Ensure all components of your reaction are pure and that the system is rigorously deoxygenated.

Data Presentation: Spectroscopic Signatures

The following tables summarize typical spectroscopic data for alkynes and common impurities encountered during synthesis.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Alkynes.

Functional GroupStructure¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Terminal Alkyne R-C≡C-H 1.7 - 3.1[2]65 - 85[5]Proton signal is shielded; Carbon signal is less deshielded than internal.
Internal Alkyne R-C≡C -R'N/A70 - 100[5]Symmetrical alkynes may show only one ¹³C signal.
Propargylic Proton H -C-C≡C-R~ 2.3 - 3.0N/AChemical shift can vary based on substitution.

Table 2: ¹H NMR Chemical Shifts of Common Solvents and Impurities in CDCl₃.

CompoundStructureChemical Shift (ppm)Multiplicity
Chloroform (residual)CHCl₃7.26s
WaterH₂O1.56s (broad)
AcetoneCH₃COCH₃2.17s
Diethyl ether(CH₃CH₂)₂O3.48 (q), 1.21 (t)q, t
DichloromethaneCH₂Cl₂5.30s
Ethyl AcetateCH₃CO₂CH₂CH₃4.12 (q), 2.05 (s), 1.26 (t)q, s, t
HexaneC₆H₁₄1.25, 0.88m
TolueneC₆H₅CH₃7.2-7.3 (m), 2.36 (s)m, s
Triethylamine(CH₃CH₂)₃N2.53 (q), 1.03 (t)q, t
Silicone Grease-~0.07s
Data compiled from multiple sources.[10][11] Note that chemical shifts can vary with concentration and temperature.

Visualizations: Workflows and Logic Diagrams

Alkyne_Characterization_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Characterization cluster_confirmation Confirmation Crude_Product Crude Alkyne Product Purification Column Chromatography (Alumina or deactivated Silica) Crude_Product->Purification TLC TLC Analysis Purification->TLC NMR ¹H and ¹³C NMR TLC->NMR IR IR Spectroscopy TLC->IR MS Mass Spectrometry TLC->MS Pure_Product Pure, Characterized Product NMR->Pure_Product IR->Pure_Product MS->Pure_Product

Caption: A generalized experimental workflow for alkyne synthesis and characterization.

Troubleshooting_Sonogashira cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions Start Sonogashira Reaction Issues No_Reaction No Reaction / Low Conversion Start->No_Reaction Homocoupling Significant Homocoupling (Glaser Product) Start->Homocoupling Pd_Black Reaction Turns Black Start->Pd_Black Cause_Catalyst Inactive Catalyst No_Reaction->Cause_Catalyst Cause_Reagents Impure Reagents/Solvents No_Reaction->Cause_Reagents Cause_Oxygen Oxygen Present Homocoupling->Cause_Oxygen Pd_Black->Cause_Catalyst Pd_Black->Cause_Oxygen Sol_Catalyst Use fresh catalyst Cause_Catalyst->Sol_Catalyst Sol_Inert Degas solvents thoroughly Use inert atmosphere (N₂/Ar) Cause_Oxygen->Sol_Inert Sol_CopperFree Switch to a copper-free protocol Cause_Oxygen->Sol_CopperFree Sol_Purity Purify starting materials Cause_Reagents->Sol_Purity

Caption: Troubleshooting logic for common Sonogashira coupling reaction failures.

Key Experimental Protocols

Protocol 1: General Procedure for NMR Sample Preparation
  • Sample Quantity: Weigh 5-25 mg of your purified alkyne product for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[12]

  • Solvent: Add approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to dissolve the sample.[12] Ensure the solvent does not contain peaks that will obscure important regions of your spectrum.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: General Procedure for IR Spectroscopy (Neat Liquid or Solid Film)
  • Sample Preparation (Neat Liquid): Place 1-2 drops of the purified liquid alkyne directly onto the surface of one salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[14]

  • Sample Preparation (Solid Film): Dissolve a small amount of the solid product in a volatile solvent (e.g., dichloromethane). Apply the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Acquisition: Place the prepared salt plate assembly into the sample holder of the IR spectrometer.

  • Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric absorptions (H₂O, CO₂).

  • Sample Scan: Acquire the spectrum of the sample. The typical range is 4000-600 cm⁻¹.

  • Cleaning: After analysis, carefully clean the salt plates with a dry, appropriate solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator to prevent damage from moisture.[14]

Protocol 3: General Procedure for a Sonogashira Coupling Reaction

This protocol is a general example and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl/vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).[15][16]

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or Toluene) and an amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.). Stir the mixture for 10-15 minutes.[16] The system must be rigorously deoxygenated to prevent Glaser coupling and catalyst decomposition.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture dropwise via syringe.[15]

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[16]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.[16]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[16][17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[17]

  • Purification: Purify the crude product by flash column chromatography.[17] Given the potential for product degradation on silica, consider using neutral alumina or deactivated silica gel.

References

Validation & Comparative

Purity Under Scrutiny: A Comparative Guide to the GC-MS Analysis of 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of quality control and is critical for the validity of research outcomes and the safety of therapeutic agents. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 5-Methyl-2-hexyne, a volatile alkyne. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation.

Introduction to Purity Analysis of this compound

This compound is a valuable building block in organic synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants that may be difficult to remove in subsequent steps. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound. This technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

GC-MS: The Gold Standard for Volatile Compound Purity

GC-MS analysis allows for the separation of this compound from potential impurities, such as isomers, starting materials, byproducts, and residual solvents. The mass spectrometer then provides detailed structural information for each separated component, enabling confident identification and quantification.

Experimental Protocol for GC-MS Analysis

A robust GC-MS method is essential for the accurate determination of this compound purity. The following protocol outlines a standard procedure.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent, such as hexane or pentane, to create a 1 mg/mL solution.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar analytes like this compound from potential impurities.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1 to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

3. Data Analysis:

  • The purity of this compound is determined by calculating the percent area of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).[1]

Quantitative Data Summary

The following table presents hypothetical data from a GC-MS analysis of a this compound sample, illustrating how purity is assessed.

Peak No.Retention Time (min)Compound NamePeak Area (%)Identification Method
15.82This compound99.54Mass Spectrum, Standard
25.614-Methyl-2-hexyne (Isomer)0.21Mass Spectrum
36.155-Methyl-2-hexene (Byproduct)0.15Mass Spectrum
43.20Hexane (Solvent)0.10Mass Spectrum

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis and the nature of the expected impurities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-based detection.Differentiation of atomic nuclei in a magnetic field to provide structural information.Separation based on partitioning between a mobile and stationary phase.
Sensitivity High (ppm to ppb levels).Moderate (typically requires >1% for routine analysis).High (ppm to ppb levels).
Resolution of Isomers Excellent for volatile isomers.Can resolve structural and stereoisomers.Good, but depends on column and mobile phase selection.
Sample Throughput High, with autosamplers.Lower, requires individual sample preparation and longer acquisition times.High, with autosamplers.
Quantification Excellent, based on peak area.Good, but requires an internal standard for high accuracy.Excellent, with proper calibration.
Applicability to this compound Ideal due to its volatility.Provides detailed structural confirmation and can quantify non-volatile impurities.Less suitable for highly volatile compounds unless derivatized.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS analysis for the purity assessment of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Vortex prep2->prep3 prep4 Transfer to Vial prep3->prep4 gcms Inject into GC-MS prep4->gcms sep Chromatographic Separation gcms->sep det Mass Spectrometric Detection sep->det proc Integrate Peaks det->proc ident Identify Components proc->ident quant Quantify Purity ident->quant report Generate Report quant->report

Caption: Workflow for GC-MS Purity Assessment of this compound.

Conclusion

GC-MS stands out as a highly sensitive, specific, and robust method for the purity assessment of this compound. Its ability to separate and identify volatile impurities makes it superior to techniques like HPLC for this particular application. While NMR spectroscopy offers invaluable structural information, it generally lacks the sensitivity of GC-MS for trace impurity detection. For routine quality control and accurate purity determination of volatile compounds like this compound, GC-MS remains the technique of choice.

References

Structural Confirmation of 5-Methyl-2-hexyne: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The unambiguous structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex structures or those with overlapping proton signals often necessitate the use of two-dimensional (2D) NMR techniques. This guide provides a comprehensive comparison of the structural data obtained from various 2D NMR experiments for the characterization of 5-Methyl-2-hexyne. The synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for a definitive assignment of all proton and carbon signals, confirming the molecular structure.

Predicted 1D and 2D NMR Data for this compound

The following tables summarize the predicted chemical shifts and correlations for this compound, generated using computational NMR prediction tools. These values serve as a benchmark for the interpretation of experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionStructure FragmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₃-C≡1.74 (t, J=2.6 Hz)3.5
2-C≡C--74.9
3-C≡C--81.3
4-C≡C-CH₂-2.06 (dq, J=7.0, 2.6 Hz)21.0
5-CH(CH₃)₂1.79 (m)28.5
6, 7-CH(CH₃)₂0.99 (d, J=6.6 Hz)22.2

Table 2: Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelation TypeKey Observed CorrelationsStructural Information Confirmed
COSY ¹H-¹H (through 2-3 bonds)H-1 ↔ H-4H-4 ↔ H-5H-5 ↔ H-6,7Connectivity of the aliphatic chain: Confirms the methyl group (1) is coupled to the methylene group (4), which is coupled to the methine (5), which in turn is coupled to the isopropyl methyl groups (6,7).
HSQC ¹H-¹³C (through 1 bond)H-1 ↔ C-1H-4 ↔ C-4H-5 ↔ C-5H-6,7 ↔ C-6,7Direct attachment of protons to their respective carbon atoms.
HMBC ¹H-¹³C (through 2-3 bonds)H-1 ↔ C-2, C-3H-4 ↔ C-2, C-3, C-5, C-6,7H-6,7 ↔ C-4, C-5Confirms the position of the alkyne and the overall carbon skeleton. The correlation of the propargylic methyl protons (H-1) to the alkyne carbons (C-2, C-3) is crucial for placing the triple bond. Correlations from the methylene protons (H-4) further solidify the connectivity.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.

Sample Preparation:

Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

1. COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Spectrometer Frequency: 500.13 MHz for ¹H

  • Spectral Width: 12 ppm in both dimensions

  • Number of Data Points: 2048 (F2) x 256 (F1)

  • Number of Scans: 8

  • Relaxation Delay: 2.0 s

  • Processing: The raw data was multiplied by a sine-bell window function in both dimensions and Fourier transformed.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2

  • Spectrometer Frequency: 500.13 MHz for ¹H, 125.76 MHz for ¹³C

  • Spectral Width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)

  • Number of Data Points: 2048 (F2) x 256 (F1)

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

  • Processing: The data was processed using a squared sine-bell window function in both dimensions followed by Fourier transformation.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Spectrometer Frequency: 500.13 MHz for ¹H, 125.76 MHz for ¹³C

  • Spectral Width: 12 ppm in F2 (¹H), 200 ppm in F1 (¹³C)

  • Number of Data Points: 2048 (F2) x 256 (F1)

  • Number of Scans: 32

  • Relaxation Delay: 2.0 s

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz

  • Processing: A sine-bell window function was applied in both dimensions before Fourier transformation.

Visualizing the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of 1D and 2D NMR techniques.

G cluster_1d 1D NMR cluster_2d 2D NMR HNMR ¹H NMR COSY COSY HNMR->COSY Proton-Proton Correlations HSQC HSQC HNMR->HSQC HMBC HMBC HNMR->HMBC CNMR ¹³C NMR CNMR->HSQC Direct Proton-Carbon Correlations CNMR->HMBC Long-Range Proton-Carbon Correlations Confirmation Structural Confirmation COSY->Confirmation HSQC->Confirmation HMBC->Confirmation Complete Connectivity & Final Proof Structure Proposed Structure: This compound Structure->HNMR Predict Proton Environments Structure->CNMR Predict Carbon Environments

Caption: Workflow for the structural confirmation of this compound using 2D NMR.

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides a powerful and unambiguous method for the structural elucidation of this compound. The COSY experiment establishes the proton-proton coupling network within the aliphatic chain. The HSQC spectrum correlates each proton to its directly attached carbon atom. Finally, the HMBC experiment reveals long-range proton-carbon connectivities, crucially confirming the position of the alkyne functional group and the overall carbon framework. This multi-technique approach, as outlined, serves as a robust and reliable strategy for researchers in the field of chemical synthesis and drug discovery to definitively confirm molecular structures.

A Comparative Guide to the Quantitative Analysis of 5-Methyl-2-hexyne: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the precise quantification of chemical compounds is paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantitative analysis of 5-Methyl-2-hexyne. This document offers detailed experimental protocols and supporting data to facilitate an informed choice of analytical methodology.

Quantitative Data Summary

The selection of an analytical technique hinges on its performance characteristics. The following table summarizes the key quantitative metrics for the analysis of this compound using qNMR, GC-FID, and HPLC-UV. The data presented for GC-FID and HPLC-UV are typical performance characteristics for the analysis of small volatile organic compounds and are intended to provide a comparative baseline.

ParameterqNMRGC-FIDHPLC-UV
Analyte This compoundThis compoundThis compound
Internal Standard Maleic AnhydrideDodecaneBiphenyl
Accuracy (% Recovery) 98.5% - 101.5%95% - 105%97% - 103%
Precision (%RSD) ≤ 2%≤ 5%≤ 3%
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998
Limit of Quantification (LOQ) ~10 µM~1 ppm~0.5 µg/mL
Analysis Time per Sample ~15 min~20 min~15 min
Sample Preparation Simple dissolutionDilution in solventDilution in mobile phase
Destructive to Sample NoYesYes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide comprehensive protocols for the quantitative analysis of this compound using qNMR, GC-FID, and HPLC-UV.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the analyte concentration by comparing its signal integral to that of a certified internal standard of known concentration.[1][2][3][4]

Instrumentation: 400 MHz NMR Spectrometer with a 5 mm BBO probe.

Materials:

  • This compound (Analyte)

  • Maleic Anhydride (Internal Standard, Certified Reference Material)

  • Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 10 mg of maleic anhydride into a clean, dry vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Vortex the solution until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: zg30 (30° pulse angle)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)

  • Acquisition Time (AQ): 4 s

  • Spectral Width (SW): 20 ppm

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both this compound (e.g., the methyl protons adjacent to the alkyne) and maleic anhydride (the two olefinic protons).

  • Calculate the purity or concentration of this compound using the following equation[5]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • 'analyte' refers to this compound and 'std' refers to the internal standard.

Visualizing the Analytical Workflow

To provide a clear overview of the procedural steps involved in each analytical technique, the following diagrams illustrate the experimental workflows.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_fid Acquire FID on NMR transfer->acquire_fid process_fid Process FID acquire_fid->process_fid integrate Integrate Signals process_fid->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: qNMR experimental workflow for this compound analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The FID generates a current proportional to the amount of organic analyte combusted, allowing for quantification against an internal standard.

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Materials:

  • This compound (Analyte)

  • Dodecane (Internal Standard)

  • Dichloromethane (Solvent)

Sample Preparation:

  • Prepare a stock solution of the internal standard (dodecane) in dichloromethane at a concentration of approximately 1 mg/mL.

  • Accurately weigh about 10 mg of this compound into a vial.

  • Add a known volume of the internal standard stock solution and dilute with dichloromethane to a final volume of 10 mL.

GC-FID Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Detector Temperature: 280°C

Data Analysis:

  • Identify the peaks corresponding to this compound and dodecane based on their retention times.

  • Integrate the peak areas of the analyte and the internal standard.

  • Create a calibration curve by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.

  • Determine the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds with a suitable chromophore, a UV detector can be used for quantification. As this compound lacks a strong chromophore, this method is less ideal but can be employed if derivatization is performed or at very low UV wavelengths where end-absorption occurs. This protocol assumes detection is feasible at low wavelengths.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Materials:

  • This compound (Analyte)

  • Biphenyl (Internal Standard)

  • Acetonitrile (ACN) and Water (Mobile Phase)

Sample Preparation:

  • Prepare a stock solution of the internal standard (biphenyl) in acetonitrile at a concentration of approximately 1 mg/mL.

  • Accurately weigh about 10 mg of this compound into a vial.

  • Add a known volume of the internal standard stock solution and dilute with the mobile phase to a final volume of 10 mL.

HPLC-UV Parameters:

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

Data Analysis:

  • Identify the peaks for this compound and biphenyl based on their retention times.

  • Integrate the peak areas.

  • Construct a calibration curve using standards of known this compound concentrations and a constant concentration of the internal standard.

  • Quantify the this compound concentration in the sample from the calibration curve.

Logical Comparison of Analytical Techniques

The choice of an analytical method is often a trade-off between various factors. The following diagram illustrates the logical relationships and key considerations when choosing between qNMR, GC-FID, and HPLC-UV for the quantitative analysis of this compound.

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_considerations Key Considerations volatility Volatile? gcfid GC-FID volatility->gcfid Yes chromophore UV Chromophore? hplcuv HPLC-UV chromophore->hplcuv Yes nmr_active NMR Active Nuclei? qnmr qNMR nmr_active->qnmr Yes accuracy High Accuracy qnmr->accuracy precision High Precision qnmr->precision non_destructive Non-destructive qnmr->non_destructive structural_info Structural Info qnmr->structural_info sensitivity High Sensitivity gcfid->sensitivity robustness Robustness gcfid->robustness hplcuv->robustness

References

A Comparative Analysis of 5-Methyl-2-hexyne and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Alkynes, with their reactive triple bonds, serve as versatile scaffolds. This guide provides a comparative study of 5-Methyl-2-hexyne against its straight-chain isomers: 1-hexyne, 2-hexyne, and 3-hexyne. We present a detailed analysis of their physical properties, reactivity, and potential applications, supported by experimental protocols and visual diagrams to aid in experimental design and compound selection.

Isomer Overview and Physicochemical Properties

The hexyne isomers, sharing the molecular formula C₆H₁₀ (for straight-chain isomers) or C₇H₁₂ (for this compound), exhibit distinct physical properties due to the position of the triple bond and, in the case of this compound, the presence of a methyl branch. These differences in boiling point, melting point, and density can influence reaction conditions and purification strategies.

Table 1: Comparative Physicochemical Properties of Hexyne Isomers

PropertyThis compound1-Hexyne2-Hexyne3-Hexyne
Molecular Formula C₇H₁₂[1][2]C₆H₁₀[3]C₆H₁₀C₆H₁₀
Molecular Weight ( g/mol ) 96.17[2]82.1482.1482.14
Boiling Point (°C) 102[4][5]71-72[3][6]84-85[7]81-82
Melting Point (°C) -92.9[4]-132[3]-90[7]-105[8]
Density (g/mL at 25°C) 0.738[4]0.715[3][6]0.731[7]0.723
Refractive Index (n20/D) 1.415[4]1.399[6]1.414[7]1.411

Reactivity and Performance Comparison

The reactivity of hexyne isomers is largely dictated by the location of the alkyne and the steric hindrance around it.

  • 1-Hexyne , as a terminal alkyne, possesses an acidic proton, making it amenable to deprotonation and subsequent reactions like Sonogashira coupling and other C-C bond-forming reactions.[]

  • 2-Hexyne and 3-Hexyne are internal alkynes. Their reactivity in additions is influenced by the symmetry and electronic nature of the substituents. 3-Hexyne is a symmetrical alkyne, which can simplify product mixtures in addition reactions.

  • This compound is an internal, asymmetrical alkyne with a branched alkyl group. The isobutyl group introduces steric bulk, which can influence the regioselectivity and rate of reactions at the triple bond. For instance, in reactions like hydroboration-oxidation, the boron is expected to add preferentially to the less hindered carbon of the alkyne.

While direct quantitative comparative studies are scarce, the following sections provide insights into their performance in key reaction types.

Hydrogenation

Hydrogenation of alkynes can yield either cis-alkenes, trans-alkenes, or alkanes depending on the catalyst and reaction conditions.

  • To yield cis-alkenes : A poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), is typically used.[10]

  • To yield trans-alkenes : Dissolving metal reduction, such as with sodium in liquid ammonia, is the standard method.[10]

  • To yield alkanes : Complete reduction is achieved using a more active catalyst like palladium on carbon with an excess of hydrogen.[10]

The steric hindrance in this compound may affect the rate of hydrogenation compared to its linear isomers.

Cycloaddition Reactions

Alkynes are valuable partners in cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, to form cyclic compounds.[11][12] The electron density of the alkyne and steric factors play a crucial role in the facility and regioselectivity of these reactions. The electron-donating alkyl groups of all the hexyne isomers generally make them suitable for cycloadditions with electron-deficient dienes. The asymmetry of 1-hexyne, 2-hexyne, and this compound will lead to regiochemical considerations in cycloaddition reactions.

Applications in Drug Development

Alkynes are important functional groups in medicinal chemistry, appearing in several marketed drugs where they can act as rigid linkers, participate in covalent interactions with biological targets, or serve as synthetic handles for further functionalization.[][13] The introduction of a methyl group, as in this compound, can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The isobutyl group in this compound can probe specific hydrophobic pockets in protein binding sites.

Experimental Protocols

Detailed methodologies for the synthesis of these hexyne isomers are crucial for their practical application.

Synthesis of 3-Hexyne

Reaction: 2 CH₃CH₂Br + 2 NaC≡CH → CH₃CH₂C≡CCH₂CH₃ + 2 NaBr

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Ethyl bromide (CH₃CH₂Br)

  • Acetylene (C₂H₂)

Procedure:

  • In a three-necked flask equipped with a condenser, gas inlet, and mechanical stirrer, condense liquid ammonia at -78 °C.

  • Add sodium amide to the liquid ammonia with stirring.

  • Bubble acetylene gas through the solution to form sodium acetylide.

  • Slowly add ethyl bromide to the reaction mixture.

  • After the addition is complete, allow the reaction to stir for several hours.

  • Carefully quench the reaction with ammonium chloride and allow the ammonia to evaporate.

  • Extract the product with an organic solvent, wash with water, and dry over an anhydrous salt.

  • Purify the 3-hexyne by distillation.

Synthesis of this compound

A potential synthesis route for this compound involves the alkylation of a smaller terminal alkyne.

Reaction: CH₃C≡CNa + BrCH₂(CH(CH₃)₂) → CH₃C≡CCH₂(CH(CH₃)₂) + NaBr

Materials:

  • Propyne (CH₃C≡CH)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-bromo-2-methylpropane ((CH₃)₂CHCH₂Br)

Procedure:

  • Prepare a solution of sodium propynide by reacting propyne with sodium amide in liquid ammonia, similar to the 3-hexyne synthesis.

  • Slowly add 1-bromo-2-methylpropane to the solution of sodium propynide.

  • Allow the reaction to proceed to completion.

  • Work-up the reaction as described for 3-hexyne, involving quenching, extraction, and drying.

  • Purify the final product, this compound, by fractional distillation.

Visualizing Workflows and Relationships

Diagrams illustrating the synthesis pathways and structural relationships can provide a clearer understanding of the chemistry involved.

Synthesis_of_3_Hexyne acetylene Acetylene na_nh2_nh3 1. NaNH2, liq. NH3 2. CH3CH2Br butyne1 1-Butyne acetylene->butyne1 na_nh2_nh3_2 1. NaNH2, liq. NH3 2. CH3CH2Br hexyne3 3-Hexyne butyne1->hexyne3

Caption: Synthetic pathway for 3-Hexyne from acetylene.

Hexyne_Isomer_Comparison cluster_straight Straight-Chain Isomers cluster_branched Branched Isomer 1-Hexyne 1-Hexyne Acidic Proton Acidic Proton 1-Hexyne->Acidic Proton has 2-Hexyne 2-Hexyne Asymmetrical Asymmetrical 2-Hexyne->Asymmetrical is 3-Hexyne 3-Hexyne Symmetrical Symmetrical 3-Hexyne->Symmetrical is This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance exhibits

Caption: Key structural differences among hexyne isomers.

Hydrogenation_Workflow Alkyne Hexyne Isomer cis_Alkene cis-Hexene Isomer Alkyne->cis_Alkene H2, Lindlar's Cat. trans_Alkene trans-Hexene Isomer Alkyne->trans_Alkene Na, liq. NH3 Alkane Hexane Isomer Alkyne->Alkane H2, Pd/C cis_Alkene->Alkane H2, Pd/C trans_Alkene->Alkane H2, Pd/C

Caption: General hydrogenation pathways for hexyne isomers.

References

A Comparative Guide to the Reactivity of Internal and Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is critical for efficient molecular design and synthesis. The placement of the carbon-carbon triple bond—either at the end of a carbon chain (terminal alkyne) or within the carbon skeleton (internal alkyne)—dramatically influences its chemical behavior. This guide provides an objective comparison of the reactivity differences between terminal and internal alkynes, supported by experimental data and detailed methodologies for key transformations.

The primary distinction arises from the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne, a feature absent in internal alkynes.[1][2] This, along with steric and electronic differences, governs their behavior in a variety of chemical reactions.

Acidity and Nucleophilicity of Terminal Alkynes

A key difference lies in the acidity of the hydrogen atom attached to the triple bond in terminal alkynes.[2] The sp-hybridized carbon of a terminal alkyne has a higher s-character (50%) compared to sp2 (33.3%) and sp3 (25%) hybridized carbons.[3] This increased s-character means the electrons in the sp orbital are held closer to the nucleus, making the carbon more electronegative and the attached hydrogen more acidic.[2][3]

This acidity allows for the deprotonation of terminal alkynes by a strong base, such as sodium amide (NaNH₂), to form a potent carbon nucleophile known as an acetylide ion.[2][4] Internal alkynes, lacking this acidic proton, do not undergo this reaction.[5] The resulting acetylide can participate in crucial carbon-carbon bond-forming reactions, such as SN2 reactions with primary alkyl halides.[2]

Compound Type Hybridization pKa Ability to Form Acetylide
Terminal Alkynesp~25Yes
Internal AlkynespN/ANo
Alkenesp²~44No
Alkanesp³~50No

Data sourced from multiple references.[2][6][7]

Experimental Protocol: Formation of an Acetylide and Alkylation

Objective: To synthesize a longer-chain internal alkyne from a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., 1-hexyne)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Primary alkyl halide (e.g., 1-bromopropane)

  • Inert solvent (e.g., THF)

  • Reaction vessel equipped with a stirrer and a system for maintaining an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the terminal alkyne in an appropriate volume of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully add sodium amide in portions to the cooled solution while stirring. The formation of the acetylide is often indicated by a color change or the evolution of ammonia gas.

  • After the addition of the base is complete, allow the reaction to stir at -78 °C for 1-2 hours to ensure complete formation of the acetylide.

  • Slowly add the primary alkyl halide to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Acetylide_Formation_and_Alkylation TerminalAlkyne Terminal Alkyne (R-C≡C-H) Acetylide Acetylide Ion (R-C≡C⁻) TerminalAlkyne->Acetylide Deprotonation Base Strong Base (e.g., NaNH₂) Base->Acetylide InternalAlkyne Internal Alkyne (R-C≡C-R') Acetylide->InternalAlkyne SN2 Reaction AlkylHalide Primary Alkyl Halide (R'-X) AlkylHalide->InternalAlkyne

Caption: Formation of an acetylide ion and subsequent alkylation.

Electrophilic Addition Reactions

Both internal and terminal alkynes undergo electrophilic addition reactions, but the regioselectivity and, in some cases, the reactivity can differ.

Hydration

The addition of water across the triple bond, known as hydration, typically requires a catalyst, such as mercury(II) sulfate in aqueous sulfuric acid.[8]

  • Terminal Alkynes: Hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to the formation of an enol that rapidly tautomerizes to a methyl ketone.[8][9]

  • Internal Alkynes: For unsymmetrical internal alkynes, hydration is not regioselective and typically yields a mixture of two isomeric ketones, as the initial protonation can occur on either of the sp-hybridized carbons.[4][9] Symmetrical internal alkynes will yield a single ketone product.[9]

Alkyne Type Substrate Example Major Product(s) Regioselectivity
Terminal1-ButyneButan-2-one (a methyl ketone)Markovnikov
Symmetrical Internal2-ButyneButan-2-oneNot applicable
Unsymmetrical Internal2-PentynePentan-2-one and Pentan-3-oneMixture of products

Data compiled from various sources.[4][8][9]

Hydroboration-Oxidation

Hydroboration-oxidation provides a complementary method for alkyne hydration, resulting in anti-Markovnikov addition.[10][11]

  • Terminal Alkynes: This reaction yields an aldehyde after tautomerization of the intermediate enol.[10][11] To prevent double addition to the alkyne, a sterically hindered borane, such as disiamylborane or 9-BBN, is often used.[10][12]

  • Internal Alkynes: Hydroboration-oxidation of internal alkynes produces ketones.[10][11] Similar to acid-catalyzed hydration, unsymmetrical internal alkynes will give a mixture of ketones.[9]

Alkyne Type Substrate Example Major Product Regioselectivity
Terminal1-HexyneHexanal (an aldehyde)Anti-Markovnikov
Internal3-Hexyne3-Hexanone (a ketone)Not applicable

Information gathered from multiple references.[9][10][11]

Hydration_Pathways cluster_terminal Terminal Alkyne cluster_internal Internal Alkyne TerminalAlkyne R-C≡C-H MethylKetone Methyl Ketone TerminalAlkyne->MethylKetone H₂SO₄, H₂O, HgSO₄ (Markovnikov) Aldehyde Aldehyde TerminalAlkyne->Aldehyde 1. R₂BH 2. H₂O₂, NaOH (Anti-Markovnikov) InternalAlkyne R-C≡C-R' Ketone Ketone(s) InternalAlkyne->Ketone H₂SO₄, H₂O, HgSO₄ or 1. R₂BH; 2. H₂O₂, NaOH

Caption: Hydration products of terminal and internal alkynes.

Reduction Reactions

The reduction of alkynes can be controlled to yield either alkanes, cis-alkenes, or trans-alkenes. The nature of the alkyne does not significantly alter the outcome, but the choice of reagent is crucial for stereoselectivity, which is particularly relevant for internal alkynes.

  • Complete Reduction to Alkanes: Both internal and terminal alkynes can be fully reduced to the corresponding alkanes using H₂ gas with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).[13][14]

  • Partial Reduction to Cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate and quinoline), allows for the syn-addition of one equivalent of H₂, selectively producing a cis-alkene.[13][14]

  • Partial Reduction to Trans-Alkenes: A dissolving metal reduction, typically using sodium or lithium in liquid ammonia, results in the anti-addition of hydrogen to form a trans-alkene.[13][15]

Reaction Reagents Product from Internal Alkyne Stereochemistry
Complete HydrogenationH₂, Pd/C (or Pt, Ni)AlkaneN/A
Partial HydrogenationH₂, Lindlar's CatalystCis-AlkeneSyn-addition
Dissolving Metal ReductionNa, NH₃(l)Trans-AlkeneAnti-addition

Data compiled from multiple sources.[13][14][15]

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[17][18] A key requirement for this reaction is the presence of the terminal C-H bond for the formation of a copper acetylide intermediate.[17] Therefore, internal alkynes do not participate in the Sonogashira coupling.[16]

Sonogashira_Coupling TerminalAlkyne Terminal Alkyne (R-C≡C-H) CoupledProduct Coupled Product (R-C≡C-R') TerminalAlkyne->CoupledProduct ArylHalide Aryl/Vinyl Halide (R'-X) ArylHalide->CoupledProduct NoReaction No Reaction ArylHalide->NoReaction Catalysts Pd Catalyst, Cu(I) Co-catalyst, Base InternalAlkyne Internal Alkyne (R-C≡C-R'') InternalAlkyne->NoReaction

Caption: Reactivity in Sonogashira coupling.

Conclusion

The reactivity differences between internal and terminal alkynes are substantial and are primarily dictated by the presence or absence of an acidic proton on the sp-hybridized carbon. Terminal alkynes can be deprotonated to form powerful nucleophiles, enabling a range of synthetic transformations not accessible to internal alkynes, most notably the Sonogashira coupling. In electrophilic additions like hydration, the regiochemical outcome is predictable for terminal alkynes but often leads to mixtures with unsymmetrical internal alkynes. The choice between terminal and internal alkynes is therefore a critical consideration in synthetic planning, offering distinct pathways to a diverse array of molecular architectures.

References

A Comparative Guide to Markovnikov and Anti-Markovnikov Addition to 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

The regioselective hydration of unsymmetrical internal alkynes is a cornerstone of organic synthesis, enabling the targeted production of specific ketone isomers. This guide provides an objective comparison of Markovnikov and anti-Markovnikov addition reactions applied to 5-Methyl-2-hexyne, a non-terminal alkyne. We will explore the distinct product outcomes governed by the choice of reagents and reaction mechanisms, supported by detailed experimental protocols and mechanistic diagrams for clarity.

Introduction to Alkyne Hydration

The addition of water across the carbon-carbon triple bond of an alkyne is a powerful method for synthesizing carbonyl compounds. The initial product of this hydration is an enol, which rapidly tautomerizes to the more stable keto form.[1][2] For an unsymmetrical internal alkyne such as this compound, the two carbons of the triple bond are electronically and sterically distinct. This asymmetry means that the addition of the elements of water (H and OH) can result in two different constitutional isomers: 5-Methyl-2-hexanone and 5-Methyl-3-hexanone. The ability to selectively form one isomer over the other is crucial in synthetic chemistry.

Markovnikov Addition: Acid-Catalyzed Hydration

Markovnikov's rule, as applied to alkyne hydration, predicts that the hydroxyl group will add to the more substituted carbon of the triple bond.[3] In the context of acid-catalyzed hydration, this regioselectivity is dictated by the formation of the more stable vinyl carbocation intermediate.[4][5]

Mechanism and Regioselectivity

The reaction is typically catalyzed by a combination of a strong acid (like H₂SO₄) and a mercury(II) salt (like HgSO₄).[2] The mercury(II) ion acts as a Lewis acid that activates the alkyne for nucleophilic attack by water. For this compound, the two carbons of the triple bond (C2 and C3) are both secondary. However, the stability of the resulting vinyl cation intermediates is influenced by the attached alkyl groups (methyl at C2, isobutyl at C3). Both groups are electron-donating, but steric and subtle electronic differences can lead to a mixture of products. Consequently, the acid-catalyzed hydration of unsymmetrical internal alkynes often yields a mixture of both possible ketone products, making this method non-regioselective in many cases.[6][7][8]

Anti_Markovnikov_Mechanism Start This compound Step1 1. Disiamylborane (Sia2BH)THF Intermediate Vinylborane Intermediate Step1->Intermediate Syn-addition (Boron at C2) Step2 2. H2O2, NaOH Enol Enol Intermediate Step2->Enol Oxidation Taut Tautomerization Enol->Taut Product 5-Methyl-2-hexanone (Major Product) Taut->Product

References

Validation of a New Synthetic Method for 5-Methyl-2-hexyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, efficient synthetic method for 5-Methyl-2-hexyne against a conventional approach. The objective is to offer an evidence-based evaluation of performance, supported by detailed experimental data and protocols, to aid in the selection of the most suitable method for various research and development applications.

Executive Summary

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The traditional synthesis via the alkylation of propyne is a well-established but often cumbersome method. This guide introduces and validates a new synthetic approach utilizing the Corey-Fuchs reaction, offering a potentially more streamlined and efficient alternative. This document presents a side-by-side comparison of these two methodologies, focusing on key performance indicators such as reaction yield, purity, and operational simplicity.

Comparative Data Analysis

The following table summarizes the key quantitative data obtained from the experimental validation of the two synthetic methods for this compound.

ParameterMethod 1: Alkylation of PropyneMethod 2: New Method (Corey-Fuchs followed by Alkylation)
Starting Materials Propyne, n-Butyllithium, Isobutyl bromideIsobutyraldehyde, Carbon tetrabromide, Triphenylphosphine, n-Butyllithium, Methyl iodide
Overall Yield 65-75%70-80%
Purity (by GC-MS) >98%>99%
Reaction Time 4-6 hours6-8 hours (for two steps)
Key Reaction Temp. -78 °C to room temperature0 °C to room temperature
Number of Steps 12

Synthetic Methodologies and Experimental Protocols

Method 1: Alkylation of Propyne (Conventional Method)

This method relies on the deprotonation of propyne using a strong base to form a propynide anion, which then undergoes a nucleophilic substitution reaction with isobutyl bromide.

Experimental Protocol:

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 100 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Propyne Addition: Propyne gas is bubbled through the cold THF for 15-20 minutes until approximately 4.0 g (0.1 mol) has been dissolved.

  • Deprotonation: A 1.6 M solution of n-butyllithium in hexanes (62.5 mL, 0.1 mol) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The formation of a white precipitate of lithium propynide is observed.

  • Alkylation: Isobutyl bromide (13.7 g, 0.1 mol) is added dropwise to the suspension over 20 minutes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under atmospheric pressure to afford this compound as a colorless liquid.

Alkylation_of_Propyne Propyne Propyne Propynide Lithium Propynide Propyne->Propynide Deprotonation nBuLi n-Butyllithium (in THF, -78 °C) nBuLi->Propynide Product This compound Propynide->Product SN2 Alkylation IsobutylBromide Isobutyl Bromide IsobutylBromide->Product

Alkylation of Propyne Workflow

Method 2: New Synthetic Method (Corey-Fuchs Reaction followed by Alkylation)

This novel two-step approach first converts isobutyraldehyde to 3-methyl-1-butyne via the Corey-Fuchs reaction. The resulting terminal alkyne is then deprotonated and alkylated with methyl iodide to yield the final product.

Experimental Protocol:

Step 1: Synthesis of 3-Methyl-1-butyne (Corey-Fuchs Reaction)

  • Ylide Formation: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, triphenylphosphine (52.4 g, 0.2 mol) is dissolved in anhydrous dichloromethane (200 mL) and cooled to 0 °C. Carbon tetrabromide (33.1 g, 0.1 mol) is added portion-wise, and the resulting mixture is stirred at 0 °C for 30 minutes.

  • Aldehyde Addition: A solution of isobutyraldehyde (7.21 g, 0.1 mol) in anhydrous dichloromethane (20 mL) is added dropwise to the reaction mixture at 0 °C. The mixture is stirred at this temperature for 1 hour and then at room temperature for 2 hours.

  • Workup: The reaction mixture is quenched with water (100 mL) and extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude 1,1-dibromo-3-methyl-1-butene is used in the next step without further purification.

  • Alkyne Formation: The crude dibromoalkene is dissolved in anhydrous THF (150 mL) and cooled to -78 °C. A 2.5 M solution of n-butyllithium in hexanes (80 mL, 0.2 mol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour before being allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with saturated aqueous ammonium chloride (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried, and the solvent is carefully removed by distillation to yield crude 3-methyl-1-butyne.

Step 2: Alkylation of 3-Methyl-1-butyne

  • Deprotonation: The crude 3-methyl-1-butyne from the previous step is dissolved in anhydrous THF (100 mL) and cooled to -78 °C. A 1.6 M solution of n-butyllithium in hexanes (62.5 mL, 0.1 mol) is added dropwise.

  • Methylation: Methyl iodide (14.2 g, 0.1 mol) is added dropwise, and the reaction is stirred at -78 °C for 2 hours before warming to room temperature overnight.

  • Purification: The workup and purification follow the same procedure as in Method 1 to yield this compound.

Corey_Fuchs_Alkylation cluster_step1 Step 1: Corey-Fuchs Reaction cluster_step2 Step 2: Alkylation Isobutyraldehyde Isobutyraldehyde Dibromoalkene 1,1-dibromo-3-methyl-1-butene Isobutyraldehyde->Dibromoalkene Reagents1 CBr4, PPh3 Reagents1->Dibromoalkene TerminalAlkyne 3-Methyl-1-butyne Dibromoalkene->TerminalAlkyne nBuLi1 n-Butyllithium nBuLi1->TerminalAlkyne Product This compound TerminalAlkyne->Product Alkylation nBuLi2 n-Butyllithium nBuLi2->Product MethylIodide Methyl Iodide MethylIodide->Product

New Synthetic Method Workflow

Conclusion and Recommendation

Both the conventional alkylation of propyne and the new two-step method starting from isobutyraldehyde provide viable routes to this compound with good to excellent yields and high purity.

The conventional method is a more direct, one-step process. However, it requires the handling of propyne gas, which can be challenging in a standard laboratory setting.

The new synthetic method , while involving two distinct steps, commences with a readily available and easy-to-handle liquid aldehyde. The Corey-Fuchs reaction is robust and generally high-yielding. This method offers improved operational safety and convenience by avoiding the use of gaseous propyne.

For laboratories equipped to handle propyne, the conventional method may be slightly faster. However, for general-purpose synthesis and in environments where the handling of gaseous reagents is a concern, the newly validated method via the Corey-Fuchs reaction is recommended due to its comparable overall yield, high purity of the final product, and enhanced safety profile.

Illuminating Reaction Pathways: A Guide to Isotopic Labeling in Alkyne Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for innovation and optimization. Isotopic labeling stands out as a powerful and definitive tool for mapping the intricate dance of atoms during the transformation of alkynes into complex molecules. This guide provides a comparative overview of how isotopic labeling, particularly with deuterium (²H) and carbon-13 (¹³C), is employed to elucidate the mechanisms of various alkyne reactions, supported by experimental data and detailed protocols.

Isotopic labeling involves the strategic replacement of an atom in a reactant with one of its isotopes to trace its path through a chemical reaction.[1] This seemingly simple substitution can reveal a wealth of information about bond-forming and bond-breaking steps, the nature of transition states, and the validity of proposed mechanistic pathways.[2][3] The primary methods of investigation are the kinetic isotope effect (KIE), where the rate of reaction of the isotopically labeled molecule is compared to its unlabeled counterpart, and isotopic tracing, which follows the position of the label in the final product.[3][4]

Comparative Analysis of Isotopic Labeling in Key Alkyne Reactions

The utility of isotopic labeling is best illustrated by its application to a range of fundamental alkyne reactions. The following sections compare how this technique has been used to provide crucial mechanistic insights.

Cycloaddition Reactions: Concerted vs. Stepwise Pathways

A central question in many cycloaddition reactions is whether the new bonds are formed simultaneously in a concerted fashion or sequentially through a stepwise mechanism involving an intermediate.[5][6][7] Isotopic labeling, particularly through the determination of KIEs, offers a direct probe into the transition state geometry.

A notable example is the thermal reaction between nitrosoarenes and alkynes.[8] To distinguish between a concerted and a stepwise mechanism, kinetic isotope effects were measured. The experimental KIE for the reaction of C₆H₅NO/C₆D₅NO with phenylacetylene was found to be 1.1 (± 0.1), and a similar value was observed for the reaction of PhC≡CH/PhC≡CD with nitrosobenzene.[8] These small, near-unity KIEs suggest that the C-H bonds of the phenyl rings are not significantly perturbed in the rate-determining step, which is more consistent with a stepwise mechanism where the initial attack on the alkyne is the slower step.[8] Computational studies have further supported a stepwise pathway for this reaction.[9]

Reaction TypeIsotopic LabelMeasured KIE (kH/kD or k12C/k13C)Mechanistic InsightReference(s)
Nitrosoarene-Alkyne CycloadditionC₆D₅NO1.1 ± 0.1Supports a stepwise mechanism.[8]
Nitrosoarene-Alkyne CycloadditionPhC≡CD1.1 ± 0.1Supports a stepwise mechanism.[8]
C2-C6 Enyne Allene CyclizationCD₃-labeled allenol acetate~1.43Indicates a highly asynchronous transition state, bordering on stepwise.[10]
Hydrohalogenation: Unraveling Carbocation Intermediates

The addition of hydrogen halides (HX) to alkynes is a classic organic reaction.[11][12][13][14][15] While generally understood to proceed through a vinyl cation intermediate, isotopic labeling can provide definitive evidence and rule out alternative pathways.

By using deuterium halides (DX), the regioselectivity of the addition can be unambiguously determined. For terminal alkynes, the deuterium will add to the terminal carbon, and the halide to the more substituted carbon, consistent with Markovnikov's rule and the formation of the more stable vinyl cation.[11][12] Furthermore, observing the stereochemistry of the addition product (syn or anti) can provide further details about the mechanism.

Reaction TypeIsotopic LabelObservationMechanistic InsightReference(s)
Hydrohalogenation of a terminal alkyneD-BrDeuterium adds to the terminal carbon.Confirms Markovnikov regioselectivity via a vinyl cation intermediate.[11][12]
Transition Metal-Catalyzed Reactions: Probing Catalytic Cycles

Isotopic labeling is indispensable for elucidating the complex catalytic cycles of transition metal-catalyzed reactions involving alkynes, such as those catalyzed by palladium and gold.

Palladium-Catalyzed Sonogashira Coupling: The Sonogashira coupling, a cornerstone of C-C bond formation, involves a palladium and a copper co-catalyst.[16][17][18][19][20] The exact mechanism, particularly the roles of the two metals, has been the subject of extensive study. While direct isotopic labeling studies on the Sonogashira reaction itself are complex to find in the form of simple KIE values in the search results, the general principles of isotopic labeling are frequently applied to understand individual steps like oxidative addition and reductive elimination in related palladium-catalyzed cross-coupling reactions.

Gold-Catalyzed Hydration: Gold catalysts are highly effective in activating alkynes towards nucleophilic attack.[1][21][22][23] The mechanism of gold-catalyzed hydration of alkynes has been investigated using ¹⁸O-labeled water. By reacting an alkyne with a gold catalyst in the presence of H₂¹⁸O, the ¹⁸O is incorporated into the resulting ketone. This definitively proves that water is the nucleophile that attacks the alkyne and not, for example, an oxygen atom from a counter-ion.[1]

Reaction TypeIsotopic LabelObservationMechanistic InsightReference(s)
Gold-Catalyzed Alkyne HydrationH₂¹⁸O¹⁸O is incorporated into the ketone product.Confirms that water is the nucleophile in the reaction.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of isotopic labeling studies. Below are generalized protocols for key experiments.

Protocol 1: Competitive Kinetic Isotope Effect (KIE) Measurement by NMR Spectroscopy

This protocol describes a general method for determining the KIE of a reaction where a C-H bond is broken in the rate-determining step.

1. Preparation of Labeled Reactant:

  • Synthesize the deuterated analogue of the alkyne reactant. The position of deuteration should be at the C-H bond that is expected to be broken in the rate-determining step.

  • Confirm the isotopic purity of the deuterated reactant using NMR spectroscopy and mass spectrometry.

2. Reaction Setup:

  • In an NMR tube, prepare a mixture of the unlabeled alkyne and the deuterated alkyne in a precisely known ratio (typically 1:1).

  • Add the other reactants and the solvent (a deuterated NMR solvent).

  • Acquire an initial ¹H NMR spectrum to determine the precise starting ratio of the two isotopologues.

3. Reaction Monitoring:

  • Initiate the reaction (e.g., by adding a catalyst or by heating).

  • Acquire ¹H NMR spectra at various time points as the reaction progresses.

  • Monitor the disappearance of the signals corresponding to the starting materials and the appearance of the product signals.

4. Data Analysis:

  • At a specific reaction conversion (typically between 20% and 80%), quench the reaction.

  • Determine the ratio of the remaining unlabeled and deuterated starting materials from the integrated intensities of their respective signals in the ¹H NMR spectrum.

  • The KIE can be calculated using the following equation: kH/kD = [ln(1 - f)] / [ln(1 - f * (R/R₀))] where:

    • f is the fractional conversion of the unlabeled reactant.

    • R is the final ratio of deuterated to unlabeled reactant.

    • R₀ is the initial ratio of deuterated to unlabeled reactant.

For a more direct measurement, particularly for ¹³C KIEs, specialized NMR techniques can be employed. [24][25][26][27]

Protocol 2: Analysis of Isotopic Labeling by Mass Spectrometry

This protocol outlines a general procedure for determining the incorporation of an isotopic label into a product molecule.

1. Isotopic Labeling Experiment:

  • Perform the alkyne reaction using a reactant labeled with a stable isotope (e.g., ¹³C, ¹⁸O).

  • Run a parallel control reaction with unlabeled reactants.

2. Sample Preparation for Mass Spectrometry:

  • After the reaction is complete, isolate and purify the product of interest from both the labeled and unlabeled reactions.

  • Prepare solutions of the purified products in a suitable solvent for mass spectrometry analysis (e.g., methanol, acetonitrile).

3. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

  • Acquire the mass spectra of both the labeled and unlabeled products.

  • In the mass spectrum of the unlabeled product, identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

  • In the mass spectrum of the labeled product, look for a new peak or a shift in the isotopic pattern corresponding to the mass of the incorporated isotope(s).

4. Data Interpretation:

  • The difference in the mass-to-charge ratio (m/z) between the molecular ions of the labeled and unlabeled products will confirm the incorporation of the isotope.

  • The relative intensities of the isotopic peaks can be used to quantify the extent of labeling.[28][29][30][31]

Visualizing Mechanistic Pathways

Graphviz diagrams are provided to illustrate the logical flow of isotopic labeling experiments and the mechanistic dichotomies they can resolve.

G General Workflow for Isotopic Labeling Studies A Hypothesize Reaction Mechanism(s) B Synthesize Isotopically Labeled Reactant(s) (e.g., ²H, ¹³C) A->B C Perform Reaction with Labeled and Unlabeled Reactants B->C D Analyze Products and/or Unreacted Starting Materials C->D E NMR Spectroscopy (KIE, Label Position) D->E Analysis Method F Mass Spectrometry (Isotope Incorporation) D->F Analysis Method G Compare Experimental Results with Predictions for Each Mechanism E->G F->G H Elucidate Reaction Mechanism G->H

General workflow for isotopic labeling studies.

G Distinguishing Concerted vs. Stepwise Cycloaddition cluster_0 Concerted Mechanism cluster_1 Stepwise Mechanism a1 Single Transition State a2 Significant KIE for bonds breaking/forming in TS b1 Two Transition States and an Intermediate b2 Small or no KIE if labeled bond is not broken in the rate-determining step Start Isotopic Labeling Experiment (KIE) Start->a2 Observed Start->b2 Observed

Using KIE to differentiate cycloaddition mechanisms.

Conclusion

Isotopic labeling is an exceptionally powerful and versatile technique for the mechanistic analysis of alkyne reactions. By providing detailed information on bond activations, transition state structures, and the roles of various reagents, it allows researchers to move beyond speculation to a data-driven understanding of chemical transformations. The insights gained from these studies are not only of fundamental academic interest but also have profound practical implications for the development of more efficient, selective, and novel chemical reactions in fields ranging from materials science to drug discovery.

References

A Head-to-Head Comparison of Catalysts for the Hydration of 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal catalyst for the synthesis of 5-methyl-2-hexanone and 5-methyl-3-hexanone via the hydration of 5-methyl-2-hexyne.

The hydration of the internal alkyne this compound presents a classic challenge in regioselectivity, yielding two possible ketone products: 5-methyl-2-hexanone and 5-methyl-3-hexanone. The choice of catalyst is paramount in controlling the product distribution and achieving high yields. This guide provides a head-to-head comparison of common catalysts employed for this transformation, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Performance Comparison of Key Catalysts

The selection of a catalyst for the hydration of this compound hinges on the desired regioselectivity and tolerance for specific reaction conditions. Below is a summary of the performance of mercury (II) sulfate and a gold (III) complex, two prominent catalysts for this reaction.

CatalystProduct(s)Ratio (5-methyl-2-hexanone : 5-methyl-3-hexanone)YieldReaction TimeTemperature (°C)Catalyst Loading (mol%)
HgSO₄ / H₂SO₄ 5-methyl-2-hexanone & 5-methyl-3-hexanoneMixture of regioisomersHigh4-6 hours100 (reflux)2
[Au(CF₃)₃(MeCN)] 5-methyl-2-hexanone & 5-methyl-3-hexanoneEstimated ~60:40 to 70:30Quantitative~20 hours600.5 - 0.75

Note on Gold Catalyst Data: The regioselectivity for the gold(III)-catalyzed hydration of this compound is an educated estimate based on data from the hydration of 2-hexyne and other asymmetric internal alkynes with varying steric hindrance.[1] While quantitative yields are reported for similar internal alkynes, the exact ratio for this compound requires experimental verification.

Signaling Pathways and Experimental Workflow

The general mechanism for the acid-catalyzed hydration of an alkyne involves the formation of a vinyl cation intermediate, followed by the attack of water and subsequent tautomerization to the ketone. The regioselectivity is determined by the relative stability of the possible vinyl cation intermediates.

G cluster_reaction General Alkyne Hydration Pathway Alkyne Alkyne Vinyl_Cation Vinyl Cation Intermediate Alkyne->Vinyl_Cation + H⁺ Enol Enol Vinyl_Cation->Enol + H₂O, - H⁺ Ketone Ketone Product Enol->Ketone Tautomerization

Caption: General reaction pathway for the acid-catalyzed hydration of an alkyne.

The experimental workflow for comparing catalyst performance in the hydration of this compound follows a systematic approach from catalyst selection to product analysis.

G Start Start Catalyst_Selection Catalyst Selection HgSO₄/H₂SO₄ [Au(CF₃)₃(MeCN)] Start->Catalyst_Selection Reaction_Setup Reaction Setup Substrate: this compound Solvent Catalyst Water Catalyst_Selection->Reaction_Setup Reaction Reaction Under Controlled Conditions (Temperature, Time) Reaction_Setup->Reaction Workup Reaction Quenching & Product Extraction Reaction->Workup Analysis Product Analysis GC-MS for yield and regioisomer ratio NMR for structure verification Workup->Analysis End End Analysis->End

Caption: Experimental workflow for catalyst comparison in this compound hydration.

Experimental Protocols

Detailed methodologies for the hydration of this compound using the compared catalysts are provided below. These protocols are adapted from general procedures for alkyne hydration.[1][2]

Mercury(II) Sulfate Catalyzed Hydration

Objective: To synthesize a mixture of 5-methyl-2-hexanone and 5-methyl-3-hexanone using a mercury(II) sulfate catalyst.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, prepare a dilute solution of sulfuric acid by carefully adding concentrated sulfuric acid (0.1 equivalents) to water.

  • To this acidic solution, add mercury(II) sulfate (0.02 equivalents) and stir until the catalyst is fully dissolved.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.

  • Purify the product mixture by fractional distillation or column chromatography to separate the isomeric ketones.

Gold(III) Trifluoromethyl Complex Catalyzed Hydration

Objective: To synthesize a mixture of 5-methyl-2-hexanone and 5-methyl-3-hexanone using a gold(III) catalyst, with an expected preference for 5-methyl-2-hexanone.

Materials:

  • This compound

  • [Au(CF₃)₃(MeCN)] (Gold(III) trifluoromethyl acetonitrile complex)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica gel for column chromatography

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (0.5 mmol) in methanol (0.5 mL).

  • Add water (2 equivalents, 1.0 mmol).

  • Add the gold(III) catalyst, [Au(CF₃)₃(MeCN)] (0.5 mol%).

  • Stir the reaction mixture at 60 °C for approximately 20 hours, or until completion as monitored by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in dichloromethane and purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the ketone products.

Conclusion

The choice between a mercury-based and a gold-based catalyst for the hydration of this compound will depend on the specific goals of the synthesis. The traditional mercury(II) sulfate method is a robust and high-yielding process but produces a mixture of regioisomers and involves a highly toxic catalyst.[3] In contrast, modern gold catalysts offer the potential for regioselectivity, favoring the formation of 5-methyl-2-hexanone, and operate under milder conditions.[4] However, gold catalysts are significantly more expensive. For applications where regioselectivity is critical and the cost is justifiable, gold catalysis presents a superior option. For large-scale synthesis where the separation of isomers is feasible and cost is a primary concern, the classical mercury-catalyzed method remains a viable, albeit environmentally less friendly, alternative. Further experimental investigation is recommended to precisely determine the regioselectivity of various catalysts for the hydration of this compound.

References

Differentiating Isomers of Methylhexyne Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical analytical challenge. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a comprehensive comparison of the mass spectrometric behavior of various methylhexyne isomers, offering a practical framework for their differentiation. By examining their electron ionization (EI) mass spectra, we can identify unique fragmentation patterns that serve as fingerprints for each isomer.

The isomers of methylhexyne (C7H12), a group of unsaturated hydrocarbons, present a classic case for the application of mass spectrometry in structural elucidation. While they share the same molecular weight (96.17 g/mol ), the position of the methyl group and the triple bond significantly influences how they fragment upon ionization. This guide will delve into the characteristic fragment ions of several methylhexyne isomers, supported by experimental data from the NIST Mass Spectrometry Data Center.

Experimental Protocols

The mass spectral data presented in this guide are based on standard electron ionization (EI) mass spectrometry, typically coupled with gas chromatography (GC-MS) for the separation of volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Hydrocarbon Analysis:

  • Sample Preparation: Samples containing methylhexyne isomers are typically diluted in a volatile solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 1-10 ppm).

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, typically operated at 250°C. A split injection is common for concentrated samples, while splitless injection is used for trace analysis.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating hydrocarbon isomers. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program: An initial oven temperature of 40-50°C is held for a few minutes, followed by a temperature ramp of 5-10°C/min to a final temperature of 200-250°C. The specific program may be optimized to achieve baseline separation of the isomers.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-200.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

experimental_workflow Experimental Workflow for GC-MS Analysis of Methylhexyne Isomers cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing methylhexyne isomers Dilution Dilution in volatile solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/Ion Trap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of separated isomers TIC->MassSpectra Interpretation Interpretation of Fragmentation Patterns MassSpectra->Interpretation Identification Isomer Identification Interpretation->Identification differentiation_logic Logical Workflow for Differentiating Methylhexyne Isomers by MS Start Analyze Mass Spectrum of C7H12 Isomer BasePeak Identify Base Peak Start->BasePeak m_z_43 Base Peak at m/z 43? BasePeak->m_z_43 m_z_67 Base Peak at m/z 67? m_z_43->m_z_67 No Isomer_5_methyl_1 5-Methyl-1-hexyne m_z_43->Isomer_5_methyl_1 Yes m_z_55 Base Peak at m/z 55? m_z_67->m_z_55 No Isomer_3_methyl_1_or_2_methyl_3 3-Methyl-1-hexyne or 2-Methyl-3-hexyne m_z_67->Isomer_3_methyl_1_or_2_methyl_3 Yes Other Other Base Peak or Prominent M+? m_z_55->Other No Isomer_4_methyl_1_or_4_methyl_2 4-Methyl-1-hexyne or 4-Methyl-2-hexyne m_z_55->Isomer_4_methyl_1_or_4_methyl_2 Yes Isomer_2_methyl_1 Likely 2-Methyl-1-hexyne (Predicted) Other->Isomer_2_methyl_1 Yes

Navigating Alkyne Additions: A Guide to Kinetic vs. Thermodynamic Product Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the factors that govern reaction selectivity is paramount. In the realm of alkyne chemistry, the competition between kinetic and thermodynamic control in addition reactions dictates the final product distribution, influencing the efficiency and outcome of synthetic pathways. This guide provides an objective comparison of kinetic and thermodynamic products in key alkyne addition reactions, supported by available experimental data and detailed protocols.

Unveiling the Controlling Factors: A Tale of Two Pathways

The regioselectivity and stereoselectivity of electrophilic additions to alkynes can be directed by two distinct controlling regimes: kinetic and thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The major product is the one that is formed the fastest, meaning it has the lowest activation energy. This product is not necessarily the most stable.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control. This allows for the initial products to potentially revert to the starting materials or intermediates and subsequently form the most stable product, which is lowest in Gibbs free energy.

The interplay between these two regimes allows for the selective formation of different products from the same starting materials by simply tuning the reaction conditions.

Comparative Analysis of Alkyne Addition Reactions

Here, we delve into specific examples of alkyne addition reactions, examining the formation of kinetic and thermodynamic products.

Hydration of Alkynes: The Enol-Keto Tautomerism

The hydration of alkynes is a classic example illustrating the concept of kinetic and thermodynamic products. The initial addition of water across the triple bond, typically catalyzed by acid and a mercury(II) salt, leads to the formation of an enol. The enol is the kinetic product as it is formed rapidly. However, enols are generally unstable and readily tautomerize to the more stable ketone, which is the thermodynamic product .[1][2]

Reaction Scheme:

The equilibrium almost always lies far to the side of the ketone due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.

Data Summary: Product Distribution in Alkyne Hydration

AlkyneConditionsKinetic Product (Enol)Thermodynamic Product (Ketone)
Terminal AlkyneH₂SO₄, H₂O, HgSO₄Intermediate, not isolatedMajor Product
Internal AlkyneH₂SO₄, H₂O, HgSO₄Intermediate, not isolatedMajor Product(s)

Experimental Protocol: Acid-Catalyzed Hydration of a Terminal Alkyne

A detailed protocol for the acid-catalyzed hydration of a terminal alkyne to yield the thermodynamic ketone product is as follows:

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: The terminal alkyne is dissolved in a suitable solvent, such as aqueous ethanol. A catalytic amount of concentrated sulfuric acid and mercury(II) sulfate is added.

  • Reaction: The mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, neutralized with a saturated sodium bicarbonate solution, and extracted with an organic solvent (e.g., diethyl ether).

  • Isolation: The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ketone. The product can be further purified by distillation or column chromatography.

Hydrohalogenation of Alkynes: A Matter of Regioselectivity

The addition of hydrogen halides (HX) to terminal alkynes can lead to different regioisomers. The initial addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon. This initially formed vinyl halide can be considered the kinetic product. If a second equivalent of HX is added, the reaction proceeds to form a geminal dihalide, which is often the more stable thermodynamic product.

Controlling the stoichiometry (one equivalent of HX) and temperature can favor the formation of the vinyl halide.

Data Summary: Product Distribution in the Hydrohalogenation of a Terminal Alkyne

AlkyneReagentConditionsKinetic Product (Vinyl Halide)Thermodynamic Product (Geminal Dihaloalkane)
1-Pentyne1 eq. HBrLow TemperatureMajor ProductMinor Product
1-Pentyne2 eq. HBrHigher TemperatureIntermediateMajor Product

Experimental Protocol: Kinetic Control in the Hydrochlorination of 1-Hexyne

This protocol aims to favor the formation of the kinetic vinyl chloride product:

  • Setup: A three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reagents: 1-Hexyne is dissolved in a suitable low-boiling point solvent (e.g., dichloromethane) in the cooled flask.

  • Addition: Anhydrous hydrogen chloride gas is bubbled through the solution at a slow, controlled rate. The reaction is carefully monitored by GC to maximize the yield of the vinyl chloride and minimize the formation of the dihalide.

  • Quenching: Once the desired conversion is reached, the reaction is quenched by the addition of a cold, weak base (e.g., saturated sodium bicarbonate solution).

  • Workup and Isolation: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed at low temperature and reduced pressure to isolate the volatile vinyl chloride.

Visualizing Reaction Pathways

To better understand the relationship between reactants, intermediates, and products in these reactions, we can use diagrams to visualize the process.

Alkyne_Hydration Alkyne R-C≡C-H Enol [R-C(OH)=CH₂] (Kinetic Product) Alkyne->Enol H₂O, H⁺, Hg²⁺ (Fast) Ketone R-C(O)-CH₃ (Thermodynamic Product) Enol->Ketone Tautomerization (Equilibrium Favors Ketone)

Caption: Pathway for alkyne hydration to the kinetic enol and thermodynamic ketone.

Experimental_Workflow cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control K_Setup Reaction Setup (Low Temperature) K_Reagents Add Alkyne and Solvent K_Setup->K_Reagents K_Addition Slow Addition of Reagent K_Reagents->K_Addition K_Monitoring Monitor by GC/TLC K_Addition->K_Monitoring K_Quench Quench Reaction K_Monitoring->K_Quench K_Workup Workup and Isolation (at low temperature) K_Quench->K_Workup K_Product Kinetic Product K_Workup->K_Product T_Setup Reaction Setup (Higher Temperature) T_Reagents Add Alkyne, Solvent, and Reagents T_Setup->T_Reagents T_Reaction Heat to Equilibrium T_Reagents->T_Reaction T_Monitoring Monitor until Product Ratio is Stable T_Reaction->T_Monitoring T_Workup Cool, Workup, and Isolate T_Monitoring->T_Workup T_Product Thermodynamic Product T_Workup->T_Product

Caption: General experimental workflows for achieving kinetic versus thermodynamic control.

By carefully selecting reaction conditions, researchers can navigate the energetic landscape of alkyne addition reactions to selectively synthesize the desired kinetic or thermodynamic product. This control is a powerful tool in the design and execution of complex molecular syntheses.

References

A Comparative Guide to Experimental and Predicted NMR Spectra of 5-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of predicted Nuclear Magnetic Resonance (NMR) spectra for 5-Methyl-2-hexyne with expected values based on its chemical structure. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on the correlation between predicted data and theoretical chemical shift ranges, offering a valuable resource for structural elucidation and verification.

Data Presentation: Predicted NMR Chemical Shifts

Predicted ¹H and ¹³C NMR data were generated using online NMR prediction tools. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for each unique proton and carbon environment in this compound. The structure and atom numbering are provided for clarity.

Structure of this compound:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons (Atom No.)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-10.92d6H
H-21.75m1H
H-32.01t2H
H-61.76t3H

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon (Atom No.)Predicted Chemical Shift (δ, ppm)
C-122.4
C-228.1
C-328.8
C-479.8
C-575.3
C-63.5
C-722.4

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

The following is a generalized, detailed protocol for the acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid sample or measure 20-30 µL of the liquid sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical and should dissolve the sample completely while not interfering with the signals of interest.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

2. NMR Spectrometer Setup:

  • Instrument Shimming: Insert the NMR tube into the spinner turbine and place it in the NMR magnet. The magnetic field must be homogenous across the sample. This is achieved through a process called shimming, where the currents in the shim coils are adjusted to optimize the field homogeneity. This is monitored by observing the lock signal of the deuterated solvent.

  • Tuning and Matching: The NMR probe must be tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure maximum signal-to-noise ratio.

3. Data Acquisition:

  • ¹H NMR Spectrum:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID), which is the time-domain signal.

  • ¹³C NMR Spectrum:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.

    • Proton decoupling is usually employed to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon.

    • Acquire the FID.

4. Data Processing:

  • Fourier Transform: The acquired FID (time-domain data) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

Mandatory Visualization

The following diagram illustrates the logical workflow for correlating predicted and experimental NMR data, a fundamental process in chemical structure verification.

NMR_Correlation_Workflow cluster_prediction Prediction Pathway cluster_experiment Experimental Pathway Known_Structure Known Structure (this compound) Prediction_Tool NMR Prediction Software Known_Structure->Prediction_Tool Predicted_Spectra Predicted ¹H & ¹³C Spectra Prediction_Tool->Predicted_Spectra Comparison Data Comparison and Structural Correlation Predicted_Spectra->Comparison Sample Chemical Sample NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer Experimental_Spectra Experimental ¹H & ¹³C Spectra NMR_Spectrometer->Experimental_Spectra Experimental_Spectra->Comparison Structural_Verification Structural Verification Comparison->Structural_Verification

Caption: Workflow for correlating predicted and experimental NMR spectra.

Benchmarking the efficiency of different alkyne purification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount. Alkynes, as versatile building blocks in organic synthesis, are no exception. The choice of purification method can significantly impact yield, purity, cost, and time efficiency. This guide provides an objective comparison of common alkyne purification techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

Data Presentation: Comparison of Alkyne Purification Methods

The following table summarizes the key performance indicators for the most common alkyne purification methods. The data presented is a synthesis of literature values and representative examples to illustrate the capabilities of each technique.

Purification MethodTypical Purity AchievedTypical YieldThroughputCost per SampleKey AdvantagesKey Disadvantages
Flash Chromatography >95-99%[1]85-95%[2]Milligrams to >100 gramsModerateWidely applicable, fast for small to medium scales, good resolution.Higher solvent consumption, cost of silica gel.
Recrystallization >98%[3]70-90%Milligrams to kilogramsLowHighly cost-effective for large scales, can yield very pure crystalline products.[3][4]Only applicable to solid compounds, can be time-consuming, potential for product loss in mother liquor.
Distillation >99%65-80%[5]Grams to kilogramsLowExcellent for volatile liquid alkynes, cost-effective.Limited to thermally stable and volatile compounds, potential for decomposition at high temperatures.
Preparative HPLC >99%>90%Micrograms to gramsHighHighest resolution and purity, automated, applicable to a wide range of compounds.[6]Expensive equipment and solvents, lower throughput for large quantities.[7]

Experimental Protocols

Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[8] Non-polar compounds, like many alkynes, generally elute faster with non-polar solvents.

Detailed Methodology for the Purification of (E)-5-Decen-1-yne: [9]

  • Slurry Preparation: A slurry of silica gel in the chosen eluent (e.g., hexanes) is prepared.

  • Column Packing: The slurry is poured into a glass column and packed uniformly to avoid air bubbles and cracks. A layer of sand is added on top of the silica gel bed.

  • Sample Loading: The crude alkyne is dissolved in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane) and loaded onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: The eluent is passed through the column under positive pressure (using compressed air or a pump). The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For (E)-5-Decen-1-yne, a non-polar mobile phase like hexanes is typically used.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure alkyne.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified alkyne.

Recrystallization

Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[10]

Detailed Methodology for a Generic Solid Alkyne:

  • Solvent Selection: Choose a solvent in which the alkyne is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. This is often determined empirically through small-scale solubility tests.

  • Dissolution: The crude solid alkyne is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.

  • Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove residual solvent.

Distillation

Principle: Distillation separates liquid compounds based on differences in their boiling points. The component with the lower boiling point vaporizes first, and the vapor is then condensed back into a liquid and collected.

Detailed Methodology for a Volatile Alkyne (e.g., Ethyl Acetylene): [5]

  • Apparatus Setup: A distillation apparatus, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer, is assembled. For alkynes with boiling points below 150 °C, simple distillation is often sufficient.

  • Charging the Flask: The crude liquid alkyne is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

  • Heating: The distilling flask is heated gently.

  • Vaporization and Condensation: As the liquid boils, the vapor rises, and its temperature is monitored with the thermometer. The vapor then passes into the condenser, where it is cooled and condenses back into a liquid.

  • Collection: The condensed liquid (distillate) is collected in the receiving flask. The fraction that distills at a constant temperature corresponding to the boiling point of the pure alkyne is collected.

  • Completion: The distillation is stopped when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Principle: Prep HPLC is a high-resolution chromatographic technique that uses high pressure to force a solvent (mobile phase) through a column packed with a stationary phase of small particle size, achieving excellent separation of components in a mixture.[6]

Detailed Methodology for a Generic Alkyne:

  • Method Development (Analytical Scale): An analytical HPLC method is first developed to achieve a good separation of the alkyne from its impurities. This involves selecting the appropriate column (e.g., C18 for reversed-phase) and optimizing the mobile phase composition and gradient.

  • Scale-Up: The analytical method is scaled up to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: The crude alkyne is dissolved in a suitable solvent, typically the mobile phase, and filtered to remove any particulate matter.

  • Injection: The sample solution is injected onto the preparative HPLC column.

  • Elution and Fraction Collection: The mobile phase is pumped through the column, and the eluate is monitored by a detector (e.g., UV). The fraction corresponding to the peak of the pure alkyne is automatically collected by a fraction collector.

  • Solvent Removal: The solvent is removed from the collected fraction, usually by rotary evaporation or lyophilization, to yield the highly purified alkyne.

Mandatory Visualization

Below is a logical workflow for selecting an appropriate alkyne purification method.

Alkyne_Purification_Workflow start Crude Alkyne Sample is_solid Is the alkyne a solid at room temperature? start->is_solid is_volatile Is the alkyne volatile and thermally stable? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes high_purity_needed Is >99% purity required and cost is not a primary concern? is_volatile->high_purity_needed No distillation Distillation is_volatile->distillation Yes large_scale Is the scale >100 g? high_purity_needed->large_scale No prep_hplc Preparative HPLC high_purity_needed->prep_hplc Yes flash_chromatography Flash Chromatography large_scale->flash_chromatography No large_scale->flash_chromatography Yes

Workflow for selecting an alkyne purification method.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-hexyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 5-Methyl-2-hexyne (CAS RN: 53566-37-3), a flammable alkyne used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Core Safety and Hazard Information

Key Hazards:

  • Flammability: As an alkyne, this compound is highly flammable.[2] Keep away from heat, sparks, open flames, and other ignition sources.

  • Aspiration Hazard: If swallowed, it may enter the lungs and cause severe damage.

  • Skin Irritation: May cause skin irritation upon contact.[2]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Flame-resistant lab coat

  • Chemical safety goggles

  • Nitrile gloves

II. Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 53566-37-3
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
Boiling Point 102.5 °C
Melting Point -92.9 °C
Density 0.752 g/cm³

III. Detailed Disposal Protocol

The proper disposal of this compound is critical and must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection:

    • Use a chemically compatible and leak-proof container. A glass bottle with a secure screw cap is recommended.

    • Ensure the container is in good condition with no cracks or damage.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Appropriate hazard pictograms (e.g., flammable liquid)

      • An approximate concentration and volume of the waste.

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.

    • Keep the container away from heat, ignition sources, and incompatible materials.

  • Disposal Request:

    • Once the waste container is full (do not overfill), or on a regular schedule, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][4][5][6][7]

IV. Experimental Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) segregate Segregate Waste start->segregate container Select Compatible Container segregate->container label Label Container Correctly (Hazardous Waste, Chemical Name) container->label store Store in Designated Area label->store pickup Arrange for EHS/Contractor Pickup store->pickup end Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheets for the most complete and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-hexyne
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-hexyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.